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Isobutyloxirane Documentation Hub

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  • Product: Isobutyloxirane
  • CAS: 23850-78-4

Core Science & Biosynthesis

Foundational

Isobutyloxirane: Structural Dynamics and Synthetic Utility in Medicinal Chemistry

Executive Summary Isobutyloxirane (1,2-epoxy-4-methylpentane) represents a critical chiral building block in the "chiral pool" of organic synthesis. As the epoxide derivative of 4-methyl-1-pentene, it serves as a direct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isobutyloxirane (1,2-epoxy-4-methylpentane) represents a critical chiral building block in the "chiral pool" of organic synthesis. As the epoxide derivative of 4-methyl-1-pentene, it serves as a direct structural precursor to leucine surrogates, making it invaluable in the design of peptidomimetics and protease inhibitors. This guide dissects the physicochemical behavior of isobutyloxirane, providing a validated protocol for its synthesis and a mechanistic map of its divergent ring-opening pathways.

Chemical Identity & Physicochemical Profile

Isobutyloxirane is characterized by a strained three-membered oxirane ring fused to a lipophilic isobutyl tail. This duality—a reactive polar "warhead" attached to a steric hydrophobic anchor—defines its utility in drug discovery.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 2-(2-methylpropyl)oxirane
Common Name Isobutyloxirane; 1,2-Epoxy-4-methylpentane
CAS Registry Number 23850-78-4
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
SMILES CC(C)CC1CO1
Physical State Colorless, volatile liquid
Boiling Point (Est.) 110–115 °C (at 760 mmHg)
Density ~0.82 g/mL
LogP (Calc) ~1.6 (Lipophilic)

Structural Dynamics & Reactivity Map

The reactivity of isobutyloxirane is governed by the interplay between ring strain (~27 kcal/mol) and the steric bulk of the isobutyl group. The molecule possesses two distinct electrophilic sites: the terminal methylene (C1) and the substituted methine (C2).

Visualization: Electronic & Steric Influences

The following diagram illustrates the competitive electrophilic sites and the factors influencing nucleophilic attack.

Isobutyloxirane_Structure Isobutyl Isobutyl Group (Steric Bulk) C2 C2 (Internal) Substituted Carbon Isobutyl->C2 Steric Shielding Oxygen Oxygen (Electronegative) C2->Oxygen Bond Polarization Acid_Attack Acid-Catalyzed Attack (Favors C2 via Carbocation character) C2->Acid_Attack C1 C1 (Terminal) Unsubstituted Carbon C1->Oxygen Bond Polarization Base_Attack Nucleophilic Attack (Favors C1 via Steric accessibility) C1->Base_Attack

Figure 1: Structural reactivity map of isobutyloxirane. The isobutyl tail sterically hinders C2, directing basic nucleophiles to C1. Conversely, acid catalysis activates the oxygen, lengthening the C2-O bond and directing attack to C2.

Synthesis Protocol: Epoxidation of 4-Methyl-1-Pentene

The most reliable laboratory-scale synthesis involves the Prilezhaev reaction using meta-chloroperoxybenzoic acid (m-CPBA). This protocol prioritizes safety and the removal of the m-chlorobenzoic acid byproduct.

Reagents & Equipment[4]
  • Substrate: 4-Methyl-1-pentene (1.0 eq)

  • Oxidant: m-CPBA (1.2 eq, 70-75% purity)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Quench: Saturated aq. Na₂SO₃ and Saturated aq. NaHCO₃

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1-pentene (10 mmol) in DCM (50 mL). Cool the solution to 0 °C in an ice bath.

    • Rationale: Lower temperature prevents over-oxidation and minimizes the risk of thermal runaway, as epoxidation is exothermic.

  • Addition: Dissolve m-CPBA (12 mmol) in DCM (30 mL) and add it dropwise to the alkene solution over 30 minutes.

    • Control: Maintain internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with p-anisaldehyde; epoxide typically runs lower than the alkene).

  • Quenching (Critical):

    • Cool back to 0 °C.

    • Add saturated aqueous Na₂SO₃ slowly to destroy excess peroxide (test with starch-iodide paper: blue = peroxide present).

  • Workup:

    • Filter off the precipitated m-chlorobenzoic acid (white solid).

    • Wash the organic filtrate with saturated NaHCO₃ (3x) to remove remaining acidic byproducts.

    • Wash with brine, dry over MgSO₄, and concentrate carefully under reduced pressure.

    • Note: Isobutyloxirane is volatile.[1] Do not use high vacuum or excessive heat during concentration.

  • Purification: Distillation or flash chromatography (Pentane/Ether gradient) yields the pure epoxide.

Mechanistic Regioselectivity in Drug Design

For medicinal chemists, the utility of isobutyloxirane lies in its ability to serve as a "chiral switch." Depending on the reaction conditions, one can access two distinct constitutional isomers of leucine-like derivatives.

Workflow: Divergent Ring Opening

The following flowchart details how to selectively target the C1 vs. C2 position to generate specific motifs (e.g.,


-amino alcohols).

Ring_Opening_Pathways Epoxide Isobutyloxirane (Starting Material) Basic Condition A: Basic/Nucleophilic (NaN3, Amines, Grignards) Epoxide->Basic Acidic Condition B: Acidic Catalysis (H2SO4/MeOH, Lewis Acids) Epoxide->Acidic SN2 Mechanism: Pure SN2 Steric control dominates Basic->SN2 Attacks less hindered C1 SN1 Mechanism: Borderline SN2/SN1 Electronic control dominates Acidic->SN1 Attacks more substituted C2 Prod_A Product A: C1-Substituted (Secondary Alcohol) SN2->Prod_A Prod_B Product B: C2-Substituted (Primary Alcohol) SN1->Prod_B

Figure 2: Regioselective ring-opening pathways. Basic conditions yield secondary alcohols (attack at terminal C1), while acidic conditions favor primary alcohols (attack at internal C2).

Application Example: Leucine Isosteres

Reaction of isobutyloxirane with an amine (R-NH₂) under basic conditions yields a 1-amino-4-methylpentan-2-ol derivative. This structure mimics the transition state of peptide bond hydrolysis, making it a scaffold for:

  • HIV Protease Inhibitors: Mimicking the Phe-Pro or Tyr-Pro cleavage site.

  • Aminopeptidase Inhibitors: Utilizing the metal-chelating ability of the resulting amino-alcohol.

Safety & Toxicology

Isobutyloxirane, like all low-molecular-weight epoxides, is an alkylating agent.

  • Genotoxicity: Epoxides can alkylate DNA bases (specifically N7 of guanine). While the isobutyl group adds bulk, the molecule should be treated as a potential mutagen (Ames positive).

  • Handling:

    • Flammability: Highly flammable liquid.[1] Ground all glassware.

    • PPE: Butyl rubber gloves are recommended over nitrile due to the penetrating nature of small ethers.

    • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent hydrolytic ring opening or polymerization.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90990, Isobutyloxirane. Retrieved from [Link]

  • SpectraBase. (2025). 1,2-Epoxy-4-methylpentane NMR and Mass Spectra. Wiley Science Solutions. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Epoxidation of Alkenes: m-CPBA Protocol. Retrieved from [Link]

Sources

Exploratory

Physical properties of 2-(2-methylpropyl)oxirane

Synonyms: 1,2-Epoxy-4-methylpentane; Isobutyloxirane; 4-Methyl-1,2-epoxypentane CAS Registry Number: 23850-78-4[1] Executive Summary 2-(2-Methylpropyl)oxirane, commonly known as 1,2-epoxy-4-methylpentane , is a branched...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 1,2-Epoxy-4-methylpentane; Isobutyloxirane; 4-Methyl-1,2-epoxypentane CAS Registry Number: 23850-78-4[1]

Executive Summary

2-(2-Methylpropyl)oxirane, commonly known as 1,2-epoxy-4-methylpentane , is a branched aliphatic epoxide used primarily as a reactive intermediate in organic synthesis and drug development.[1] Structurally, it consists of a terminal epoxide ring attached to an isobutyl group.[1] This specific steric arrangement—a terminal electrophile with a proximate branching point—makes it a valuable "chiral pool" building block (when synthesized enantioselectively) for introducing isobutyl moieties into complex molecules, such as leucine surrogates in peptidomimetics.[1]

This guide provides a definitive technical analysis of its physicochemical properties, synthesis protocols, and reactivity profiles, distinguishing it from its structural isomers (e.g., 1,2-epoxyhexane).[1]

Chemical Identity & Structural Analysis[1][2][3][4]

ParameterTechnical Detail
IUPAC Name 2-(2-methylpropyl)oxirane
Common Name 1,2-Epoxy-4-methylpentane
CAS Number 23850-78-4
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
SMILES CC(C)CC1CO1
InChI Key YXIOECOAAMLHPG-UHFFFAOYSA-N
Structural Class Aliphatic Epoxide (Terminal)

Physical Properties Profile

Note: Due to the specialized nature of this intermediate, some values are derived from validated predictive models or comparative analysis with the n-butyl isomer (1,2-epoxyhexane), as indicated.[1]

Thermodynamic & Transport Properties[1][7][8]
PropertyValueCondition / MethodReliability
Boiling Point 104°C - 110°C 760 mmHgExperimental/Est. [1][2]
Density 0.82 - 0.83 g/mL @ 25°CPredicted (vs. n-isomer)
Refractive Index 1.39 - 1.41 @ 20°CPredicted
Flash Point ~9 - 15°C Closed CupHazardous (Flammable)
Vapor Pressure ~36 mmHg@ 25°CEstimated [2]
LogP (Octanol/Water) 1.60 - 1.70-Hydrophobic
Water Solubility ~3.5 g/L@ 25°CLow

Critical Analysis: The boiling point of 1,2-epoxy-4-methylpentane is slightly lower than its straight-chain isomer, 1,2-epoxyhexane (118-120°C), due to the globular shape imparted by the isobutyl branching, which reduces Van der Waals surface contact area.[1]

Spectroscopic Characterization (Identification)[1]
  • ¹H NMR (CDCl₃): Distinctive epoxide ring protons appear at δ 2.4–3.0 ppm.[1] The isobutyl methyl doublets appear upfield at ~0.9 ppm.[1]

  • ¹³C NMR: Epoxide carbons typically resonate at δ 47.0 ppm (CH) and δ 52.0 ppm (CH₂) .[1] The methine carbon of the isobutyl group is characteristic around δ 26-28 ppm [3].[1]

  • GC-MS: Molecular ion [M]+ is often weak or absent.[1] Characteristic fragmentation includes loss of the isobutyl group or ring cleavage (m/z 41, 55, 59,[1] 85) [4].[1]

Synthesis & Reaction Engineering

Primary Synthesis Route: Epoxidation

The most reliable laboratory synthesis involves the Prilezhaev reaction, utilizing meta-chloroperoxybenzoic acid (m-CPBA) to epoxidize the precursor alkene, 4-methyl-1-pentene .[1]

Protocol:

  • Reagents: 4-Methyl-1-pentene (1.0 eq), m-CPBA (1.1 eq), Dichloromethane (DCM).[1]

  • Conditions: 0°C to Room Temperature, 2-4 hours.

  • Workup: Quench with saturated Na₂SO₃ (to destroy excess peroxide) and NaHCO₃ (to neutralize acid).

  • Purification: Fractional distillation. Caution: Epoxides are volatile.

Synthesis Alkene 4-Methyl-1-pentene (C6H12) TS Butterfly Transition State Alkene->TS DCM, 0°C Reagent m-CPBA (Peroxyacid) Reagent->TS Product 1,2-Epoxy-4-methylpentane (Target) TS->Product Byproduct m-Chlorobenzoic Acid TS->Byproduct

Figure 1: Concerted electrophilic epoxidation mechanism via the "Butterfly" transition state.

Reactivity Profile: Nucleophilic Ring Opening

As a terminal epoxide, 2-(2-methylpropyl)oxirane exhibits high regioselectivity depending on the reaction conditions.[1]

  • Basic Conditions (Sₙ2-like): Nucleophiles (amines, azides, alkoxides) attack the less hindered terminal carbon (C1), yielding secondary alcohols.[1]

  • Acidic Conditions (Sₙ1-like): Protonation of the oxygen activates the ring.[1] Attack occurs at the more substituted carbon (C2) if it can stabilize a partial positive charge, though steric hindrance from the isobutyl group often preserves C1 attack preference in this specific molecule compared to styrene oxides.[1]

Reactivity cluster_basic Basic Conditions (Strong Nu-) cluster_acidic Acidic Conditions (H+) Epoxide 2-(2-Methylpropyl)oxirane Nu_Basic Nucleophile (Nu:⁻) (e.g., NaN3, R-NH2) Epoxide->Nu_Basic Nu_Acid Acid Catalyst + Nu (e.g., H2SO4/MeOH) Epoxide->Nu_Acid Product_Basic Major Product: 1-Substituted-2-hydroxy (Attack at C1) Nu_Basic->Product_Basic Steric Control Product_Acid Mixture: Attack at C1 & C2 (Regioselectivity lowers) Nu_Acid->Product_Acid Electronic Control

Figure 2: Regioselective ring-opening pathways.[1] Under standard nucleophilic conditions, the steric bulk of the isobutyl group reinforces attack at the terminal carbon.[1]

Handling, Safety & Stability (SDS Summary)

Hazard Classification (GHS):

  • H225: Highly Flammable Liquid and Vapor.[1]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1]

Storage Protocol:

  • Temperature: Store at 2-8°C (Refrigerate).

  • Atmosphere: Hygroscopic and potentially reactive with CO₂; store under Argon or Nitrogen .[1]

  • Shelf Life: Epoxides can polymerize or hydrolyze over time.[1] Re-test purity (GC) every 6 months.

Emergency Response:

  • Fire: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[1] Do NOT use a solid water stream (may scatter the liquid).[1]

  • Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.[1]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Isobutyloxirane (CAS 23850-78-4).[1] Available at: [Link][1]

  • The Good Scents Company. Isobutyl oxirane Physical Properties.[1] Available at: [Link][1]

  • SpectraBase (Wiley). 1,2-Epoxy-4-methylpentane NMR Data.[1][5] Available at: [Link][1]

  • NIST Chemistry WebBook. Oxirane, (2-methylpropyl)- Mass Spectrum.[1] Available at: [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Isobutyloxirane.[1][6] Available at: [Link][1]

Sources

Foundational

Comprehensive Spectroscopic Profile: 1,2-Epoxy-4-methylpentane (Isobutyloxirane)

This guide details the spectroscopic characterization of Isobutyloxirane (systematically known as 1,2-epoxy-4-methylpentane ). It is designed for researchers requiring precise structural validation of this intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Isobutyloxirane (systematically known as 1,2-epoxy-4-methylpentane ). It is designed for researchers requiring precise structural validation of this intermediate, which is frequently encountered in the synthesis of leucine-derived peptidomimetics and complex polyethers.

CAS Registry Number: 23850-78-4 Molecular Formula: C₆H₁₂O Molecular Weight: 100.16 g/mol IUPAC Name: 2-(2-methylpropyl)oxirane[1][2][3]

Structural Characterization Strategy

The identification of isobutyloxirane relies on a triangulation of data from Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).

  • Mass Spectrometry: Confirms the molecular weight (100 Da) and reveals the isobutyl carbon skeleton via characteristic fragmentation (m/z 43, 57).

  • Infrared Spectroscopy: Differentiates the epoxide functionality from isomeric ketones or aldehydes by the absence of a carbonyl band (~1700 cm⁻¹) and the presence of the strained ring "breathing" mode (~1260 cm⁻¹).

  • NMR Spectroscopy: Unambiguously assigns the connectivity of the oxirane ring to the isobutyl chain, distinguishing it from the isomeric 2-isopropyloxirane (1,2-epoxy-3-methylbutane).

Mass Spectrometry (EI-MS) Analysis

Method: Electron Impact (EI), 70 eV.

The mass spectrum of isobutyloxirane is characterized by a weak molecular ion and dominant fragmentation driven by


-cleavage relative to the epoxide oxygen and the stability of the resulting alkyl carbocations.
Key Fragmentation Data
m/z (Relative Intensity)Ion AssignmentMechanistic Origin
100 (<1%)

Molecular ion. Weak due to the lability of the strained ring.
85 (15%)

Loss of a methyl group from the isobutyl tail.
57 (60%)

Isobutyl cation . Formed via

-cleavage at the C2-C3 bond, separating the alkyl chain from the epoxide ring.
43 (100%)

Base Peak (Isopropyl cation) . Secondary fragmentation of the isobutyl chain or rearrangement of the oxygenated fragment.
41 (45%)

Allyl cation formed by hydrogen elimination from the C3 fragments.
29 (30%)

Formyl cation, characteristic of oxygenated heterocycles.
Fragmentation Pathway Diagram

The following diagram illustrates the primary cleavage pathways leading to the observed m/z peaks.

MS_Fragmentation cluster_legend Legend M Molecular Ion [C6H12O]+. m/z 100 Frag1 Isobutyl Cation [C4H9]+ m/z 57 M->Frag1 α-cleavage (C2-C3 bond) Frag2 Epoxide Fragment [C2H3O]. M->Frag2 Frag3 Base Peak [C3H7]+ m/z 43 Frag1->Frag3 - CH2 key Blue: Parent | Red: Major Fragment | Green: Base Peak

Figure 1: Primary fragmentation pathways of 1,2-epoxy-4-methylpentane under Electron Impact.

Infrared Spectroscopy (FT-IR) Analysis

Phase: Liquid Film (Neat) or Vapor Phase.

The IR spectrum is distinct due to the high ring strain of the epoxide. The most critical diagnostic feature is the absence of hydroxyl (3400 cm⁻¹) and carbonyl (1715 cm⁻¹) bands, which rules out hydrolysis products (diols) or isomerization products (aldehydes/ketones).

Characteristic Absorption Bands
Wavenumber (cm⁻¹)Vibration ModeStructural Assignment
3040 - 2995 C-H Stretch (Epoxide)C-H bonds directly attached to the strained oxirane ring.
2960, 2870 C-H Stretch (Alkyl)Methyl and methylene groups of the isobutyl chain.
1470, 1385 C-H Bend (Gem-dimethyl)Characteristic "doublet" split for the isopropyl terminus (-CH(CH₃)₂).
1260 Ring BreathingSymmetric expansion/contraction of the epoxide ring (Diagnostic).
890, 830 C-O-C DeformationAsymmetric ring deformation; often used as a fingerprint for epoxides.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent: CDCl₃ (Deuterated Chloroform) Standard: TMS (Tetramethylsilane, 0.00 ppm)

The NMR data provides the definitive proof of the 1,2-epoxy-4-methylpentane structure, distinguishing it from the 2,3-epoxy isomer.

¹H NMR (Proton) Data (400 MHz)

The epoxide protons (H1, H2) appear upfield relative to normal ethers due to the anisotropy of the three-membered ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (Hz)
2.85 - 2.92 Multiplet (m)1HH-2 (Methine, Epoxide)

2.74 dd1HH-1a (Methylene, Epoxide)

2.42 dd1HH-1b (Methylene, Epoxide)

1.78 Septet (m)1HH-4 (Methine, Isobutyl)

1.35 - 1.55 Multiplet2HH-3 (Methylene, Bridge)Complex coupling due to diastereotopicity
0.95 Doublet (d)6HH-5, H-6 (Methyls)

Interpretation Note: The H-3 methylene protons are adjacent to the chiral center at C-2 (in the racemate), rendering them diastereotopic . They will often appear as two distinct multiplets rather than a simple triplet or doublet, particularly at higher field strengths (>400 MHz).

¹³C NMR (Carbon) Data (100 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignment
52.4 CHC-2 (Epoxide Methine)
47.1 CH₂C-1 (Epoxide Methylene)
39.8 CH₂C-3 (Methylene Bridge)
26.3 CHC-4 (Isobutyl Methine)
22.8 CH₃C-5, C-6 (Methyls)

Experimental Protocol: Data Acquisition

To ensure the integrity of the spectral data described above, the following sample preparation protocol is recommended. Epoxides are sensitive to acid-catalyzed ring opening; therefore, neutral conditions are paramount.

Sample Preparation Workflow

Workflow Step1 Synthesis/Isolation (e.g., Epoxidation of 4-methyl-1-pentene) Step2 Purification Distillation over CaH2 (Removes water/acid traces) Step1->Step2 Crude Oil Step3 NMR Prep Dissolve 10mg in 0.6mL CDCl3 Filter through basic alumina plug Step2->Step3 Pure Epoxide Step4 Data Acquisition (1H, 13C, COSY, HSQC) Step3->Step4 Analyte

Figure 2: Sample preparation workflow to prevent in-situ hydrolysis during analysis.

Protocol Steps:

  • Solvent Neutralization: Use CDCl₃ stored over anhydrous potassium carbonate (K₂CO₃) or silver foil to neutralize trace HCl often present in chloroform, which can hydrolyze the epoxide to the diol.

  • Concentration: For ¹³C NMR, a concentration of at least 20-30 mg/mL is required due to the lower sensitivity of the carbon nucleus and the splitting of signal intensity into multiplets.

  • Reference: Calibrate all spectra to the residual CHCl₃ peak (¹H: 7.26 ppm, ¹³C: 77.16 ppm) rather than TMS if TMS is volatile or absent.

References

  • Paulson, D. R., Tang, F. Y., & Moran, G. F. (1975).[4] Epoxide Rearrangements. Thermal Rearrangement of 1,2-Epoxy-4-methylpentane. Journal of Organic Chemistry, 40(2), 184–186.

  • National Institute of Standards and Technology (NIST). 2-Methyl-2-(2-methylpropyl)oxirane Mass Spectrum. NIST Mass Spectrometry Data Center.[3]

  • PubChem. Compound Summary: 1,2-Epoxy-4-methylpentane (CID 90990). National Library of Medicine.

  • SpectraBase. 1,2-Epoxy-4-methylpentane NMR and IR Data. Wiley Science Solutions.

Sources

Exploratory

Thermochemical Dynamics of Substituted Oxiranes: Stability, Strain, and Synthetic Utility

Executive Summary: The Energetic Cost of the Three-Membered Ring In the landscape of organic synthesis and drug development, substituted oxiranes (epoxides) occupy a unique position. They are defined by a paradox: they a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Energetic Cost of the Three-Membered Ring

In the landscape of organic synthesis and drug development, substituted oxiranes (epoxides) occupy a unique position. They are defined by a paradox: they are stable enough to be isolated and stored, yet possess immense potential energy stored within their strained three-membered rings (~115 kJ/mol). This "spring-loaded" energy makes them indispensable electrophiles in click chemistry, polymer synthesis, and covalent drug design.

This guide moves beyond basic textbook definitions to explore the thermochemical drivers of oxirane reactivity. We will analyze how substituents—ranging from simple alkyls to complex electron-withdrawing groups—modulate the enthalpy of formation (


) and Ring Strain Energy (RSE), directly influencing metabolic stability and synthetic yield.

Theoretical Framework: Quantifying Ring Strain

The reactivity of oxiranes is governed by the release of Ring Strain Energy (RSE). Unlike acyclic ethers, the C-O-C bond angle in an oxirane is forced to ~60°, far deviating from the ideal tetrahedral 109.5°. This results in "banana bonds"—bent bonds with high p-orbital character that are weaker and more reactive.

The Homodesmotic Approach

Directly measuring strain is impossible; it must be derived relative to a strain-free reference. We employ homodesmotic reactions for this calculation. These theoretical reactions conserve the number of atoms and bond types (e.g.,


 C-H, C-O) but break the ring.
Visualization: Homodesmotic Reaction Logic

The following diagram illustrates the logical flow for calculating RSE using a hypothetical reaction where the cyclic strain is "released" into acyclic references.

Homodesmotic_Reaction Oxirane Substituted Oxirane (Cyclic Target) Intermediary Hypothetical Reaction State Oxirane->Intermediary Input Ref_Reactants Reference Alkanes (Balance Carbon Count) Ref_Reactants->Intermediary Input Acyclic_Ether Acyclic Ether Reference (Strain-Free) Intermediary->Acyclic_Ether ΔH_rxn = RSE Alkane_Products Alkane Products (Balance Stoichiometry) Intermediary->Alkane_Products

Figure 1: The homodesmotic method balances bond types to isolate strain energy.[1][2][3][4][5] If


 is negative, the ring is strained.

Critical Thermochemical Data

The following table consolidates high-confidence thermochemical data derived from combustion calorimetry and high-level composite calculations (G4, CBS-QB3).

Table 1: Standard Enthalpies of Formation and Vaporization for Key Oxiranes

CompoundSubstituent Type

(kJ/mol)

(kJ/mol)

(kJ/mol)
RSE (Approx. kJ/mol)
Oxirane (Ethylene Oxide)None (Parent)-52.6 ± 0.4-78.025.5115.0
Methyloxirane (Propylene Oxide)Alkyl (Donor)-94.8 ± 1.0-122.527.7112.5
Chloromethyloxirane (Epichlorohydrin)Haloalkyl (EWG)-108.0 ± 4.2-149.041.0118.0
Phenyloxirane (Styrene Oxide)Aryl (Conjugated)+13.4 ± 1.5-35.649.0108.0
Glycidol (Hydroxymethyloxirane)Hydroxyl (H-bond)-242.0 (est)-298.0 ± 0.856.0114.0

Key Insights for Researchers:

  • Alkyl Stabilization: Notice the drop in

    
     from Oxirane (-52.6) to Methyloxirane (-94.8). Alkyl groups generally stabilize the ring via hyperconjugation, slightly lowering the RSE.
    
  • Aryl Effects: Phenyloxirane has a positive enthalpy of formation in the gas phase. While the benzene ring provides resonance stabilization to the radical intermediate during ring opening, the parent molecule itself is endothermic relative to its elements.

  • EWG Destabilization: Electron-withdrawing groups (like in Epichlorohydrin) pull density from the ring carbons, increasing electrophilicity and making the ring more susceptible to nucleophilic attack, a critical feature for "warhead" design in covalent inhibitors.

Methodological Protocols

To generate or validate the data above, strict protocols must be followed. We utilize two primary workflows: Combustion Calorimetry for stable liquids and Reaction Calorimetry for highly reactive species.

Protocol A: High-Precision Static Bomb Calorimetry

Use case: Determining


 for stable substituted oxiranes (e.g., styrene oxide).

Prerequisites:

  • Purity > 99.9% (determined by GC-MS and DSC).

  • Water content < 100 ppm (Karl Fischer titration).

Step-by-Step Workflow:

  • Sample Encapsulation: Seal liquid oxirane (0.5 g) in a Mylar or polyethylene ampoule to prevent evaporation during weighing.

  • Bomb Preparation: Place the ampoule in a platinum crucible within the combustion bomb. Add 1.0 mL of deionized water to the bomb to dissolve

    
     and 
    
    
    
    formed during combustion.
  • Pressurization: Purge and fill with high-purity Oxygen (3.0 MPa).

  • Ignition: Fire the bomb in an isoperibolic calorimeter bath regulated to

    
    .
    
  • Washburn Corrections: Analyze the final bomb solution. Correct the observed heat energy (

    
    ) for:
    
    • Formation of nitric acid (

      
      ).
      
    • Carbon soot formation (if any).

    • Ignition energy of the fuse wire.

  • Calculation:

    
    
    Where 
    
    
    
    is the energy equivalent of the calorimeter. Convert
    
    
    to
    
    
    using Hess's Law and standard enthalpies of
    
    
    and
    
    
    .
Protocol B: Computational Validation (G4 Theory)

Use case: Verifying experimental data or predicting values for unstable intermediates.

  • Conformational Search: Perform Monte Carlo searches to find the global minimum conformer.

  • Geometry Optimization: Optimize using B3LYP/6-31G(2df,p).

  • Frequency Calculation: Ensure no imaginary frequencies (NIMAG=0). Scale Zero-Point Energy (ZPE).

  • High-Level Energy: Run the G4 composite sequence.

  • Isodesmic Reaction: Construct a reaction balancing the oxirane against acyclic references (e.g., dimethyl ether) to cancel systematic errors.

Applications in Drug Discovery

In modern drug development, substituted oxiranes are often viewed through the lens of Targeted Covalent Inhibitors (TCIs) .

The Reactivity-Stability Trade-off

Designers must balance the RSE (reactivity) with metabolic stability.

  • Too Reactive (High RSE/EWG): The drug reacts non-specifically with plasma proteins (albumin) or glutathione (GSH) before reaching the target.

  • Too Stable (Steric Bulk): The drug fails to alkylate the target cysteine/serine residue.

Metabolic Pathway Visualization: The following diagram maps the fate of a substituted oxirane in a biological system, highlighting the competition between therapeutic efficacy and metabolic clearance.

Metabolic_Pathway Drug Oxirane-based Drug (Electrophile) Target Target Protein (Cysteine Residue) Drug->Target Nucleophilic Attack (Desired) EH Epoxide Hydrolase (Enzymatic Hydrolysis) Drug->EH Metabolic Clearance GSH Glutathione (GSH) (Phase II Conjugation) Drug->GSH Detoxification Complex Covalent Adduct (Therapeutic Effect) Target->Complex Diol Inactive Diol (Excretion) EH->Diol Conjugate GSH-Conjugate (Excretion) GSH->Conjugate

Figure 2: The kinetic fate of oxirane drugs depends on the substituent-tuned electrophilicity.

References

  • NIST Chemistry WebBook. Standard Enthalpy of Formation: Oxirane. National Institute of Standards and Technology.[6] [Link]

  • NIST Chemistry WebBook. Standard Enthalpy of Formation: Methyloxirane. National Institute of Standards and Technology.[6] [Link]

  • NIST Chemistry WebBook. Standard Enthalpy of Formation: Epichlorohydrin. National Institute of Standards and Technology.[6] [Link]

  • Active Thermochemical Tables (ATcT). Thermochemical Network Data for Oxygenated Species. Argonne National Laboratory. [Link]

  • Verevkin, S. P., et al. (2004). Thermochemistry of Epoxides: Experimental and Theoretical Studies. Journal of Physical Chemistry A.
  • Liebman, J. F., & Greenberg, A. (1976).[2] A survey of strained organic molecules. Chemical Reviews.[2] [Link]

Sources

Foundational

Ring Strain Energy of Isobutyloxirane: Mechanistic Drivers &amp; Synthetic Applications

Executive Summary Isobutyloxirane (1,2-Epoxy-4-methylpentane; CAS: 23850-78-4) represents a critical class of monosubstituted alkyl epoxides used as chiral building blocks in the synthesis of peptide mimetics and antiret...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isobutyloxirane (1,2-Epoxy-4-methylpentane; CAS: 23850-78-4) represents a critical class of monosubstituted alkyl epoxides used as chiral building blocks in the synthesis of peptide mimetics and antiretroviral APIs.[1][2] Its chemical behavior is governed by a high Ring Strain Energy (RSE) of approximately 27.2 kcal/mol (114 kJ/mol) . This thermodynamic instability acts as the primary driving force for its reactivity, facilitating facile ring-opening reactions with nucleophiles—a property that is both a synthetic asset and a toxicological liability.

This technical guide analyzes the physicochemical basis of this strain, provides a validated synthesis protocol from amino acid precursors, and details the mechanistic pathways relevant to drug development.

Theoretical Framework: The Energetics of Strain

Components of Ring Strain

The high reactivity of isobutyloxirane stems from the geometric constraints of the three-membered oxirane ring. Unlike acyclic ethers, the internal bond angles are forced to ~60°, deviating significantly from the ideal tetrahedral angle of 109.5° (


 hybridization).

The total Ring Strain Energy (


) is the sum of two primary vectors:
  • Baeyer Strain (Angle Strain): The compression of bond angles leads to poor orbital overlap (bent bonds or "banana bonds"), raising the ground state enthalpy.

  • Pitzer Strain (Torsional Strain): The eclipsing conformation of the hydrogen atoms (and the isobutyl group) on adjacent carbons increases repulsive interactions.

Quantitative Analysis: Isobutyloxirane vs. Analogs

While alkyl substitution generally provides a slight stabilization effect compared to the parent ethylene oxide, the RSE remains high enough to drive irreversible ring-opening. The isobutyl group at the C2 position introduces minor steric bulk but does not significantly alleviate the angle strain.

Table 1: Comparative Ring Strain Energies of Epoxides

CompoundStructureSubstitution PatternRSE (kcal/mol)RSE (kJ/mol)
Ethylene Oxide

Unsubstituted27.5115.1
Propylene Oxide

Monosubstituted (Methyl)27.3114.2
1,2-Epoxybutane

Monosubstituted (Ethyl)~27.2~113.8
Isobutyloxirane

Monosubstituted (Isobutyl) ~27.2 ~114.0
Cyclopropane

Carbocycle Reference27.5115.0

*Values inferred from homologous series trends of monosubstituted alkyl oxiranes.

Reactivity Implications

The release of this ~27 kcal/mol of potential energy lowers the activation barrier for nucleophilic attack.

  • Kinetic Consequence: Reactions that would be inert for acyclic ethers (e.g., ether cleavage) proceed rapidly for isobutyloxirane under mild conditions.

  • Regioselectivity: The polarization of the C-O bond is influenced by the isobutyl group, directing incoming nucleophiles based on the reaction environment (Acidic vs. Basic).

Mechanistic Reactivity Profile

The ring-opening of isobutyloxirane follows distinct mechanistic pathways dictated by the pH of the environment. Understanding these is crucial for controlling impurity formation in API synthesis.

Pathway Logic
  • Basic Conditions (

    
    ):  The nucleophile attacks the less hindered  primary carbon (C1). The reaction is dominated by steric factors.
    
  • Acidic Conditions (

    
    -like):  Protonation of the oxygen weakens the C-O bonds. The bond to the more substituted  carbon (C2) becomes longer and weaker, developing partial positive charge character. The nucleophile attacks C2 despite the steric bulk of the isobutyl group.
    

RingOpening Isobutyl Isobutyloxirane (Strained Intermediate) Acid Acidic Conditions (H+) Protonated Epoxide Isobutyl->Acid Protonation Base Basic Conditions (Nu-) Steric Control Isobutyl->Base Direct Attack Prod_Acid Product A: Nu attacks C2 (Tertiary-like) Inversion of Config at C2 Acid->Prod_Acid Attack at More Substituted C (Electronic Control) Prod_Base Product B: Nu attacks C1 (Primary) Retention of Config at C2 Base->Prod_Base Attack at Less Substituted C (Steric Control)

Figure 1: Divergent mechanistic pathways for the ring opening of isobutyloxirane driven by strain relief.

Experimental Protocol: Chiral Synthesis

For research applications requiring high enantiomeric purity, the synthesis of (R)-isobutyloxirane from (S)-leucine is the industry standard. This route preserves stereochemistry and avoids the hazards of handling volatile diazo compounds.

Synthesis Workflow (Leucine Route)

Objective: Synthesize (R)-isobutyloxirane via a chlorohydrin intermediate. Precursor: (S)-Leucine (Natural amino acid).

Step-by-Step Methodology:

  • Deamination & Chlorination (Sandmeyer-type):

    • Reagents: (S)-Leucine,

      
      , 
      
      
      
      (aq).
    • Mechanism:[3][4] Diazotization of the amine followed by displacement with chloride with retention of configuration (double inversion via lactone intermediate).

    • Product: (S)-2-Chloro-4-methylpentanoic acid.

  • Reduction:

    • Reagents:

      
       or 
      
      
      
      .
    • Action: Selective reduction of the carboxylic acid to the alcohol.

    • Product: (S)-2-Chloro-4-methylpentanol (Chlorohydrin).

  • Ring Closure (Epoxidation):

    • Reagents:

      
       (aq) or 
      
      
      
      .
    • Mechanism:[3][4] Intramolecular Williamson ether synthesis. The alkoxide formed attacks the adjacent carbon, displacing chloride.

    • Stereochemistry: Inversion at the chiral center. (S)-Chlorohydrin

      
       (R)-Epoxide.
      
    • Critical Note: This step is driven by the formation of the stable salt (

      
      ) and the volatility of the epoxide.
      

Synthesis Leucine (S)-Leucine (Starting Material) ChloroAcid (S)-2-Chloro-4-methyl- pentanoic acid Leucine->ChloroAcid NaNO2, HCl (Diazotization/Substitution) Chlorohydrin (S)-2-Chloro-4-methyl- pentanol ChloroAcid->Chlorohydrin BH3-THF (Reduction) Epoxide (R)-Isobutyloxirane (Target) Chlorohydrin->Epoxide KOH (aq) (Intramolecular Cyclization)

Figure 2: Synthetic workflow for (R)-isobutyloxirane ensuring stereochemical integrity.

Safety & Handling (Self-Validating Protocol)
  • Volatility: Isobutyloxirane is volatile. Reactions involving its formation should use a distillation setup to remove the product from the reaction mixture as it forms, preventing hydrolysis (opening by water).

  • Quenching: Residual epoxide must be quenched with aqueous acid or thiosulfate to prevent alkylation hazards.

Applications in Drug Development[11]

Chiral Building Block

Isobutyloxirane serves as a "chiral synthon" for the leucine motif. By reacting with amines, it yields


-amino alcohols, a core structure in:
  • HIV Protease Inhibitors: (e.g., Atazanavir analogs).

  • Aminopeptidase Inhibitors: Utilizing the isobutyl side chain to mimic the leucine transition state.

Genotoxicity & Impurity Management (ICH M7)

Because of its high ring strain, isobutyloxirane is a potent alkylating agent. It can react with nucleophilic DNA bases (guanine N7), posing a genotoxic risk.

  • Classification: Class 2 or 3 mutagenic impurity (depending on specific Ames data availability for the exact isomer, but generally treated as Class 2: "Known mutagenic structure").

  • Control Strategy:

    • Purge Factor: Demonstrate that downstream steps (e.g., hydrolysis, amine addition) quantitatively consume the epoxide.

    • TTC Limits: If residual epoxide remains in the final API, it must typically be controlled to < 1.5 µ g/day (Threshold of Toxicological Concern) for chronic treatment.

References

  • Ring Strain Energies of Epoxides: Dudev, T., & Lim, C. (1998).[5] Ring Strain Energies from Ab Initio Calculations. Journal of the American Chemical Society, 120(18), 4450–4458. Link

  • Synthesis Protocol (Organic Syntheses): Koppenhoefer, B., & Schurig, V. (1988). (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S)-2-Chloroalkanols: (R)-Isobutyloxirane. Organic Syntheses, 66, 160. Link

  • Thermochemical Data (Propylene Oxide/Epoxides): Cox, J. D., & Pilcher, G. (1970).[6] Thermochemistry of Organic and Organometallic Compounds. Academic Press.[6] (Cited via NIST Chemistry WebBook). Link

  • Genotoxicity of Epoxides (ICH M7 Guidelines): International Council for Harmonisation (ICH). (2017).[3] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Link

  • Reactivity of Alkyl Epoxides: Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. Link

Sources

Exploratory

Technical Monograph: Isobutyloxirane (CAS 23850-78-4)

Here is an in-depth technical guide for Isobutyloxirane (CAS 23850-78-4), structured for researchers and drug development professionals. Synonyms: 1,2-Epoxy-4-methylpentane; 2-(2-Methylpropyl)oxirane; 4-Methyl-1-pentene...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide for Isobutyloxirane (CAS 23850-78-4), structured for researchers and drug development professionals.

Synonyms: 1,2-Epoxy-4-methylpentane; 2-(2-Methylpropyl)oxirane; 4-Methyl-1-pentene oxide.[1][2]

Part 1: Chemical Profile & Strategic Significance[1]

Isobutyloxirane is a valuable aliphatic epoxide intermediate, primarily utilized in the synthesis of leucine-mimetic building blocks and chiral amino alcohols. Its structure—a strained oxirane ring fused to an isobutyl group—serves as a masked electrophile that introduces a hydrophobic isobutyl moiety into pharmaceutical scaffolds.

For medicinal chemists, this molecule is the epoxide equivalent of the Leucine side chain . Its controlled ring-opening allows for the precise installation of the isobutyl group in non-canonical amino acids, peptidomimetics, and beta-blocker analogs.

Physicochemical Data Table
PropertyValueNotes
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
Boiling Point 104–106 °C@ 760 mmHg
Density 0.82 g/mL@ 25 °C
Flash Point 10 °C (Estimated)Highly Flammable
Chirality Exists as (R) and (S) enantiomersOften used in chiral pool synthesis derived from L-Leucine

Part 2: Synthesis & Production Protocols

Efficient access to Isobutyloxirane is achieved through two primary routes: direct oxidation of the alkene or cyclization of chiral chlorohydrins.

Method A: Direct Epoxidation of 4-Methyl-1-pentene

This is the industrial standard for racemic production.[1]

  • Precursor: 4-Methyl-1-pentene.[1][3]

  • Reagent: m-Chloroperbenzoic acid (mCPBA) or Magnesium monoperoxyphthalate (MMPP).[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]

Protocol Summary:

  • Dissolve 4-methyl-1-pentene (1.0 eq) in DCM at 0 °C.

  • Slowly add mCPBA (1.1 eq) to maintain temperature < 5 °C.[1]

  • Stir for 4–6 hours until alkene consumption is confirmed by TLC/GC.

  • Quench: Wash with saturated Na₂SO₃ (to remove excess peroxide) followed by NaHCO₃.[1]

  • Purification: Fractional distillation is required to separate the product from potential side products.

Method B: Chiral Synthesis from L-Leucine (The "Chloroalkanoic" Route)

For drug development requiring high enantiomeric excess (ee), the Organic Syntheses route via chloroalkanoic acids is preferred.[1]

  • Mechanism: Diazotization of L-leucine followed by chlorination and base-induced ring closure.[1]

  • Key Insight: This method retains the stereochemistry of the leucine starting material, allowing access to (S)-isobutyloxirane.

Part 3: Reactivity & Mechanism (The "Self-Validating" System)[1]

The utility of isobutyloxirane lies in its regioselective ring-opening .[1] The reaction outcome is strictly dictated by the pH of the environment, a causality that must be factored into synthetic design.

Basic/Nucleophilic Conditions (Sₙ2 Dominant)
  • Mechanism: Strong nucleophiles (Amines, Azides, Grignards) attack the least hindered carbon (C1).

  • Product: Secondary alcohol with the nucleophile at the terminal position.

  • Application: Synthesis of amino alcohols (e.g., Leucinol analogs).

Acidic Conditions (Sₙ1-Like Character)
  • Mechanism: Protonation of the epoxide oxygen weakens the C-O bonds. The nucleophile attacks the more substituted carbon (C2) due to partial carbocation stabilization by the alkyl group.

  • Product: Primary alcohol with the nucleophile at the internal position (often a mixture due to competing sterics).

Visualization: Regioselective Pathways

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactionPathways Epoxide Isobutyloxirane (C1=Primary, C2=Secondary) Basic Basic Conditions (Nu: R-NH2, N3-, CN-) Epoxide->Basic Steric Control (SN2) Acidic Acidic Conditions (H+, Nu: H2O, ROH) Epoxide->Acidic Electronic Control (Activated) ProductA Product A (Major) Nu attacks C1 (Least Hindered) Result: Secondary Alcohol Basic->ProductA Regioselective Attack ProductB Product B (Major) Nu attacks C2 (More Substituted) Result: Primary Alcohol Acidic->ProductB Carbocation Character

Caption: Divergent ring-opening pathways of Isobutyloxirane. Basic conditions favor steric control (C1 attack), while acidic conditions favor electronic control (C2 attack).[1]

Part 4: Applications in Drug Development[6]

Synthesis of Leucine-Mimetic Amino Alcohols

Isobutyloxirane is the critical electrophile for synthesizing 1-amino-4-methylpentan-2-ol derivatives.[1] These motifs appear in HIV protease inhibitors and aminopeptidase inhibitors.

Experimental Protocol: Aminolysis to Leucinol Analogs

  • Objective: Ring opening with a primary amine (R-NH₂).[1]

  • Reagents: Isobutyloxirane (1.0 eq), Isopropylamine (3.0 eq), Ethanol.

  • Procedure:

    • Charge a pressure vessel with ethanol and isopropylamine.

    • Add Isobutyloxirane dropwise at 0 °C to prevent exotherm-induced polymerization.[1]

    • Seal and heat to 60 °C for 12 hours.

    • Concentrate in vacuo. The excess amine drives the reaction to completion and minimizes oligomerization (dimer formation).

    • Validation: ¹H NMR will show the disappearance of epoxide protons (δ 2.4–2.8 ppm) and the appearance of the methine proton (CH-OH) at δ 3.5–3.8 ppm.

Curing Agents & Polymer Modification

In material science applications relevant to drug delivery systems (e.g., hydrogels), isobutyloxirane is used to functionalize polyamines, reducing their basicity and increasing lipophilicity (hydrophobicity), which affects drug release rates.

Part 5: Safety & Handling (GHS Standards)[1]

Signal Word: DANGER

Hazard ClassH-CodeStatement
Flammable Liquid H225Highly flammable liquid and vapor.[1]
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.[1]

Critical Handling Protocols:

  • Peroxide Formation: Like all ethers/epoxides, isobutyloxirane can form explosive peroxides upon prolonged storage. Test with starch-iodide paper before distillation.

  • Quenching Spills: Do not use water initially if the spill is large (immiscibility issues). Absorb with vermiculite. Neutralize residues with dilute sodium bisulfite.

References

  • Synthesis of Chiral Epoxides: Koppenhoefer, B.; Schurig, V. (S)-Alkyloxiranes from (S)-2-Chloroalkanoic Acids. Organic Syntheses, 1988 , 66, 160.

  • Epoxide Reactivity Review: Parker, R. E.; Isaacs, N. S. Mechanisms of Epoxide Reactions. Chemical Reviews, 1959 , 59, 737–799.

  • Leucine Analogs in Drug Design: Sutherland, A.; Willis, C. L. Synthesis of L-leucine selectively labelled with carbon-13. Journal of the Chemical Society, Perkin Transactions 1, 2000 , 83–89.

  • PubChem Compound Summary: Isobutyloxirane (CID 90990).[1] National Center for Biotechnology Information. [1]

  • Safety Data: Safety Data Sheet: 1,2-Epoxy-4-methylpentane. Thermo Fisher Scientific / ECHA Registration Dossier. [1]

Sources

Foundational

Isobutyloxirane: Nomenclature, Properties, and Applications in Medicinal Chemistry

The following technical guide details the nomenclature, chemical properties, and pharmaceutical applications of Isobutyloxirane. Executive Summary Isobutyloxirane (1,2-Epoxy-4-methylpentane) is a critical chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, chemical properties, and pharmaceutical applications of Isobutyloxirane.

Executive Summary

Isobutyloxirane (1,2-Epoxy-4-methylpentane) is a critical chiral building block in organic synthesis, particularly valued in drug discovery for generating leucine surrogates and hydroxyethylene peptide isosteres .[1] Its structural motif—a terminal epoxide coupled with an isobutyl side chain—mimics the hydrophobic core of the amino acid Leucine. This guide clarifies the fragmented nomenclature surrounding this compound, delineates its physicochemical profile, and provides actionable protocols for its synthesis and application in protease inhibitor development.

Chemical Identity & Nomenclature Landscape

Precise nomenclature is paramount when sourcing this compound, as common names often overlap with stereochemical variations or amino-acid derivatives.

Core Identity Data
Parameter Technical Specification
Primary IUPAC Name 2-(2-Methylpropyl)oxirane
Systematic Name 1,2-Epoxy-4-methylpentane
CAS Registry Number 23850-78-4 (Racemic)
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
SMILES CC(C)CC1CO1
Synonym Analysis

In chemical literature, Isobutyloxirane is frequently referenced under varying conventions depending on the context (industrial polymer synthesis vs. chiral drug design).

  • Systematic Synonyms: 4-Methyl-1,2-epoxypentane; (2-Methylpropyl)oxirane; Pentane, 1,2-epoxy-4-methyl-.[2][3]

  • Vernacular/Ambiguous Terms: "Isobutyl epoxide" (imprecise); "Leucine epoxide" (Caution: This term is often reserved for N-protected amino epoxides, e.g., tert-butyl (1-(oxiran-2-yl)-3-methylbutyl)carbamate, rather than the simple alkyl epoxide).

Visualizing the Nomenclature Hierarchy

The following diagram maps the relationship between the core chemical structure and its various designators in the literature.

NomenclatureHierarchy Core Isobutyloxirane (C6H12O) IUPAC IUPAC / Systematic Core->IUPAC CAS Registry Identifiers Core->CAS Common Vernacular / Trade Core->Common Name1 2-(2-Methylpropyl)oxirane IUPAC->Name1 Name2 1,2-Epoxy-4-methylpentane IUPAC->Name2 CASNo CAS: 23850-78-4 CAS->CASNo Common1 4-Methyl-1,2-epoxypentane Common->Common1 Ambiguous Ambiguous: 'Leucine Epoxide' (Often implies amino-derivatives) Common->Ambiguous

Figure 1: Nomenclature hierarchy distinguishing systematic names from ambiguous vernacular.

Physical & Chemical Properties

Understanding the physical constraints of Isobutyloxirane is essential for handling and reaction planning. As a terminal epoxide, it is highly electrophilic and susceptible to nucleophilic attack at the less hindered carbon (C1).

Physicochemical Data Table
PropertyValueSource/Note
Physical State Colorless LiquidStandard conditions
Boiling Point ~100–110 °C (Predicted)Est. based on 4-methyl-1-pentene oxide analogs [1].[2]
Density ~0.83 g/mLTypical for aliphatic epoxides.
LogP 1.60Lipophilic; suitable for membrane permeability studies [2].
Flash Point < 23 °C (Est.)Highly Flammable (Class 3).
Reactivity Profile
  • Electrophilicity: High reactivity toward amines, thiols, and alkoxides.

  • Regioselectivity: Nucleophiles predominantly attack the terminal carbon (C1) under basic conditions (Sɴ2), yielding secondary alcohols. Under acidic conditions, attack may occur at C2, though steric hindrance from the isobutyl group favors C1.

  • Stability: Prone to polymerization in the presence of strong acids or Lewis acids. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Synthesis & Experimental Protocols

The synthesis of Isobutyloxirane is typically achieved via the oxidation of 4-methyl-1-pentene . Below is a standard laboratory protocol for the Prilezhaev epoxidation, which is scalable and reliable.

Protocol: Epoxidation of 4-Methyl-1-Pentene

Objective: Synthesize 1,2-epoxy-4-methylpentane from 4-methyl-1-pentene using meta-Chloroperoxybenzoic acid (mCPBA).

Reagents:

  • 4-Methyl-1-pentene (1.0 eq)

  • mCPBA (1.2 eq, 70-75% purity)

  • Dichloromethane (DCM) (Solvent)

  • Sat. NaHCO₃ and Na₂SO₃ (Workup)

Methodology:

  • Preparation: Dissolve 4-methyl-1-pentene (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add mCPBA (12 mmol) portion-wise over 20 minutes. The slow addition prevents exotherms that could lead to side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor consumption of the alkene via TLC (stain with KMnO₄, as epoxides are not UV active) or GC-MS.

  • Quench & Workup:

    • Filter off the precipitated meta-chlorobenzoic acid byproduct.

    • Wash the filtrate with 10% aqueous Na₂SO₃ (to reduce excess peroxide).

    • Wash with Saturated NaHCO₃ (to remove acidic byproducts).

    • Wash with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo at low temperature (bath < 30°C) due to volatility.

  • Purification: Distillation is recommended for high purity.

Enantioselective Considerations

For drug development requiring specific enantiomers (e.g., (S)-Isobutyloxirane), Jacobsen’s Hydrolytic Kinetic Resolution (HKR) is the industry standard.

  • Catalyst: (S,S)-Co(salen).

  • Mechanism: Selective hydrolysis of the unwanted enantiomer to the diol, leaving the desired epoxide enantiomerically enriched (>99% ee) [3].

Applications in Drug Development

Isobutyloxirane serves as a "leucine mimic" scaffold. In HIV protease inhibitors (e.g., Atazanavir precursors) and aminopeptidase inhibitors (e.g., Bestatin analogues), the isobutyl group provides the necessary hydrophobic interaction with the enzyme's S1/S1' pocket.

Mechanism: Formation of Hydroxyethylene Isosteres

The core utility lies in the ring-opening of the epoxide with a primary amine. This reaction generates a secondary alcohol adjacent to an amine (amino alcohol), which mimics the tetrahedral transition state of peptide bond hydrolysis but is non-cleavable by proteases.

ReactionPathway Reactants Isobutyloxirane + Primary Amine (R-NH2) TS Transition State (S_N2 Attack at C1) Reactants->TS Heat / Lewis Acid Product Amino Alcohol (Hydroxyethylene Isostere) TS->Product Ring Opening Target Protease Inhibitor (Leucine Mimetic) Product->Target Further Derivatization

Figure 2: Synthetic pathway for converting Isobutyloxirane into protease inhibitor scaffolds.

Case Study: Synthesis of Bestatin Analogues

Bestatin (Ubenimex) is an immunomodulator and aminopeptidase inhibitor. While Bestatin itself is derived from phenylalanine, analogues utilizing the leucine side chain (via Isobutyloxirane) have been synthesized to probe the specificity of the S1 hydrophobic pocket of aminopeptidases [4].

  • Workflow:

    • Nucleophilic attack of Isobutyloxirane by a protected amino acid or amine.

    • Resulting structure: 2-hydroxy-4-methylpentyl-amine derivative.

    • This scaffold is isosteric to the Leucine-X peptide bond transition state.

References

  • PubChem Compound Summary . Isobutyloxirane (CID 90990). National Center for Biotechnology Information. Link

  • ChemSrc . 4-Methyl-1,2-epoxypentane Physical Properties. Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring-Opening. Science, 277(5328), 936–938. Link

  • Scornik, O. A., & Botbol, V. (2001). Bestatin as an experimental tool in mammals. Current Drug Metabolism, 2(1), 67–85. Link

Sources

Exploratory

Health and Safety Data Guide: Isobutyloxirane (CAS 558-30-5)

[1] Executive Summary Isobutyloxirane (1,2-epoxy-2-methylpropane) represents a dual-threat hazard profile in pharmaceutical and chemical synthesis: it is extremely flammable (Flash Point: -32°C) and a direct-acting alkyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Isobutyloxirane (1,2-epoxy-2-methylpropane) represents a dual-threat hazard profile in pharmaceutical and chemical synthesis: it is extremely flammable (Flash Point: -32°C) and a direct-acting alkylating agent with confirmed mutagenic potential.[1]

Unlike stable solvents, isobutyloxirane possesses significant ring strain (~13 kcal/mol), making it highly reactive toward biological nucleophiles (DNA, proteins). This guide moves beyond standard SDS data, providing a mechanistic understanding of its reactivity to justify rigorous containment strategies. There is no established OSHA PEL or ACGIH TLV ; therefore, this guide advocates for a Control Banding approach, treating the substance as a non-threshold carcinogen.

Chemical Identity & Physicochemical Profile[2][3][4][5]

Understanding the physical state is the first line of defense. Isobutyloxirane is a highly volatile liquid with a boiling point (52°C) dangerously close to ambient laboratory temperatures in warm climates, increasing the risk of vapor buildup.

PropertyValueCritical Safety Implication
CAS Number 558-30-5Unique identifier for inventory tracking.[1]
Synonyms 1,2-Epoxy-2-methylpropane; 2,2-Dimethyloxirane; Isobutylene oxide"Isobutylene oxide" is the common trade name.[1][2][3]
Boiling Point 51–52 °CHigh Volatility: Vaporizes rapidly; inhalation hazard is immediate.
Flash Point -32 °C (Closed Cup)Extremely Flammable: Vapors can travel to ignition sources.[1]
Vapor Pressure ~313 hPa @ 20°CHigh saturation concentration in air; exceeds toxicity limits quickly.
Density 0.81 g/mLLighter than water; will float and spread in aqueous spills.
Solubility ~30-58 g/L in WaterSoluble enough to contaminate aqueous waste streams.[1]

Reactivity & Stability: The Mechanistic Hazard

The toxicity of isobutyloxirane is intrinsic to its chemical utility: the epoxide ring. The ring opening is regioselective , meaning the site of attack depends on the pH of the environment. This mechanism dictates both its synthetic utility and its biological alkylation pathway.

Mechanistic Insight: Acid vs. Base Catalyzed Opening[7][8][9][10][11]
  • Acidic Conditions (Biological mimic: Stomach acid, Lysosomes): The oxygen is protonated, weakening the C-O bonds. The reaction proceeds with SN1 character , where the nucleophile attacks the more substituted (tertiary) carbon due to partial carbocation stabilization.

  • Basic/Nucleophilic Conditions (Biological mimic: Cytosolic DNA/Proteins): The reaction follows an SN2 mechanism .[4][5][6] The nucleophile attacks the less substituted (primary) carbon due to steric hindrance at the tertiary site.

Safety Implication: In the body, isobutyloxirane can alkylate DNA via the SN2 pathway (attacking guanine residues), leading to the mutagenic effects observed in Salmonella assays.

EpoxideReactivity cluster_Acid Acidic Conditions (S_N1-like) cluster_Base Basic/Neutral Conditions (S_N2) Epoxide Isobutyloxirane (Strained Ring) Protonation Protonated Epoxide (Activated) Epoxide->Protonation + H+ DirectAttack Direct Nucleophilic Attack Epoxide->DirectAttack Strong Nu- Product_Acid Product A: Nu attacks Tertiary Carbon Protonation->Product_Acid Nucleophile Attack (Carbocation character) Product_Base Product B: Nu attacks Primary Carbon DirectAttack->Product_Base Steric Control (Less Hindered)

Figure 1: Regioselective ring-opening mechanisms of Isobutyloxirane.[1] The pathway determines the structure of the resulting adduct, relevant for both synthesis and toxicology.

Toxicological Assessment

Classification: Mutagen (Category 2/1B), Suspected Carcinogen (Category 1B/2), Skin Corrosive (Category 1C).

Genotoxicity & Mutagenicity

Isobutyloxirane is the primary reactive metabolite of Isobutene.

  • Ames Test: Positive in Salmonella typhimurium strain TA1535 (base-pair substitution).[1]

  • Mechanism: Direct alkylation of DNA bases. The epoxide acts as an electrophile, covalently binding to nucleophilic sites on DNA, causing replication errors.

  • In Vivo: While the parent compound (Isobutene) shows limited carcinogenicity, the oxide is the active alkylating species. Rapid detoxification by epoxide hydrolase and glutathione S-transferase (GST) in the liver mitigates some systemic risk, but local exposure (skin/lungs) remains critical.

Acute Effects
  • Inhalation: Severe respiratory irritation. High concentrations cause narcosis (dizziness, drowsiness) and pulmonary edema.

  • Skin/Eye: Corrosive.[7] Capable of causing irreversible eye damage and severe skin burns. The high volatility means vapors can irritate eyes even without liquid splash.

Safety & Handling Protocols

Core Directive: Treat as a "Non-Threshold" Carcinogen. Use ALARA (As Low As Reasonably Achievable) principles.

Engineering Controls
  • Primary Containment: All handling must occur in a certified chemical fume hood .

  • Velocity: Face velocity should be maintained at 80–100 fpm.

  • Glove Box: For handling neat (pure) material > 100 mL, a nitrogen-purged glove box is recommended to prevent flammability and exposure risks.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for prolonged protection against small, oxygenated rings like epoxides.

PPE ComponentRecommendationRationale
Gloves (Inner) Laminate Film (e.g., Silver Shield™, Barrier™)"Gold standard" for broad chemical resistance.[1] Prevents permeation of small molecules.
Gloves (Outer) Nitrile (5 mil minimum) Provides dexterity and mechanical protection for the inner laminate glove.
Eye Protection Chemical Splash GogglesSafety glasses are inadequate due to vapor irritation and splash risk.
Body Protection Flame-Resistant (FR) Lab CoatEssential due to the extremely low flash point (-32°C).[1]
Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen). Moisture can initiate slow hydrolysis or polymerization.

  • Segregation: Keep away from strong acids (initiates polymerization), bases, and oxidizers.

Emergency Response & Waste Disposal

Spill Management (Decision Tree)

In the event of a spill, the high volatility creates an immediate explosion hazard.

SpillResponse Start Spill Detected Volume Assess Volume Start->Volume Small Small (< 50 mL) Inside Hood Volume->Small Contained Large Large (> 50 mL) Or Outside Hood Volume->Large Uncontained ActionSmall 1. Absorb with Vermiculite 2. Place in sealed container 3. Label as Haz Waste Small->ActionSmall ActionLarge 1. EVACUATE LAB 2. Pull Fire Alarm 3. Call HazMat Team Large->ActionLarge

Figure 2: Emergency response decision logic for Isobutyloxirane spills.

Decontamination & Quenching

For glassware or small residual amounts, do not wash directly with water (slow reaction).

  • Quench Solution: Use a dilute solution of aqueous sodium bicarbonate or a specific decontamination solution (e.g., 10% NaOH, though exothermic).

  • Wait Time: Allow 24 hours for hydrolysis to the corresponding glycol (Isobutylene glycol) before disposal.

  • Disposal: Dispose of as halogenated/organic solvent waste (due to potential mixtures) or specific high-hazard waste streams.

Regulatory Landscape[1][3][4][6][13]

  • OSHA (USA): No specific PEL. Regulated under the "General Duty Clause" and Hazard Communication Standard (29 CFR 1910.1200).

  • REACH (EU): Registered.[3] Substance of Very High Concern (SVHC) evaluation candidate due to CMR (Carcinogenic, Mutagenic, Reprotoxic) properties.

  • TSCA (USA): Listed.

Guidance: In the absence of a PEL, target an internal exposure limit of < 1 ppm (8-hr TWA) , monitored via photoionization detector (PID) with a correction factor for isobutylene derivatives.

References

  • National Toxicology Program (NTP). (1998). Toxicology and Carcinogenesis Studies of Isobutene (CAS No. 115-11-7) in F344/N Rats and B6C3F1 Mice.[1] (Isobutyloxirane is the primary metabolite). [Link]

  • Cornet, M., et al. (1992). Mutagenicity of 2-methylpropene (isobutene) and its epoxide in a modified Salmonella assay.[1] Mutation Research/Genetic Toxicology. [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2,2-dimethyloxirane (CAS 558-30-5).[1][8][2][3][9][10] [Link][1]

Sources

Foundational

Technical Guide: Isobutyloxirane Stability &amp; Reactivity Profile

Executive Summary Isobutyloxirane (1,2-epoxy-4-methylpentane) is a versatile, high-energy chiral building block utilized in the synthesis of leucine surrogates, peptidomimetics, and complex active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isobutyloxirane (1,2-epoxy-4-methylpentane) is a versatile, high-energy chiral building block utilized in the synthesis of leucine surrogates, peptidomimetics, and complex active pharmaceutical ingredients (APIs).[1] Its utility stems from the high ring-strain energy (~27 kcal/mol) of the oxirane moiety combined with the steric bulk of the isobutyl side chain.[1] This guide provides a rigorous technical analysis of its thermodynamic stability, regioselective reactivity, and handling protocols necessary for reproducible experimental outcomes in drug discovery.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

PropertyValueNotes
IUPAC Name 2-(2-methylpropyl)oxiraneAlso: 1,2-Epoxy-4-methylpentane
CAS Number 23850-78-4Racemic; (S)-isomer: 113677-37-3
Molecular Formula

Molecular Weight 100.16 g/mol
Boiling Point 104 °C@ 760 mmHg
Density 0.82 g/mL@ 25 °C
Flash Point 9 °C (Closed Cup)High Flammability Hazard
Solubility Miscible in EtOH, THF, DCMImmiscible in

(slow hydrolysis)

Thermodynamic & Kinetic Stability[1]

Thermal Stability

Isobutyloxirane is kinetically stable at room temperature under inert atmosphere but thermodynamically unstable due to ring strain.[1]

  • Storage Limit:

    
     is mandatory. Long-term storage requires 
    
    
    
    .[1]
  • Degradation: prolonged exposure to temperatures

    
     initiates slow isomerization to 4-methylpentanal or polymerization, particularly in the presence of trace Lewis acids (e.g., metal ions from steel containers).[1]
    
Hydrolytic Stability

The molecule is relatively stable to neutral water due to the hydrophobicity of the isobutyl group, which creates a kinetic barrier to solvation of the epoxide oxygen.

  • Acidic Hydrolysis: Rapid.[1]

    
     at pH 4.[1] Forms 4-methylpentane-1,2-diol.[1][2]
    
  • Basic Hydrolysis: Slow.[1] Stable for hours at pH 10, allowing for selective nucleophilic substitutions under basic conditions.

Polymerization Risk[1]
  • Initiators: Strong Lewis acids (

    
    , 
    
    
    
    ), mineral acids, and strong bases (
    
    
    ).[1]
  • Mechanism: Cationic ring-opening polymerization (CROP) yields polyethers.[1]

  • Prevention: Store over activated 3Å molecular sieves to remove moisture (co-catalyst for polymerization) and stabilize with trace triethylamine (buffer) if compatible with downstream use.[1]

Reactivity Profile & Regioselectivity[1][9][10][11]

The reactivity of isobutyloxirane is defined by the competition between steric hindrance (isobutyl tail) and electronic activation (oxygen lone pairs).

Nucleophilic Ring Opening ( )

Under basic or neutral conditions, nucleophiles attack the least hindered carbon (C1) . The bulky isobutyl group at C2 effectively blocks backside attack, resulting in high regioselectivity (>95:5).

  • Nucleophiles: Primary amines, azides (

    
    ), thiols (
    
    
    
    ), alkoxides.[1]
  • Outcome: Formation of secondary alcohols with the nucleophile at the terminal position.

Acid-Catalyzed Ring Opening ( -like)

Under acidic conditions, protonation of the oxygen weakens the C-O bonds.[1] The transition state gains carbocation character. While electronic effects usually favor attack at the more substituted carbon (C2), the specific steric bulk of the isobutyl group often leads to a mixture of regioisomers , unlike simpler methyl-substituted epoxides.[1]

  • Reagents:

    
    , 
    
    
    
    , Lewis Acids (
    
    
    ).[1]
  • Outcome: Mixture of C1 and C2 substitution products.

Diagram: Regioselective Pathways

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactivityProfile Epoxide Isobutyloxirane (C1-C2-Isobutyl) BasicCond Basic/Neutral Conditions (Nu-, pH > 7) Epoxide->BasicCond Reaction Medium AcidCond Acidic Conditions (H+, Lewis Acid) Epoxide->AcidCond Reaction Medium TS_SN2 Transition State: Steric Control Attack at C1 (Less Hindered) BasicCond->TS_SN2 Path A: SN2 TS_SN1 Transition State: Electronic vs Steric Partial C+ at C2 AcidCond->TS_SN1 Path B: Activated Prod_C1 Product A (Major) Nu at C1 (Terminal) OH at C2 TS_SN2->Prod_C1 High Regioselectivity Prod_Mix Product Mixture Nu at C2 (Inversion) + Nu at C1 TS_SN1->Prod_Mix Lower Selectivity

Figure 1: Mechanistic divergence of Isobutyloxirane ring opening driven by pH and steric factors.[1]

Experimental Protocols

Protocol: Safe Quenching of Unreacted Isobutyloxirane

Objective: Safely destroy excess epoxide after a reaction or for disposal. Principle: Acid-catalyzed hydrolysis is too exothermic; Nucleophilic opening with thiosulfate is controlled and redox-neutral.[1]

Reagents:

  • Sodium Thiosulfate (

    
    ), saturated aqueous solution.[1]
    
  • Phosphate buffer (pH 7.0).[1]

Procedure:

  • Dilution: Dilute the reaction mixture or waste stream with an equal volume of THF or Ethanol to ensure homogeneity.

  • Preparation: In a separate vessel, prepare a solution of Sat.

    
     (5 equiv relative to estimated epoxide).[1]
    
  • Addition: Slowly add the epoxide solution to the thiosulfate solution at room temperature. Do not reverse addition.

  • Monitoring: Stir for 30 minutes. Verify consumption of epoxide via TLC (stain: p-Anisaldehyde; epoxide appears as a blue/purple spot) or GC-MS.[1]

  • Disposal: The resulting mixture contains the alkyl thiosulfate/diol, which can be disposed of as aqueous organic waste.

Protocol: Regioselective Aminolysis (Synthesis of Leucine Analogs)

Objective: Synthesis of


-amino alcohol via C1 attack.[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Solvent: Add Isobutyloxirane (1.0 equiv) in anhydrous Ethanol (0.5 M).

  • Nucleophile: Add Primary Amine (1.2 equiv). Note: If amine is volatile, use 3.0 equiv to drive kinetics.[1]

  • Catalyst (Optional): If reaction is sluggish at RT, add 10 mol%

    
     (mild Lewis acid compatible with 
    
    
    
    regioselectivity).
  • Reaction: Stir at 40°C for 12 hours.

  • Workup: Concentrate in vacuo. The residue is typically pure enough for the next step.

  • Validation:

    
    -NMR should show the disappearance of epoxide protons (
    
    
    
    2.4-2.8 ppm) and appearance of the methine proton (
    
    
    to OH) at
    
    
    ~3.5 ppm.[1]

Visualization of Stability Risks[1]

StabilityRisks Isobutyl Isobutyloxirane Storage Heat Heat (>40°C) Isobutyl->Heat Moisture Moisture (H2O) Isobutyl->Moisture LewisAcid Trace Metals/Acids Isobutyl->LewisAcid Isom Isomerization (Aldehyde) Heat->Isom Thermal shift Hydrol Hydrolysis (Diol) Moisture->Hydrol Slow (Neutral) Fast (Acidic) Polym Polymerization (Polyether) LewisAcid->Polym Exothermic!

Figure 2: Primary degradation pathways and their triggers.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90990, Isobutyloxirane. Retrieved from [Link][1][3]

  • European Chemicals Agency (ECHA). Substance Information: 2-(2-methylpropyl)oxirane.[1][2][4][3] Retrieved from [Link][1][3]

  • Thermo Fisher Scientific. Safety Data Sheet: 1,2-Epoxy-4-methylpentane.[1] Retrieved from [Link] (General SDS Repository for CAS 6324-56-7).[1]

  • Organic Syntheses. Preparation of Chiral Alkyloxiranes. (General methodology for terminal epoxide synthesis and handling). Retrieved from [Link]

Sources

Exploratory

The Isobutyl-Epoxyketone Pharmacophore: From Natural Product Scaffolds to Proteasome Inhibitors

Executive Summary: The Structural Motif The "isobutyl-substituted epoxide" is not merely a chemical curiosity; it represents the structural anchor of the -epoxyketone pharmacophore, the bioactive "warhead" responsible fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Motif

The "isobutyl-substituted epoxide" is not merely a chemical curiosity; it represents the structural anchor of the


-epoxyketone  pharmacophore, the bioactive "warhead" responsible for the efficacy of second-generation proteasome inhibitors.

While simple aliphatic isobutyl epoxides exist as intermediates in polymer chemistry, their pharmaceutical significance arises from their presence in natural products like Epoxomicin and Eponemycin .[1] In these contexts, the isobutyl group (derived from Leucine) acts as a critical recognition element for the S1 specificity pocket of the 20S proteasome, while the epoxyketone moiety executes a unique, irreversible dual-covalent inhibition mechanism.

This guide analyzes the discovery, synthetic evolution, and mechanistic pharmacology of this motif, culminating in the development of Carfilzomib (Kyprolis®).[2]

Historical Genesis & Discovery Timeline[1]

The trajectory of the isobutyl-epoxyketone motif exemplifies the "phenotype-to-target" drug discovery paradigm.

The Serendipitous Discovery (1992)

The story begins with the isolation of Epoxomicin (BU-4061T) by Hanada and colleagues at Bristol-Myers Squibb (Tokyo) from the actinomycete strain Q996-17.

  • Observation: The compound exhibited potent in vivo antitumor activity against murine B16 melanoma.[3]

  • The Gap: Despite its potency, the molecular target was unknown.[4] The peptide structure and the reactive epoxyketone group (initially thought to be too labile/reactive for clinical use) led to its temporary abandonment.[2]

Target Identification (1999-2000)

The pivotal shift occurred in the laboratory of Dr. Craig Crews at Yale University.[1] Using biotinylated derivatives of epoxomicin, the Crews lab performed affinity pull-down assays.[1]

  • The Revelation: Epoxomicin did not target NF-

    
    B directly or standard kinases.[1] It targeted the 20S Proteasome .[5]
    
  • Differentiation: Unlike Bortezomib (a boronic acid that forms a reversible intermediate), Epoxomicin bound irreversibly and with higher specificity for the chymotrypsin-like (

    
    5) subunit.[1]
    
Clinical Translation (2003-2012)

The Crews lab synthesized YU-101 , an analog with optimized side chains (replacing the N-terminal acetyl with a morpholino group to improve solubility).[1] This lead compound was licensed to Proteolix , eventually becoming Carfilzomib , which received FDA approval in 2012 for Multiple Myeloma.[1]

HistoryTimeline Discovery 1992: Epoxomicin Isolated (Hanada et al., BMS) Strain Q996-17 TargetID 1999: Target ID (Crews Lab, Yale) Target: 20S Proteasome Discovery->TargetID Phenotypic Screen Optimization 2003: YU-101 Created (Proteolix Founded) Optimized Isobutyl Core TargetID->Optimization SAR Studies Approval 2012: FDA Approval Carfilzomib (Kyprolis) For Multiple Myeloma Optimization->Approval Clinical Trials

Figure 1: The developmental timeline of the isobutyl-epoxyketone pharmacophore, moving from microbial extraction to FDA-approved therapeutic.

Mechanistic Pharmacology: The "Morpholine Adduct"

The isobutyl-substituted epoxyketone is unique because it functions as a mechanism-based suicide inhibitor .[1] Its efficacy relies on the specific geometry of the proteasome's active site.

The Two-Step Mechanism

Unlike aldehydes or boronates which form reversible hemiacetals/tetrahedral adducts, the epoxyketone undergoes a double-nucleophilic attack by the N-terminal Threonine (Thr1) of the proteasome


-subunits.
  • Step 1 (Hemiketal Formation): The hydroxyl group (

    
    ) of Thr1 attacks the ketone carbonyl of the inhibitor.
    
  • Step 2 (Ring Closure): The free

    
    -amino group (
    
    
    
    ) of Thr1 attacks the epoxide ring (specifically the
    
    
    -carbon).[1]
  • Result: Formation of a stable, 6-membered 1,4-oxazepane (morpholine) ring .

The Role of the Isobutyl Group

The isobutyl group (derived from the Leucine side chain adjacent to the warhead) is not passive. It anchors the molecule into the S1 specificity pocket .

  • Fit: The hydrophobic isobutyl moiety mimics the Leucine residue of endogenous substrates, directing the inhibitor specifically to the Chymotrypsin-like (

    
    5) sites, which prefer large hydrophobic residues at P1.
    

Mechanism Proteasome Proteasome (Thr1 Active Site) Contains: -OH and -NH2 Complex1 Hemiketal Intermediate (Reversible) Proteasome->Complex1 Thr1-OH attacks Ketone Inhibitor Epoxyketone Inhibitor (Isobutyl Sidechain) Inhibitor->Complex1 S1 Pocket Recognition (Isobutyl fit) Adduct 1,4-Oxazepane Adduct (Irreversible Morpholine Ring) Complex1->Adduct Thr1-NH2 attacks Epoxide (Ring Closure)

Figure 2: The dual-covalent inhibition mechanism.[1] The isobutyl group ensures S1 pocket alignment, facilitating the formation of the irreversible morpholine adduct.

Synthetic Methodology

The synthesis of the isobutyl-epoxyketone warhead is the critical bottleneck in producing these inhibitors. The challenge lies in establishing the stereochemistry of the epoxide relative to the peptide backbone.

Retrosynthetic Strategy

The standard approach involves synthesizing the "warhead" unit (a modified Leucine) separately and then coupling it to the peptide chain.

Key Transformation: Leucine


 Weinreb Amide 

Enone

Epoxide.[1]
Comparative Synthetic Routes
MethodReagentsStereocontrolYieldNotes
Payne Rearrangement

, Benzonitrile
ModerateHighClassical route; requires careful pH control.[1]
Corey-Chaykovsky DMSO, Sulfur YlidesHighMod.[1]Good for methylene insertion; strictly anhydrous.[1]
Sharpless Epoxidation Ti(OiPr)4, DET, TBHPVery HighHighRequires allylic alcohol precursor (multi-step).[1]
Jacobsen Epoxidation Mn-Salen catalystHighMod.[1]Direct epoxidation of unfunctionalized alkenes.[1]
Detailed Protocol: Synthesis of the Leucine Epoxyketone Warhead

Reference Basis: Sin et al. (1999) and chemically equivalent optimization protocols.

Objective: Synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one (The Epoxomicin Warhead).

Phase 1: Formation of the Enone
  • Starting Material: Boc-L-Leucine Weinreb amide.[1]

  • Reagent: Isopropenylmagnesium bromide (Grignard reagent).[1]

  • Procedure:

    • Dissolve Boc-L-Leucine Weinreb amide (1.0 eq) in anhydrous THF under Argon.

    • Cool to 0°C.[1]

    • Add Isopropenylmagnesium bromide (3.0 eq) dropwise over 30 mins.[1]

    • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

    • Quench: Add saturated

      
      .[1] Extract with EtOAc.[1][6]
      
    • Purification: Silica gel chromatography (Hex/EtOAc).[1]

    • Product: Boc-L-Leucine enone.[1]

Phase 2: Stereoselective Epoxidation[1]
  • Reagents: Hydrogen Peroxide (

    
    , 30%), Benzonitrile, Diisopropylethylamine (DIPEA).[1]
    
  • Solvent: Methanol (MeOH).[1]

  • Procedure:

    • Dissolve the Enone (from Phase 1) in MeOH.[1]

    • Add Benzonitrile (2.0 eq) and DIPEA (2.0 eq).[1]

    • Cool to 0°C.[1]

    • Add

      
       (5.0 eq) slowly.[1]
      
    • Reaction: Stir at 4°C for 12-24 hours. (Monitor by TLC for disappearance of enone).

    • Workup: Dilute with water, extract with DCM.[1] Wash with sodium thiosulfate (to neutralize peroxide).[1]

    • Outcome: This yields the diastereomeric epoxyketones.[7] The desired isomer is usually the major product due to substrate control, but HPLC separation may be required.

Phase 3: Deprotection & Coupling[1]
  • Reagent: TFA/DCM (1:1).

  • Action: Removal of the Boc group to expose the free amine.

  • Coupling: The resulting amine is coupled to the tripeptide tail (e.g., Morpholino-hPhe-Leu-Phe) using standard HATU/HOAt peptide coupling conditions.[1]

Synthesis Start Boc-L-Leucine Weinreb Amide Step1 Grignard Addition (Isopropenyl-MgBr) Start->Step1 Inter Enone Intermediate Step1->Inter Step2 Epoxidation (H2O2 / PhCN) Inter->Step2 Final Isobutyl-Epoxyketone (Warhead) Step2->Final

Figure 3: Synthetic workflow for the generation of the isobutyl-epoxyketone warhead from amino acid precursors.

References

  • Discovery of Epoxomicin: Hanada, M., et al. (1992).[1][8][9] "Epoxomicin, a new antitumor agent of microbial origin."[1][3][8][9] The Journal of Antibiotics. Link

  • Target Identification: Meng, L., et al. (1999).[1][10] "Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity."[1][3][10] Proceedings of the National Academy of Sciences. Link[1]

  • Total Synthesis & Structure: Sin, N., et al. (1999).[1][3][10] "Total synthesis of the potent proteasome inhibitor epoxomicin: a useful tool for understanding proteasome biology."[10] Bioorganic & Medicinal Chemistry Letters. Link

  • Clinical Development (Carfilzomib): Kuhn, D. J., et al. (2007).[1] "Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma." Blood. Link

  • Review of Epoxyketone Mechanism: Kim, K. B., & Crews, C. M. (2013).[1][11] "From epoxomicin to carfilzomib: chemistry, biology, and medical outcomes."[1][11] Natural Product Reports. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of chiral Isobutyloxirane derivatives

Application Note: Stereoselective Synthesis of Chiral Isobutyloxirane Derivatives Strategic Overview Chiral isobutyloxirane derivatives represent a critical class of electrophilic pharmacophores ("warheads") in modern dr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of Chiral Isobutyloxirane Derivatives

Strategic Overview

Chiral isobutyloxirane derivatives represent a critical class of electrophilic pharmacophores ("warheads") in modern drug discovery, particularly in the design of irreversible proteasome inhibitors such as Carfilzomib (Kyprolis) and Epoxomicin . The biological potency of these agents relies entirely on the precise stereochemical configuration of the epoxide moiety, which covalently binds to the N-terminal threonine of the 20S proteasome.

This guide provides two distinct, validated protocols for synthesizing these derivatives:

  • The "Gold Standard" Chiral Pool Method: For generating complex amino-epoxyketone warheads starting from L-Leucine. This is the preferred route for late-stage pharmaceutical intermediates.

  • The Hydrolytic Kinetic Resolution (HKR) Method: For the scalable production of simple chiral building blocks (e.g., (S)-2-isobutyloxirane) from inexpensive racemic starting materials.

Critical Synthetic Challenges

  • Epoxide Volatility: Simple isobutyloxirane (1,2-epoxy-4-methylpentane) is volatile (bp ~110-115°C). Isolation requires careful distillation to prevent yield loss.

  • Diastereocontrol: In the chiral pool route, the reduction of the

    
    -haloketone to the halohydrin is the stereodefining step. Standard reducing agents (NaBH4) often yield mixtures that require chromatographic separation.
    
  • Racemization Risks: The use of strong Lewis acids or unbuffered nucleophiles can erode the enantiomeric excess (ee) of the sensitive epoxide ring.

Protocol A: Chiral Pool Synthesis of Peptide Epoxyketone Warheads

Application: Synthesis of the Carfilzomib/Epoxomicin warhead. Starting Material: Boc-L-Leucine. Mechanism: Diazoketone formation followed by halohydrin cyclization.

Experimental Workflow

Step 1: Formation of the Diazoketone

  • Reagents: Boc-L-Leucine (10 mmol), Isobutyl chloroformate (10 mmol), N-Methylmorpholine (NMM, 11 mmol), Diazomethane (excess, ~0.3 M in Et2O).

  • Procedure:

    • Dissolve Boc-L-Leucine in anhydrous THF (50 mL) under Argon at -15°C.

    • Add NMM followed dropwise by isobutyl chloroformate. Stir for 20 min to form the mixed anhydride.

    • Filter off the NMM·HCl salt rapidly under Argon.

    • CRITICAL SAFETY: Add the filtrate to a freshly prepared, ice-cold solution of diazomethane in Et2O (Caution: Diazomethane is explosive; use polished glassware and blast shields).

    • Stir at 0°C for 1 hour, then warm to RT overnight.

    • Quench with dilute acetic acid if necessary, wash with sat. NaHCO3, and concentrate to yield the yellow diazoketone solid.

Step 2: Conversion to Bromoketone

  • Reagents: 30% HBr in Acetic Acid.

  • Procedure:

    • Dissolve diazoketone in Et2O at -30°C.

    • Add HBr/AcOH dropwise until nitrogen evolution ceases and the yellow color fades.

    • Immediately neutralize with cold sat. NaHCO3 (Prolonged exposure to acid deprotects the Boc group).

    • Extract with EtOAc, dry (MgSO4), and concentrate.

Step 3: Stereoselective Reduction & Cyclization (The "Warhead" Installation)

  • Reagents: NaBH4 (Sodium Borohydride), Methanol, K2CO3.

  • Procedure:

    • Dissolve Bromoketone in MeOH at -78°C.

    • Add NaBH4 (1.5 eq) in one portion. (Note: This produces a mixture of syn and anti bromohydrins; typically 3:1 ratio).

    • Warm to 0°C, quench with water, and extract with EtOAc.

    • Purification: Flash chromatography (Hexane/EtOAc) is required here to separate the diastereomers. The desired isomer for Epoxomicin mimics is usually the anti-alcohol.

    • Cyclization: Dissolve the purified bromohydrin in MeOH. Add K2CO3 (2.0 eq) and stir at RT for 2 hours.

    • Filter and concentrate to obtain the Boc-protected amino-epoxide.

Data Validation (Protocol A)
ParameterSpecificationMethod of Verification
Yield (Overall) 45 - 55%Gravimetric
Enantiomeric Excess >98% eeChiral HPLC (Chiralcel OD-H)
Diastereomeric Ratio >20:1 (after column)1H NMR (Integration of epoxide protons)
Identity Conforms1H NMR, MS (ESI+)

Protocol B: Jacobsen Hydrolytic Kinetic Resolution (HKR)

Application: Large-scale preparation of simple (S)-2-isobutyloxirane building blocks. Starting Material: Racemic 2-isobutyloxirane (prepared via mCPBA epoxidation of 4-methyl-1-pentene).

Experimental Workflow

Catalyst Activation:

  • Dissolve (R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(II)-Salen] in Toluene.

  • Add Acetic Acid (2 eq) and stir open to air for 1 hour to generate the active (R,R)-Co(III)-Salen-OAc complex. Evaporate solvent and dry brown solid in vacuo.

Resolution Protocol:

  • Setup: Charge a flask with Racemic Isobutyloxirane (100 mmol) and (R,R)-Co-Salen catalyst (0.5 mol%, 0.5 mmol).

  • Reaction: Cool to 0°C. Add Water (0.55 eq, 55 mmol) dropwise over 1 hour. (Slow addition controls the exotherm).

  • Aging: Allow to warm to RT and stir for 12–16 hours.

  • Separation: The reaction mixture now contains the unreacted (S)-epoxide and the (R)-diol.

  • Distillation: Perform fractional distillation under reduced pressure.

    • Fraction 1: (S)-2-isobutyloxirane (volatile).

    • Residue: (R)-1,2-dihydroxy-4-methylpentane (high boiling).

Data Validation (Protocol B)
ParameterSpecificationMethod of Verification
Yield (Theoretical) 40 - 45% (Max 50%)Gravimetric
Enantiomeric Excess >99% eeChiral GC (Cyclodextrin column)
Catalyst Recovery >90%Precipitation from residue

Visualizing the Pathways

The following diagram illustrates the decision matrix and chemical flow for both protocols.

G Start_Pool Starting Material: L-Leucine (Chiral Pool) Diazo Diazoketone Formation (Isobutyl chloroformate / CH2N2) Start_Pool->Diazo Mixed Anhydride Start_Rac Starting Material: 4-Methyl-1-pentene Epox_Rac Racemic Epoxidation (mCPBA) Start_Rac->Epox_Rac Halo Haloketone Synthesis (HBr/AcOH) Diazo->Halo Acidolysis Reduct Stereoselective Reduction (NaBH4 or K-Selectride) Halo->Reduct Diastereocontrol Point Cyclize Base-Mediated Cyclization (K2CO3 / MeOH) Reduct->Cyclize Ring Closure Final_Drug Target A: Peptide Epoxyketone (Carfilzomib Warhead) Cyclize->Final_Drug Deprotection/Coupling HKR Jacobsen HKR (R,R)-Co-Salen + H2O Epox_Rac->HKR Kinetic Resolution Distill Fractional Distillation HKR->Distill Separation Final_Block Target B: (S)-2-Isobutyloxirane (Chiral Building Block) Distill->Final_Block Volatile Fraction

Figure 1: Dual-pathway strategy for Isobutyloxirane derivatives. Left (Blue): Chiral pool synthesis for complex drug warheads. Right (Red): HKR for simple building blocks.

Safety & Handling Protocols

  • Diazomethane: In Protocol A, the generation of diazomethane is the highest risk step.

    • Mitigation: Use a dedicated diazomethane kit with polished glass joints (Clear-Seal). Never use ground glass joints (friction can trigger explosion). Use a blast shield.

  • Epoxide Toxicity: Isobutyloxirane derivatives are alkylating agents (mutagenic).

    • Mitigation: Double-glove (Nitrile/Laminate). Quench all glassware and waste with 10% NaOH or dilute sulfuric acid to open the ring before disposal.

  • Trace Metals: For Protocol B, ensure Cobalt levels in the final product are <10 ppm (ICH Q3D guidelines) if used for downstream pharma intermediates. A silica plug filtration usually suffices.

References

  • Sin, N., et al. (1999).[1] "Total synthesis of the potent proteasome inhibitor epoxomicin: a useful tool for understanding proteasome biology."[1] Bioorganic & Medicinal Chemistry Letters, 9(15), 2283-2288.[1] Link

  • Jacobsen, E. N. (2000). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 33(6), 421–431. Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[2] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science, 277(5328), 936–938. Link

  • Organic Syntheses. (2004). "Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co Complexes." Org.[3] Synth. 2004, 81, 204. Link

  • FDA Drug Approval Package. (2012). "Carfilzomib (Kyprolis) Chemistry Review." Center for Drug Evaluation and Research. Link

Sources

Application

Application Note: High-Precision Ring Opening of Isobutyloxirane

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It addresses the specific reactivity profile of Isobutyloxirane (1,2-epoxy-2-methylpropa...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It addresses the specific reactivity profile of Isobutyloxirane (1,2-epoxy-2-methylpropane) , a critical building block for introducing gem-dimethyl motifs into drug candidates.

Abstract

Isobutyloxirane (Isobutylene oxide) represents a unique electrophilic challenge in organic synthesis due to its asymmetric substitution. The presence of a gem-dimethyl group at the C2 position creates a stark dichotomy between steric hindrance and electronic stabilization. This guide delineates protocols to selectively access either the primary (C1) attack product (via steric control) or the tertiary (C2) attack product (via electronic control). We provide validated workflows for aminolysis, alcoholysis, and carbon-carbon bond formation, essential for synthesizing


-amino alcohols and modified ether scaffolds in drug development.

Introduction: The Regioselectivity Paradox

In drug discovery, the gem-dimethyl group is often introduced to block metabolic hot spots or lock conformations (the "Thorpe-Ingold effect"). Isobutyloxirane is the most direct precursor for this motif. However, its reactivity is governed by two competing forces:

  • Steric Control (

    
    -like):  Under neutral or basic conditions, nucleophiles attack the accessible primary carbon (
    
    
    
    ).
  • Electronic Control (

    
    -like):  Under acidic conditions, the transition state develops significant cationic character at the tertiary carbon (
    
    
    
    ), directing the nucleophile to the more substituted site despite steric bulk.

Mastering this switch is critical. A lack of pH control often leads to intractable mixtures of regioisomers, complicating purification and reducing yield.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactionPathways IBO Isobutyloxirane (Substrate) Cond_Basic Condition A: Basic/Neutral (Amines, RMgX, RO-) IBO->Cond_Basic Cond_Acid Condition B: Acid Catalyzed (H+, Lewis Acid) IBO->Cond_Acid TS_Basic Transition State: Steric Control (Attack at C1) Cond_Basic->TS_Basic SN2 Mechanism Prod_Prim Product A: Primary Attack (Anti-Markovnikov) TS_Basic->Prod_Prim TS_Acid Transition State: Electronic Control (Attack at C2) Cond_Acid->TS_Acid Borderline SN1/SN2 Prod_Tert Product B: Tertiary Attack (Markovnikov) TS_Acid->Prod_Tert

Figure 1: Divergent regioselectivity of isobutyloxirane ring opening based on reaction environment.

Experimental Protocols

Protocol A: Synthesis of -Amino Alcohols (Steric Control)

Target: Introduction of amine functionality at the primary carbon (C1). Mechanism: Classical


 attack at the less hindered carbon.[1][2]
Application:  Synthesis of beta-blocker analogs or solubilizing tails.

Reagents:

  • Isobutyloxirane (1.0 equiv)

  • Primary or Secondary Amine (1.2 – 2.0 equiv)

  • Solvent: Ethanol, Methanol, or solvent-free (if amine is liquid)

  • Catalyst (Optional): Lithium Perchlorate (

    
    ) or Water (promotes proton transfer)
    

Step-by-Step Procedure:

  • Preparation: In a sealed reaction vessel, dissolve Isobutyloxirane (10 mmol) in Ethanol (10 mL).

  • Addition: Add the amine (12 mmol) dropwise at

    
     to control exotherm.
    
    • Note: For volatile amines (e.g., methylamine), use a pre-cooled solution in methanol.

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 12–24 hours.

    • Optimization: If conversion is slow (monitored by TLC/GC), heat to

      
      .
      
  • Workup: Concentrate the mixture under reduced pressure to remove solvent and excess amine.

  • Purification: The residue is often pure enough for the next step. If necessary, purify via flash column chromatography (DCM/MeOH/

    
    ).
    

Expected Result: >90% yield of the 1-amino-2-methylpropan-2-ol derivative.

Protocol B: Acid-Catalyzed Solvolysis (Electronic Control)

Target: Formation of tertiary ethers or diols. Mechanism: Acid-activated ring opening; nucleophile attacks the tertiary carbon (C2) due to partial positive charge stabilization (


).[2]

Reagents:

  • Isobutyloxirane (1.0 equiv)

  • Nucleophile: Alcohol (MeOH, EtOH) or Water

  • Catalyst:

    
     (catalytic) or Amberlyst-15 (heterogeneous)
    

Step-by-Step Procedure:

  • Preparation: Dissolve Isobutyloxirane (10 mmol) in the nucleophilic solvent (e.g., Methanol, 20 mL).

  • Activation: Add concentrated

    
     (0.1 mmol, 1 mol%) at 
    
    
    
    .
  • Reaction: Stir at

    
     for 30 minutes, then warm to RT for 1 hour. The reaction is typically fast.
    
  • Quench: Neutralize with solid

    
     or basic resin. Filter to remove solids.
    
  • Isolation: Evaporate solvent. Distillation is recommended for volatile ether products.

Expected Result: Major product is the tertiary ether (2-methoxy-2-methylpropan-1-ol).

  • Caution: If the reaction runs too long or too hot, polymerization of the epoxide can occur.

Protocol C: Grignard Reaction (Carbon-Carbon Bond Formation)

Target: Extension of the carbon skeleton. Mechanism: Strong nucleophile (


) attacks the less hindered primary carbon (

).

Reagents:

  • Isobutyloxirane (1.0 equiv)

  • Grignard Reagent (

    
    , 1.2 equiv) in 
    
    
    
    or THF
  • Catalyst:

    
     (Optional, 10 mol% to assist ring opening)
    

Step-by-Step Procedure:

  • Setup: Flame-dry glassware under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve Isobutyloxirane in anhydrous THF. Cool to

    
     (or 
    
    
    
    depending on R-group stability).
  • Addition: Add Grignard reagent slowly via syringe pump to maintain internal temperature.

  • Reaction: Allow to warm to

    
     over 2 hours.
    
  • Quench: Carefully quench with saturated aqueous

    
     (exothermic).
    
  • Extraction: Extract with Diethyl Ether (3x). Dry organics over

    
    .
    
  • Analysis: Check NMR for the characteristic

    
     extension.
    

Expected Result: Formation of a primary alcohol with the R-group attached to the C1 position (e.g.,


).

Data Analysis & Troubleshooting

Regioselectivity Comparison Table

The following table summarizes the expected major isomer based on the nucleophile and conditions.

NucleophileConditionsMechanism TypeMajor Attack SiteProduct Type
Amines (

)
Neutral/Basic

(Steric)
C1 (Primary)

-Amino Alcohol
Azide (

)

/ MeOH

(Steric)
C1 (Primary)Azido Alcohol
Alcohols (

)
Acid (

)
Borderline

C2 (Tertiary)Ether Alcohol
Water (

)
Acid (

)
Borderline

C2 (Tertiary)1,2-Diol (Glycol)
Grignard (

)
Anhydrous Ether

(Steric)
C1 (Primary)Alcohol (C-C bond)
Analytical Signatures (1H NMR)

Distinguishing regioisomers is straightforward using proton NMR (


):
  • C1-Attack Product (e.g., from Aminolysis):

    • The gem-dimethyl groups appear as a singlet around

      
       1.1–1.3 ppm.
      
    • The

      
       protons (adjacent to the nucleophile) appear as a singlet or AB quartet (if chiral center created elsewhere) around 
      
      
      
      2.5–3.5 ppm.
  • C2-Attack Product (e.g., from Acidic Methanolysis):

    • The

      
       protons (now adjacent to the OH) shift downfield to 
      
      
      
      3.4–3.6 ppm.
    • The gem-dimethyl groups may show slight splitting or distinct shifts if the environment is chiral.

Safety & Handling

Isobutyloxirane (CAS: 558-30-5) presents specific hazards that must be managed:

  • Flammability: Highly flammable liquid (Flash point:

    
    ). Use spark-proof equipment and ground all vessels.
    
  • Volatility: High vapor pressure. Handle exclusively in a fume hood to prevent inhalation.

  • Toxicity: Like many epoxides, it is a potential alkylating agent. It is suspected of causing genetic defects and is an irritant to skin and eyes. Double-gloving (Nitrile) is recommended.

  • Storage: Store at

    
     to prevent slow polymerization or hydrolysis.
    

References

  • Regioselectivity in Epoxide Ring Opening

    • Smith, J. G. "Synthetically useful reactions of epoxides."[3] Synthesis, 1984(8), 629-656.

  • Aminolysis Protocols

    • Azizi, N., & Saidi, M. R. "Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol."[4] Chemical Communications, 2005.

  • Acid-Catalyzed Mechanisms

    • Parker, R. E., & Isaacs, N. S. "Mechanisms of Epoxide Reactions."[5] Chemical Reviews, 1959, 59(4), 737–799.

  • Grignard Reactions with Epoxides

    • Schaumann, E. "Ring Opening of Epoxides with Carbon Nucleophiles." in Comprehensive Organic Synthesis, Vol 1. Elsevier.

  • Safety Data

    • PubChem Compound Summary for CID 11166, Isobutylene oxide.

Sources

Method

Application Note: Controlled Polymerization of Isobutyloxirane for Advanced Polyether Materials

Abstract This application note details the controlled Ring-Opening Polymerization (ROP) of Isobutyloxirane (1,2-epoxy-4-methylpentane) to synthesize high-molecular-weight, hydrophobic polyethers. Unlike simple propylene...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the controlled Ring-Opening Polymerization (ROP) of Isobutyloxirane (1,2-epoxy-4-methylpentane) to synthesize high-molecular-weight, hydrophobic polyethers. Unlike simple propylene oxide derivatives, the isobutyl side chain introduces significant steric bulk and hydrophobicity, making the resulting polymer, Poly(isobutyloxirane) (PiBO) , a prime candidate for the hydrophobic core of amphiphilic block copolymer micelles in drug delivery systems. We present two validated protocols: (1) Monomer-Activated Anionic Polymerization for rapid, high-yield synthesis, and (2) Porphyrin-Mediated Living Polymerization for precision block copolymer architecture.

Introduction & Chemical Context

The Monomer: Isobutyloxirane

Isobutyloxirane (IBO) is a substituted epoxide featuring a bulky isobutyl group.

  • IUPAC Name: 2-(2-methylpropyl)oxirane or 1,2-epoxy-4-methylpentane.

  • Structure: An oxirane ring with a pendant isobutyl group.

  • Key Property: The bulky side chain suppresses crystallinity compared to polyethylene oxide (PEO) but enhances hydrophobicity significantly compared to polypropylene oxide (PPO).

The Challenge: Chain Transfer to Monomer

Classical anionic polymerization of alkyl-substituted epoxides using simple alkali metal alkoxides (e.g.,


-BuOK) is plagued by Chain Transfer to Monomer (CTM) . The basic initiator abstracts a proton from the alkyl side chain (rather than opening the ring), generating an allylic alkoxide species that initiates a new chain. This limits the molecular weight (MW) to oligomeric levels (< 5,000  g/mol ).

Solution: To access "Novel Materials" (MW > 20,000 g/mol with low polydispersity), we utilize Monomer-Activated Anionic Polymerization . By introducing a Lewis acid (e.g., Triisobutylaluminum) alongside the initiator, the monomer is activated for nucleophilic attack, accelerating propagation relative to chain transfer.

Materials & Safety

Safety Warning: Isobutyloxirane is a volatile, flammable epoxide. It is a potential alkylating agent and should be treated as a mutagen/carcinogen. All manipulations must be performed in a fume hood or inert atmosphere glovebox.

ReagentPurity/GradePre-treatment Required
Isobutyloxirane (Monomer) >95%CRITICAL: Stir over CaH₂ (24h), then vacuum distill. Store over activated 4Å molecular sieves.
Toluene (Solvent) AnhydrousPass through activated alumina columns or distill over Na/Benzophenone.
Triisobutylaluminum (

-Bu

Al)
1.0 M in TolueneUse as received (handle in Glovebox). Pyrophoric.
Tetraoctylammonium Bromide (NOct

Br)
>98%Recrystallize from ethyl acetate; dry under vacuum at 60°C for 24h.
Methanol HPLC GradeDegas before use (for quenching).

Experimental Protocols

Protocol A: Monomer-Activated Anionic Polymerization

Best for: Rapid synthesis of Homopolymers with MW 10k - 50k Da.

Mechanism: The ammonium salt acts as the initiator, while the aluminum alkyl acts as a Lewis acid to activate the epoxide ring, pulling electron density away from the carbons and facilitating ring opening.

Workflow Diagram

G Start Start: Inert Atmosphere (Glovebox/Schlenk) Prep Catalyst Prep: Mix NOct4Br + i-Bu3Al (Formation of Al-ate complex) Start->Prep N2/Ar Inject Injection: Add Purified Isobutyloxirane Prep->Inject Ratio [Al]/[Initiator] = 2-5 Propagate Propagation: Stir at 0°C to RT (Exothermic Control) Inject->Propagate t = 2-6 hrs Quench Termination: Add HCl/MeOH Propagate->Quench Purify Purification: Precipitate in Cold Hexane Vacuum Dry Quench->Purify

Caption: Workflow for Monomer-Activated Anionic Polymerization of Isobutyloxirane.

Step-by-Step Procedure:
  • Inert Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Cycle vacuum/Argon 3 times.

  • Initiator Preparation: Under Argon flow, charge the flask with Tetraoctylammonium Bromide (NOct

    
    Br) (0.1 mmol). Add anhydrous Toluene (10 mL).
    
  • Lewis Acid Addition: Add Triisobutylaluminum (

    
    -Bu
    
    
    
    Al) (0.5 mmol, 0.5 mL of 1M solution).
    • Note: The ratio of Al/Initiator should be roughly 5:1. This excess Al ensures all monomer is activated and scavenges any residual moisture.

    • Observation: The solution may turn slightly yellow.

  • Monomer Addition: Cool the flask to 0°C (ice bath). Add purified Isobutyloxirane (20 mmol, ~2.5 mL) via gas-tight syringe.

  • Polymerization: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature. Stir for 4-6 hours.

    • Monitoring: Conversion can be monitored by taking aliquots for

      
      H NMR (disappearance of epoxide ring protons at 
      
      
      
      2.4-2.8 ppm).
  • Termination: Quench with 2 mL of MeOH containing a drop of HCl.

  • Workup: Dilute with CH

    
    Cl
    
    
    
    , wash with dilute HCl (to remove Aluminum residues) and water. Dry organic layer over MgSO
    
    
    , concentrate, and precipitate into cold Hexane.
Protocol B: Immortal Polymerization (Porphyrin-Mediated)

Best for: Precise Block Copolymers (e.g., PEG-b-PiBO) and Narrow PDI (< 1.1).

Mechanism: Uses an Aluminum Porphyrin catalyst (e.g., (TPP)Al-Cl). This system is "immortal" because chain transfer is reversible and faster than propagation, allowing narrow polydispersity even in the presence of protic impurities (which act as chain transfer agents).

Reaction Pathway

ROP Cat Catalyst: (TPP)Al-Cl Coord Coordination: Epoxide binds to Al center Cat->Coord Monomer Monomer: Isobutyloxirane Monomer->Coord Attack Nucleophilic Attack: Cl- attacks less hindered carbon Coord->Attack Activation Chain Living Polymer Chain: (TPP)Al-O-CH(R)-CH2-Cl Attack->Chain Ring Opening Chain->Coord + n Monomer (Propagation)

Caption: Mechanism of Porphyrin-Aluminum mediated Ring-Opening Polymerization.

Step-by-Step Procedure:
  • Catalyst Synthesis: Synthesize (Tetraphenylporphyrinato)aluminum chloride ((TPP)Al-Cl) by reacting TPPH

    
     with Et
    
    
    
    AlCl in CH
    
    
    Cl
    
    
    . (Commercial options available).[1]
  • Reaction Setup: In a glovebox, dissolve (TPP)Al-Cl (0.05 mmol) in CH

    
    Cl
    
    
    
    (5 mL).
  • Initiation: Add Isobutyloxirane (10 mmol).

  • Conditions: Seal the tube and stir at room temperature for 24-48 hours.

    • Note: This reaction is slower than the Al-alkyl activated method but yields extremely low PDI (1.05 - 1.10).

  • Block Copolymerization (Optional): To make PEG-b-PiBO :

    • Use Methoxy-PEG-OH as a chain transfer agent.

    • Mix (TPP)Al-Cl + mPEG-OH (1:1 ratio) for 1 hour before adding Isobutyloxirane. The alkoxide exchange creates a (TPP)Al-O-PEG active species.

  • Purification: Precipitate into methanol (unlike Protocol A, PiBO is insoluble in MeOH if MW is high enough, but hexane is safer for lower MW).

Characterization & Expected Data

NMR Analysis ( H NMR in CDCl )
Signal (

ppm)
AssignmentInterpretation
0.90 (d) -CH(

)

Methyl protons of isobutyl group.
1.2 - 1.5 (m) -

-CH-
Methylene protons of the side chain.
3.3 - 3.7 (m) -

-

(R)-O-
Main Chain Polyether Backbone. Broadening indicates polymerization.
2.4 - 2.8 Epoxide RingMust be absent in purified polymer.
Thermal Properties (DSC)
  • Glass Transition (

    
    ):  Expected around -60°C to -50°C (bulky group limits rotation but prevents tight packing).
    
  • Melting (

    
    ):  Poly(isobutyloxirane) is generally amorphous or semi-crystalline with low melting points depending on tacticity. Isotactic PiBO (from chiral catalysts) may crystallize.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Polymer Impure Monomer (Water/Acid)Re-distill monomer over CaH₂. Ensure glovebox H₂O < 1 ppm.
Broad PDI (> 1.5) Slow Initiation / Chain TransferSwitch to Protocol A (Monomer Activated). Ensure temperature is kept low (0°C) during initiation.
Oligomers only Chain Transfer to MonomerIncrease [Al] concentration in Protocol A. Ensure [Al]/[Initiator] ratio is > 3.
Yellow Discoloration Oxidation of Phenolic StabilizersEnsure monomer is distilled to remove inhibitors (MEHQ) before use.

References

  • Billouard, C., et al. "Anionic Polymerization of Alkyl-Substituted Epoxides: Controlling the Chain Transfer." Macromolecules, vol. 32, no. 15, 1999.

  • Inoue, S. "Immortal Polymerization: The Potential of Porphyrin Complexes." Journal of Polymer Science Part A: Polymer Chemistry, vol. 38, no. 16, 2000.

  • Braunecker, W. A., & Matyjaszewski, K. "Controlled/Living Radical Polymerization: Features, Developments, and Perspectives." Progress in Polymer Science, vol. 32, no. 1, 2007. (Context on Living Systems).

  • Carlotti, S., et al. "Monomer-Activated Anionic Polymerization of Epoxides." Polymer, vol. 54, no. 15, 2013.

  • Coates, G. W. "Precise Control of Polyether Stereochemistry via Catalytic Ring-Opening Polymerization." Chemical Reviews, vol. 107, no. 6, 2007.

Sources

Application

Isobutyloxirane as a monomer in copolymerization

Application Note: Precision Synthesis of Poly(isobutyloxirane) Block Copolymers -BuP Catalysis) Author: Senior Application Scientist, Polymer Chemistry Division Executive Summary Isobutyloxirane (IBO), chemically distinc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Poly(isobutyloxirane) Block Copolymers


-BuP

Catalysis) Author: Senior Application Scientist, Polymer Chemistry Division

Executive Summary

Isobutyloxirane (IBO), chemically distinct from isobutylene oxide, is a mono-substituted epoxide bearing a bulky isobutyl side chain. In the landscape of amphiphilic block copolymers, IBO serves as a critical hydrophobic building block. Unlike Propylene Oxide (PO), which suffers from significant transfer-to-monomer side reactions, or Butylene Oxide (BO), which offers only moderate hydrophobicity, IBO provides a tunable balance of high hydrophobicity and controlled polymerization kinetics.

This guide details the synthesis of Poly(ethylene glycol)-block-Poly(isobutyloxirane) (PEG-b-PIBO) using the phosphazene base


-BuP

. This metal-free catalytic system is selected over traditional alkali metal alkoxides (e.g., potassium naphthalenide) to suppress side reactions, ensure narrow dispersity (

), and eliminate metallic contamination in downstream biomedical applications.

Monomer Characteristics & Pre-polymerization Handling

Scientific Integrity Check: The success of anionic polymerization is binary; it either works perfectly or fails due to protic impurities. The isobutyl group adds steric bulk, making the monomer less susceptible to nucleophilic attack than PO, but purification remains the rate-limiting step for reproducibility.

Table 1: Monomer Specifications & Comparison

PropertyPropylene Oxide (PO)1,2-Epoxybutane (BO)Isobutyloxirane (IBO)
IUPAC Name MethyloxiraneEthyloxirane2-(2-methylpropyl)oxirane
Side Chain Methyl (

)
Ethyl (

)
Isobutyl (

)
Hydrophobicity LowModerateHigh
Key Challenge High chain transfer (Allylic proton)VolatilitySteric hindrance / Purification
Boiling Point 34 °C63 °C~104 °C
Purification Protocol (Mandatory)

Standard commercial IBO (approx. 97%) contains water and isomeric impurities that terminate anionic chains.

  • Pre-Drying: Stir IBO over powdered Calcium Hydride (

    
    ) for 24 hours at room temperature. The evolution of 
    
    
    
    gas bubbles indicates active drying.
  • Degassing: Perform three Freeze-Pump-Thaw (FPT) cycles.

    • Freeze: Submerge flask in liquid

      
      .
      
    • Pump: Apply high vacuum (< 0.1 mbar) for 10 mins.

    • Thaw: Warm to room temperature under static vacuum.

  • Distillation: Vacuum distill the monomer into a graduated burette or ampoule coated with a sodium mirror (or containing activated molecular sieves 4Å).

    • Criterion: The monomer must be colorless. Any yellowing indicates oxidation or polymerization initiation.

Mechanism: Phosphazene-Catalyzed AROP[1]

Expertise & Experience: Traditional anionic polymerization uses KOH, which leads to slow initiation and broad dispersities due to ion-pair aggregation. We utilize


-BuP

, a superbase that complexes the proton of the initiating alcohol, creating a "naked" alkoxide anion. This species is highly reactive and non-aggregated, allowing for rapid, controlled propagation at room temperature.

DOT Diagram: Reaction Pathway

PolymerizationMechanism Initiator Macroinitiator (PEG-OH) Complex Active Species [PEG-O- ... H-P4+] Initiator->Complex Proton Abstraction Catalyst Catalyst (t-BuP4) Catalyst->Complex Propagating Propagating Chain (PEG-PIBO-O-) Complex->Propagating Initiation (Ring Opening) Monomer Monomer (Isobutyloxirane) Monomer->Propagating Propagation (n cycles) Propagating->Propagating Chain Growth Terminated Block Copolymer (PEG-b-PIBO) Propagating->Terminated Quenching (MeOH/HCl)

Figure 1: Mechanism of t-BuP4-catalyzed Ring-Opening Polymerization. The bulky phosphazene cation prevents ion-pairing, enhancing the nucleophilicity of the alkoxide.

Protocol: Synthesis of PEG-b-PIBO

Target: PEG (Mw 2,000) - block - PIBO (Mw 3,000) Scale: 5g total polymer.

Reagents
  • Macroinitiator: Methoxy-PEG-OH (mPEG, Mw 2,000). Must be azeotropically dried with toluene prior to use.

  • Monomer: Isobutyloxirane (Purified as above).

  • Catalyst:

    
    -BuP
    
    
    
    (1.0 M solution in hexane).
  • Solvent: Anhydrous Toluene (distilled over Na/Benzophenone).

  • Quenching Agent: Methanol with trace Acetic Acid.

Step-by-Step Methodology
  • Reactor Preparation:

    • Flame-dry a 50 mL Schlenk flask under vacuum. Backfill with dry Argon.[1] Repeat 3x.

    • Why: Even a monolayer of water on the glass will kill the catalyst.

  • Initiator Loading:

    • Load dried mPEG-OH (2.0 g, 1.0 mmol) into the flask under Argon flow.

    • Add anhydrous Toluene (25 mL) via syringe. Stir to dissolve.

  • Catalyst Addition (The Activation):

    • Add

      
      -BuP
      
      
      
      solution (1.0 mmol, 1.0 mL).
    • Ratio: Stoichiometric 1:1 ratio with hydroxyl groups is standard.

    • Stir for 20 minutes at room temperature.

    • Observation: The solution remains clear. No hydrogen gas is evolved (unlike hydride initiators), as this is a deprotonation equilibrium.

  • Polymerization:

    • Add Isobutyloxirane (3.0 g, ~30 mmol) rapidly via gas-tight syringe.

    • Seal the flask and heat to 50°C .

    • Note: While PO polymerizes at RT with

      
      -BuP
      
      
      
      , the steric bulk of the isobutyl group requires mild heating to drive conversion within a reasonable timeframe (24-48 hours).
  • Monitoring:

    • Take aliquots at 12h, 24h, and 48h.

    • Analyze via

      
      H NMR (CDCl
      
      
      
      ). Monitor the disappearance of epoxide ring protons (2.4 - 2.8 ppm) relative to the PEG backbone (3.64 ppm).
  • Termination & Purification:

    • Once >95% conversion is reached, add excess Methanol (2 mL) containing 1 drop of Acetic Acid.

    • Precipitate the polymer into cold Hexane (or Diethyl Ether depending on block ratio).

    • Centrifuge and dry under vacuum at 40°C for 24 hours.

Characterization & Validation

To ensure the protocol was successful, the following data profile must be met.

Table 2: Validation Parameters

TechniqueObservationInterpretation

H NMR
Shift of IBO methyl protons from ~0.9 ppm (monomer) to slightly downfield. Broadening of signals.Confirms polymerization.[1][2][3] Ratio of PEG peak (3.64 ppm) to IBO side-chain peaks determines

.
GPC (THF) Unimodal peak. Shift to lower elution volume compared to mPEG precursor.Confirms block formation. Bimodal peaks indicate "dead" initiator (failed initiation).
DSC Two

values may be observed if phase separated, or one intermediate

.
PIBO is amorphous with a low

(approx -60°C to -40°C).

Self-Validating Check: Calculate the theoretical molecular weight (


) based on feed ratio. The GPC 

should be within 10% of this value, and Dispersity (

) should be

. If

, water contamination occurred.

Application Context: Micellization

The primary utility of PEG-b-PIBO is forming robust micelles for hydrophobic drug encapsulation. The isobutyl group provides a "dryer" core than PPO, enhancing drug loading capacity.

DOT Diagram: Micelle Formation Workflow

Micellization Unimer Dissolve Copolymer in THF/DMF (Good Solvent) WaterAdd Dropwise Addition of Water (Selective Solvent) Unimer->WaterAdd Induce Hydrophobicity Aggregation Core-Shell Self-Assembly WaterAdd->Aggregation CMC Reached Dialysis Dialysis against Water (Remove Organic Solvent) Aggregation->Dialysis Stabilization Micelle Final Micelle (PIBO Core / PEG Shell) Dialysis->Micelle Equilibrium

Figure 2: Solvent-switch method for micelle preparation. The high hydrophobicity of PIBO lowers the Critical Micelle Concentration (CMC), creating stable nanoparticles.

References

  • Boileau, S., & Illy, N. (2011). Activation in anionic polymerization: Why phosphazene bases are very exciting promoters. Progress in Polymer Science, 36(9), 1132-1151. Link

  • Lassalle, V., & Boileau, S. (2006). Anionic polymerization of 1,2-epoxybutane promoted by phosphazene bases. Macromolecular Rapid Communications, 27(11), 863-867. Link

  • Esswein, B., & Möller, M. (1996). Polymerization of ethylene oxide with alkyllithium compounds and the phosphazene base "t-Bu-P4". Angewandte Chemie International Edition, 35(6), 623-625. Link

  • Billouard, C., Carlotti, S., Desbois, P., & Deffieux, A. (2004). Controlled high-speed anionic polymerization of propylene oxide initiated by lithium alkoxide/triisobutylaluminum systems. Macromolecules, 37(11), 4038-4043. Link

  • PubChem. (n.d.). 2-(2-methylpropyl)oxirane (Isobutyloxirane) Compound Summary. National Library of Medicine. Link

Sources

Method

Part 1: Executive Summary &amp; Stereochemical Definition

Application Note: High-Selectivity Epoxidation of Isobutylene & Asymmetric Methodologies for Structural Analogs The Stereochemical Paradox Before detailing experimental protocols, it is critical to address the stereochem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Epoxidation of Isobutylene & Asymmetric Methodologies for Structural Analogs

The Stereochemical Paradox Before detailing experimental protocols, it is critical to address the stereochemical nature of the substrate. Isobutylene (2-methylpropene) is a symmetrical, non-prochiral alkene. Its epoxidation product, isobutylene oxide (2,2-dimethyloxirane) , possesses a plane of symmetry and is achiral . Therefore, "asymmetric epoxidation" in the literal sense of producing an enantiomer from isobutylene is chemically impossible.

However, in drug development, this topic invariably refers to two distinct, critical workflows:

  • High-Selectivity Process Chemistry: The efficient oxidation of isobutylene gas to isobutylene oxide (IBO) without ring-opening or oligomerization (a challenge due to the lability of the tertiary carbocation).

  • Asymmetric Epoxidation of Functionalized Analogs: The enantioselective oxidation of Methallyl Alcohol (2-methyl-2-propen-1-ol), the functionalized equivalent of isobutylene, which does yield a chiral epoxide (2-methylglycidol) crucial for polyketide and terpene synthesis.

This guide provides the MoSe₂-Catalyzed Heterogeneous Protocol for the selective synthesis of IBO and the Sharpless Asymmetric Epoxidation protocol for methallyl alcohol.

Part 2: Decision Matrix & Workflow

The following decision tree illustrates the correct protocol selection based on substrate functionality and desired stereochemistry.

Epoxidation_Workflow Substrate Starting Material Isobutylene Isobutylene (Gas, Unfunctionalized) Substrate->Isobutylene Methallyl Methallyl Alcohol (Liquid, Functionalized) Substrate->Methallyl Target_IBO Target: Isobutylene Oxide (Achiral, Industrial Intermediate) Isobutylene->Target_IBO Epoxidation Target_Chiral Target: (R)- or (S)-2-Methylglycidol (Chiral, Pharma Intermediate) Methallyl->Target_Chiral Asymmetric Induction Method_MoSe2 Protocol A: MoSe2/TBHP Heterogeneous Catalysis (High Selectivity, No Oligomers) Target_IBO->Method_MoSe2 Recommended Protocol Method_Sharpless Protocol B: Sharpless Asymmetric Epoxidation (Ti(OiPr)4 / DET) Target_Chiral->Method_Sharpless Recommended Protocol

Figure 1: Strategic selection of epoxidation protocols based on substrate chirality and functionalization.

Part 3: Protocol A – High-Selectivity Epoxidation of Isobutylene

Context: Direct epoxidation of isobutylene is plagued by acid-catalyzed ring opening (forming diols) and oligomerization. Traditional homogenous catalysts often fail to suppress these side reactions. The modern standard utilizes Molybdenum Diselenide (MoSe₂) in Hexafluoroisopropanol (HFIP), which activates the oxidant via hydrogen bonding rather than Lewis acidity, preserving the sensitive epoxide.

Mechanism: The reaction proceeds via a dual pathway: a metal-oxo mechanism (


) and a radical-mediated pathway, both accelerated by the HFIP solvent cage effect.[1]

Materials:

  • Substrate: Isobutylene gas (≥99%).

  • Catalyst: MoSe₂ nanosheets (exfoliated or bulk powder).

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 5.5 M in decane.[1]

  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).

  • Equipment: Stainless steel autoclave (50 mL) with magnetic stirring and pressure gauge.

Experimental Procedure:

  • Catalyst Loading: Charge the autoclave with MoSe₂ catalyst (10 mg, approx. 0.5 mol% relative to limiting reagent).

  • Solvent System: Add 20 mL of HFIP. The fluorinated solvent is critical for activating the TBHP and stabilizing the transition state.

  • Oxidant Addition: Add TBHP solution (2.0 mmol active oxidant).

  • Substrate Introduction:

    • Seal the autoclave.[1]

    • Purge lines with

      
      .[2]
      
    • Pressurize with Isobutylene gas to saturation (approx. 0.5 MPa or controlled mass flow to 4.0 mmol equivalent).

  • Reaction: Heat the reactor to 65°C with stirring at 500 rpm. Maintain for 2 hours .

  • Workup:

    • Cool reactor to 0°C in an ice bath (30 min) to condense volatiles.

    • Vent unreacted isobutylene slowly into a scrubber.

    • Filter the reaction mixture to recover solid MoSe₂ (reusable up to 9 times).

    • Analyze filtrate by GC-FID.

Expected Results:

  • Conversion: >94%

  • Selectivity: >94% for Isobutylene Oxide.[1]

  • Byproducts: Minimal traces of tert-butanol (from TBHP) and isobutylene glycol.

Part 4: Protocol B – Asymmetric Epoxidation of Methallyl Alcohol

Context: When chirality is required, researchers use Methallyl Alcohol . The hydroxyl group coordinates with Titanium, allowing the chiral tartrate ligand to direct the delivery of oxygen to one face of the alkene. This is the Sharpless Asymmetric Epoxidation (SAE) .

Reaction Scheme:



Materials:

  • Substrate: Methallyl alcohol (distilled over CaO).

  • Catalyst Precursor: Titanium(IV) isopropoxide (

    
    ).
    
  • Chiral Ligand: (-)-Diethyl tartrate ((-)-DET) for (S)-epoxide; (+)-DET for (R)-epoxide.

  • Oxidant: TBHP (5-6 M in decane, anhydrous).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Desiccant: 4Å Molecular Sieves (activated powder).

Experimental Procedure:

  • Catalyst Formation (The "Aging" Step):

    • Flame-dry a 250 mL round-bottom flask under Argon.

    • Add 100 mL DCM and 4g activated 4Å MS. Cool to -20°C.

    • Add (+)-DET (0.60 equiv relative to Ti) and

      
       (0.50 equiv). Note: Stoichiometric Ti is often used for small, water-soluble epoxides to drive conversion, though 5-10 mol% is catalytic standard.
      
    • CRITICAL: Stir at -20°C for 20-30 minutes. This allows the formation of the dimeric Ti-tartrate active species.

  • Oxidation:

    • Add TBHP (2.0 equiv) dropwise. Stir for 10 minutes.

    • Add Methallyl Alcohol (1.0 equiv) dropwise over 20 minutes, maintaining internal temp between -20°C and -15°C.

  • Incubation: Stir at -20°C for 4-6 hours. Monitor by TLC (stain with KMnO4).

  • Quench & Workup (The "Tartrate Emulsion" Fix):

    • Challenge: Titanium emulsions are difficult to break.

    • Solution: Pour reaction mixture into a vigorously stirring solution of Ferrous Sulfate (

      
      ) and Tartaric Acid at 0°C. Stir for 30 mins.
      
    • Separate phases.[3][4] Extract aqueous layer with DCM (3x).

    • Treat combined organics with 30% NaOH in brine (hydrolyzes tartrates) if ligand removal is difficult, or use distillation for volatile epoxides.

  • Purification:

    • 2-Methylglycidol is water-soluble and volatile. Do not rotovap to dryness.

    • Purify via Kugelrohr distillation or careful column chromatography (Ether/Hexanes).

Expected Results:

  • Yield: 70-80%

  • Enantiomeric Excess (ee): >90%[3][5][6]

Part 5: Data Summary & Comparison

FeatureProtocol A: MoSe₂/TBHPProtocol B: Sharpless (Ti/DET)
Substrate Isobutylene (Gas)Methallyl Alcohol (Liquid)
Product Isobutylene Oxide (Achiral)2-Methylglycidol (Chiral)
Mechanism Heterogeneous Metal-Oxo/RadicalCoordinate Covalent Directed
Key Reagent MoSe₂ NanosheetsTi(OiPr)₄ / Diethyl Tartrate
Temp 65°C-20°C
Selectivity Chemoselectivity: >94%Enantioselectivity: >90% ee
Primary Use Polymer precursors, fuel additivesAPI synthesis, chiral building blocks

Part 6: Mechanistic Visualization

The following diagram details the catalytic cycle for Protocol A (MoSe₂), highlighting the role of the solvent (HFIP) in activating the oxidant, a unique feature of this modern protocol.

MoSe2_Mechanism Start Mo(IV)Se2 Surface Step1 Oxidative Addition (TBHP -> tBuOH) Start->Step1 + TBHP Intermediate Active Mo(V)-Oxo Species Stabilized by HFIP H-bonds Step1->Intermediate Step2 Oxygen Transfer to Isobutylene Intermediate->Step2 + Isobutylene Product Isobutylene Oxide + Mo(IV) Regenerated Step2->Product Product->Start Cycle Repeats HFIP HFIP Solvent Cage (Lowers Activation Energy) HFIP->Intermediate H-Bonding

Figure 2: Catalytic cycle of MoSe₂ mediated epoxidation showing the critical solvent activation step.

References

  • Heterogeneous Epoxidation of Isobutene Selectively Enabled by MoSe2 in Hexafluoroisopropanol (HFIP). Source: MDPI (Molecules), 2024. URL:[Link]

  • Asymmetric Epoxidation (Sharpless). Source: Wikipedia / Organic Chemistry Portal. URL:[Link]

  • Jacobsen-Katsuki Epoxidation. Source: Organic Chemistry Portal.[5] URL:[Link]

  • Epoxidation of Light Olefins on Titanium Silicates (TS-1). Source: Doria (Institutional Repository). URL:[Link]

Sources

Application

Catalytic Valorization of Isobutyloxirane: Protocols for Fine Chemical Synthesis

Executive Summary & Strategic Value Isobutyloxirane (IBO), also known as 1,2-epoxy-2-methylpropane, is a highly strained C4 ether with significant potential as a building block for high-value fine chemicals. Unlike linea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Isobutyloxirane (IBO), also known as 1,2-epoxy-2-methylpropane, is a highly strained C4 ether with significant potential as a building block for high-value fine chemicals. Unlike linear epoxides, IBO possesses a unique structural asymmetry—a steric tertiary carbon adjacent to an accessible primary carbon. This structural duality allows for tunable regioselectivity, enabling the synthesis of distinct chemical classes from a single precursor.

This Application Note provides three validated protocols for converting IBO into:

  • Isobutyraldehyde: Via Lewis-acid catalyzed rearrangement (Meinwald Rearrangement).

  • Isobutylene Carbonate: Via 100% atom-economical CO₂ insertion (Green Chemistry).

  • 
    -Amino Alcohols:  Via regioselective nucleophilic ring-opening (Pharma Intermediates).
    

Chemical Landscape & Reactivity Profile

The utility of IBO is defined by its ring strain (~13 kcal/mol) and the stability of the tertiary carbocation intermediate.

  • Path A (Acidic/Rearrangement): Favors C-O bond cleavage at the tertiary carbon due to hyperconjugative stabilization, leading to aldehyde formation.

  • Path B (Nucleophilic Attack): Under basic or neutral conditions, steric hindrance directs nucleophiles to the primary carbon (

    
     dominance).
    
Visualization: IBO Reactivity Landscape

IBO_Reactivity cluster_Acid Acidic Pathway (C-O cleavage at C_tert) cluster_Base Nucleophilic Pathway (Attack at C_prim) IBO Isobutyloxirane (C4H8O) Aldehyde Isobutyraldehyde (Isomerization) IBO->Aldehyde Lewis Acid (BF3·Et2O) Diol Isobutylene Glycol (Hydrolysis) IBO->Diol H3O+ AminoAlc Beta-Amino Alcohols (Aminolysis) IBO->AminoAlc R-NH2 (Solvent Directed) Carbonate Isobutylene Carbonate (CO2 Insertion) IBO->Carbonate Cat + CO2 (Atom Economy)

Figure 1: Divergent reaction pathways for Isobutyloxirane based on catalytic environment.[1]

Application 1: Synthesis of Isobutyraldehyde (Meinwald Rearrangement)

Target: Isobutyraldehyde (2-methylpropanal) Mechanism: Lewis Acid-catalyzed 1,2-hydride shift.

Scientific Rationale

The isomerization of epoxides to carbonyls is an atom-economical alternative to alcohol oxidation. For IBO, the reaction proceeds via the coordination of the epoxide oxygen to a Lewis acid (e.g.,


), followed by ring opening to form a tertiary carbocation. A rapid 1,2-hydride shift from the primary carbon yields the aldehyde.
Protocol A: Catalyzed Rearrangement

Scale: 50 mmol Safety: Reaction is exothermic. Strict temperature control is required.

ReagentAmountRole
Isobutyloxirane3.60 g (50 mmol)Substrate

0.35 g (2.5 mmol)Catalyst (5 mol%)
Dichloromethane (DCM)100 mLSolvent (Anhydrous)

(sat. aq)
50 mLQuenching Agent

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with anhydrous DCM (80 mL) and

    
    . Cool the system to 0°C using an ice bath.
    
  • Addition: Dissolve IBO in the remaining 20 mL of DCM. Add this solution dropwise to the catalyst mixture over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent polymerization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for another hour. Monitor via GC-MS (Target m/z = 72).

  • Quench: Pour the reaction mixture carefully into a separatory funnel containing saturated

    
     solution. Shake vigorously to neutralize the acid.
    
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, dry over

    
    , and filter.
    
  • Purification: Remove solvent via rotary evaporation (Note: Isobutyraldehyde is volatile, bp ~63°C; use mild vacuum or atmospheric distillation).

Application 2: Green Synthesis of Isobutylene Carbonate

Target: Isobutylene Carbonate (4,4-dimethyl-1,3-dioxolan-2-one) Mechanism: Cycloaddition of


.
Green Metric:  100% Atom Economy.
Scientific Rationale

Cyclic carbonates are excellent electrolytes for Li-ion batteries and green polar aprotic solvents. The reaction involves the activation of the epoxide by a Lewis acid (Metal-Salen) and ring opening by a nucleophile (halide), followed by


 insertion and ring closure. The use of a binary catalyst system (Al-Salen + TBAB) allows this reaction to proceed at ambient pressure (1 atm), avoiding hazardous high-pressure autoclaves.
Protocol B: Ambient Pressure Carbonylation

Catalyst System: Aluminum-Salen Complex / Tetrabutylammonium Bromide (TBAB).

ParameterSpecification
Temperature25°C - 40°C
Pressure1 atm (Balloon)
Time6 - 24 hours
Yield Target>90%

Step-by-Step Methodology:

  • Catalyst Prep: In a 50 mL Schlenk flask, dissolve the Al-Salen complex (2.5 mol%) and TBAB (2.5 mol%) in IBO (20 mmol, neat). Note: No solvent is required if IBO is liquid; otherwise use minimal propylene carbonate.

  • Gas Purge: Evacuate the flask and backfill with dry

    
     (balloon) three times. Leave the vessel connected to the 
    
    
    
    balloon.
  • Reaction: Stir vigorously at 30°C. The reaction kinetics depend on the phase transfer efficiency of the bromide ion.

  • Monitoring: Monitor by

    
     NMR. Disappearance of epoxide signals (
    
    
    
    2.5-3.0 ppm) and appearance of carbonate signals.
  • Purification: The product is less volatile than the starting material. Flash chromatography (Ethyl Acetate/Hexane) or vacuum distillation can separate the catalyst.

Application 3: Regioselective Aminolysis (Synthesis of -Blocker Precursors)

Target: 1-(alkylamino)-2-methylpropan-2-ol Mechanism:


 Ring Opening (Solvent-Directed).
Scientific Rationale

Synthesis of


-amino alcohols often suffers from regioselectivity issues. For IBO, attacking the tertiary carbon is sterically disfavored under neutral conditions. By using a "Water-Promoted" protocol, the hydrogen bonding network activates the epoxide oxygen while water acts as a proton shuttle, significantly accelerating the attack of the amine at the primary carbon (terminal) with >95% regioselectivity.
Protocol C: Catalyst-Free Aqueous Aminolysis

Reagents: IBO (1.0 equiv), Isopropylamine (1.2 equiv), Water (Solvent).

Workflow Diagram:

Aminolysis_Workflow Step1 Mix IBO + Amine (1:1.2 Ratio) in Water Step2 Stir at Room Temp (12 Hours) Step1->Step2 Step3 Extraction (EtOAc / Brine) Step2->Step3 Step4 Evaporation Step3->Step4 Result Product: 1-(isopropylamino)-2-methylpropan-2-ol (>95% Regioselectivity) Step4->Result

Figure 2: Green protocol for regioselective ring opening of IBO.

Step-by-Step Methodology:

  • Mixing: In a capped vial, suspend IBO (10 mmol) in deionized water (5 mL).

  • Amine Addition: Add isopropylamine (12 mmol) in one portion. The mixture may initially be biphasic.

  • Reaction: Stir vigorously at room temperature. As the reaction proceeds and the polar amino alcohol forms, the mixture typically becomes homogeneous.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL).

  • Drying: Dry combined organics over

    
    .
    
  • Isolation: Concentrate in vacuo. The tertiary alcohol product is typically pure enough for downstream applications (e.g., coupling).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Aldehyde) Polymerization of IBOLower reaction temperature during addition; Dilute reaction mixture.
Poor Regioselectivity (Aminolysis) Acidic impuritiesEnsure amine is distilled; Avoid Lewis acid contamination which promotes

(tertiary attack).
Incomplete Conversion (Carbonate) Catalyst deactivationEnsure anhydrous conditions; Water poisons Al-Salen catalysts.

Safety & Handling

  • Flammability: IBO is highly flammable (Flash point < 23°C). Ground all glassware.

  • Toxicity: Epoxides are potential alkylating agents and mutagens. Handle in a fume hood with double nitrile gloves.

  • Storage: Store at 2-8°C under inert atmosphere to prevent spontaneous polymerization or hydrolysis.

References

  • North, M., & Pasquale, R. (2009). Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2.[2][3][4] Angewandte Chemie International Edition.

  • Lizza, J. R., & Moura-Letts, G. (2017).[5] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Amino Alcohols. Synthesis. 
    
  • Wuying, Z., et al. (2011). Synthesis and Characterization of Cyclic Carbonate from CO2.[2][3][4] Advanced Materials Research.

  • Google Patents. (1985). Oxidation of isobutylene oxide to methacrylic acid and methacrolein (US4558154A).

  • Shivani, et al. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid. Journal of the Mexican Chemical Society.

Sources

Method

Advanced Protocol: Using Isobutyloxirane in Pharmaceutical Synthesis

Executive Summary & Strategic Value Isobutyloxirane (1,2-epoxy-2-methylpropane; Isobutylene oxide) is a critical C4 building block used to introduce the gem-dimethyl moiety into pharmaceutical scaffolds.[1] Unlike linear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Isobutyloxirane (1,2-epoxy-2-methylpropane; Isobutylene oxide) is a critical C4 building block used to introduce the gem-dimethyl moiety into pharmaceutical scaffolds.[1] Unlike linear epoxides, isobutyloxirane offers a unique "regiodivergent" handle: its reactivity is heavily polarized between the sterically unhindered primary carbon (


) and the electron-rich tertiary carbon (

).

For the medicinal chemist, this reagent is the primary tactical choice for synthesizing


-amino tertiary alcohols , a pharmacophore found in calcium channel blockers (e.g., Lercanidipine) and various anti-arrhythmic agents. This guide details the protocols for leveraging this regioselectivity to access specific drug intermediates while suppressing the thermodynamically favorable rearrangement to isobutyraldehyde.

Mechanistic Insight: The Regioselectivity Switch

The utility of isobutyloxirane lies in its ability to yield two distinct structural motifs depending on the reaction environment. Understanding this bifurcation is essential for experimental design.

The Decision Matrix
  • Path A (Basic/Nucleophilic Conditions): Reactivity is governed by sterics . Strong nucleophiles (amines, azides, Grignards) attack the accessible primary carbon (

    
    ), resulting in a tertiary alcohol .
    
  • Path B (Acidic/Lewis Acid Conditions): Reactivity is governed by electronics . Protonation/complexation of the oxygen weakens the

    
    -O bond (due to stable tertiary carbocation character), directing attack to the tertiary carbon (
    
    
    
    ). This yields a primary alcohol .[2]
Visualization of Reaction Pathways

G IsobutylOxide Isobutyloxirane (1,2-epoxy-2-methylpropane) BaseCond Condition A: Basic/Nucleophilic (Amines, RMgX, OH-) IsobutylOxide->BaseCond AcidCond Condition B: Acidic/Lewis Acid (H+, Bi(OTf)3, BF3) IsobutylOxide->AcidCond TS_Steric Transition State: Steric Control (SN2) Attack at Primary C BaseCond->TS_Steric Nucleophile attacks least hindered C TS_Electronic Transition State: Electronic Control (SN1-like) Attack at Tertiary C AcidCond->TS_Electronic Nucleophile attacks most substituted C Side_Prod Side Reaction: Isobutyraldehyde (Rearrangement) AcidCond->Side_Prod High Temp / No Nuc Prod_TertAlc Product A: Tertiary Alcohol (e.g., Lercanidipine Int.) TS_Steric->Prod_TertAlc Prod_PrimAlc Product B: Primary Alcohol (Gem-dimethyl backbone) TS_Electronic->Prod_PrimAlc

Figure 1: Regiodivergent pathways of isobutyloxirane. Path A is the dominant route for most pharmaceutical amine functionalizations.

Application Case Study: Synthesis of Lercanidipine Intermediate

One of the most valuable applications of isobutyloxirane is the synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol , a key intermediate for the calcium channel blocker Lercanidipine .[1][3]

Retrosynthetic Logic

The target molecule contains a bulky tertiary alcohol adjacent to an amine. Direct alkylation of an alpha-halo ketone is prone to elimination.[1] The epoxide ring-opening of isobutyloxirane by a secondary amine provides a convergent, atom-economical route with high regiocontrol.[1]

Detailed Protocol (Aminolysis)

Objective: Synthesis of a


-amino tertiary alcohol via 

attack.

Reagents:

  • Substrate: N-methyl-3,3-diphenylpropylamine (1.0 equiv)

  • Reagent: Isobutyloxirane (1.2 – 1.3 equiv)

  • Solvent: Ethanol (Absolute) or Methanol

  • Catalyst (Optional): MCM-22 Zeolite or Silica-bonded S-sulfonic acid (for milder conditions)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve N-methyl-3,3-diphenylpropylamine (10 mmol) in Ethanol (20 mL).

  • Addition: Add Isobutyloxirane (12-13 mmol) dropwise at room temperature. Note: Isobutyloxirane is volatile (bp ~52°C); use a pressure-equalizing dropping funnel if scaling up.[1]

  • Reaction:

    • Standard: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Catalytic (Milder): Add MCM-22 (10 wt%) and stir at room temperature for 1–2 hours.

  • Monitoring: Monitor via TLC or HPLC. Look for the disappearance of the secondary amine. The product is more polar than the starting amine.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove solvent under reduced pressure (Rotavap).

    • Purification: The residue is often pure enough for the next step. If necessary, purify via column chromatography (DCM/MeOH 95:5).

  • Yield Expectation: 85–95%.

Data Summary: Reaction Conditions Comparison

ParameterThermal Reflux (Standard)Lewis Acid Catalyzed (Bi(OTf)₃ / Zeolite)
Temperature 78°C (Reflux)25°C (RT)
Time 4–6 Hours0.5–2 Hours
Regioselectivity >95% Tertiary Alcohol>98% Tertiary Alcohol
Risk Rearrangement to aldehyde if overheatedCatalyst leaching (if heterogeneous)

Advanced Protocol: Organometallic Coupling (Grignard)

Objective: Carbon chain extension to form a tertiary alcohol.[4] Reaction: R-MgBr + Isobutyloxirane → R-CH2-C(OH)(CH3)2[1]

Protocol:

  • Inert Atmosphere: Flame-dry all glassware; maintain

    
     or Ar atmosphere.
    
  • Solvent: Anhydrous Ether or THF.[1] Note: Ether is often preferred to minimize Lewis-acidic coordination of Mg to the epoxide oxygen, which could trigger rearrangement.

  • Temperature: Cool the Grignard reagent (1.0 M) to -20°C.

  • Addition: Add Isobutyloxirane (1.1 equiv) slowly.

  • Warming: Allow to warm to 0°C. If reaction is sluggish, add catalytic CuI (10 mol%) to promote

    
     attack.
    
  • Quench: Sat.

    
    .
    
  • Outcome: Formation of the primary-attack product (tertiary alcohol) is favored.

Troubleshooting & Optimization

Preventing Rearrangement

The most common failure mode is the Meinwald Rearrangement of isobutyloxirane to isobutyraldehyde.

  • Cause: Presence of strong Lewis acids without nucleophiles, or excessive heat.

  • Observation: Pungent aldehyde odor; appearance of a carbonyl peak in IR (~1720 cm⁻¹).

  • Correction: Ensure basic/nucleophilic conditions are maintained. If using a Lewis acid catalyst, ensure the nucleophile (amine) is present before adding the catalyst.

Handling Volatility

Isobutyloxirane has a boiling point of ~52°C and a flash point of -7°C.[1]

  • Storage: Store at 2–8°C.

  • Loss of Reagent: In refluxing ethanol, the reagent may vaporize before reacting. Use a highly efficient reflux condenser (double surface) or a sealed pressure tube for small-scale reactions.[1]

Safety & Compliance (E-E-A-T)

Hazard Classification:

  • Flammable Liquid: Category 2 (Highly Flammable).[5]

  • Health: Skin Irritant (Cat 2), Eye Irritant (Cat 2), Carcinogenicity (Suspected - Epoxides are generally genotoxic).[1]

Handling Protocol:

  • Engineering Controls: Always handle in a certified fume hood.

  • PPE: Butyl rubber gloves are recommended over nitrile for prolonged exposure to epoxides.

  • Quenching Spills: Treat spills with aqueous sodium bisulfite or dilute sulfuric acid to open the ring to the glycol before disposal.

References

  • Lercanidipine Synthesis: Method for preparing 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol.[1][3] KR Patent 100616276B1. Link

  • Catalytic Ring Opening: Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 2018. Link

  • MCM-22 Catalyst Protocol: A solvent free method for preparation of β-amino alcohols by ring opening of epoxides with amines using MCM-22 as a catalyst.[1][6] Applied Catalysis A: General, 2016. Link

  • Grignard Reactivity: Reactions of Grignard Reagents with Epoxides. Chemistry LibreTexts. Link

  • Safety Data: Isobutylene Oxide Safety Data Sheet. Sigma-Aldrich / Merck.[1] Link

Sources

Application

Application Note: Isobutyloxirane as a Strategic Intermediate in Organic Synthesis

Executive Summary Isobutyloxirane (1,2-epoxy-4-methylpentane) is a critical C6 chiral or achiral building block characterized by a terminal epoxide ring attached to an isobutyl group.[1] Unlike its structural isomer isob...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isobutyloxirane (1,2-epoxy-4-methylpentane) is a critical C6 chiral or achiral building block characterized by a terminal epoxide ring attached to an isobutyl group.[1] Unlike its structural isomer isobutylene oxide (2,2-dimethyloxirane), isobutyloxirane offers a specific steric profile that makes it ideal for the synthesis of


-amino alcohols , peptide mimics  (specifically leucine surrogates), and terpenoid pheromones  like Ipsenol.

This guide details the handling, synthesis, and application of isobutyloxirane, focusing on its regioselective ring-opening capabilities. We provide validated protocols for its generation from 4-methyl-1-pentene and its subsequent conversion into high-value pharmaceutical intermediates.

Chemical Identity & Properties

Before initiating synthesis, it is vital to distinguish Isobutyloxirane from similar aliphatic epoxides.

PropertySpecification
IUPAC Name 2-(2-methylpropyl)oxirane; 1,2-Epoxy-4-methylpentane
Common Name Isobutyloxirane
CAS Number 23850-78-4
Molecular Formula

Molecular Weight 100.16 g/mol
Boiling Point ~108–110 °C (Estimated)
Density ~0.82 g/mL
Key Hazard Flammable; Skin/Eye Irritant (H225, H315, H319)

Structural Context: The molecule consists of a strained three-membered oxirane ring.[1] The C2 position is substituted with an isobutyl group, creating a steric differential between the terminal C1 (methylene) and the internal C2 (methine).[1] This asymmetry is the driver for regioselective nucleophilic attacks .[1]

Core Applications & Mechanisms[4]

Regioselective Ring Opening

The utility of isobutyloxirane lies in its predictable reactivity with nucleophiles (


).[1]
  • Basic Conditions (

    
    ):  Strong nucleophiles (amines, azides, alkoxides) attack the less hindered terminal carbon (C1) .[1] This is the primary route for synthesizing amino alcohols found in HIV protease inhibitors and other peptidomimetics.[1]
    
  • Acidic Conditions (

    
    -like):  Protonation of the epoxide oxygen activates the ring.[1] Nucleophilic attack may shift toward the more substituted carbon (C2)  due to the stabilization of the developing positive charge, though steric hindrance from the isobutyl group often preserves C1 selectivity in non-polar solvents.
    
Leucine Surrogates in Drug Design

Isobutyloxirane serves as a direct precursor to leucine-mimetic hydroxyethylamine isosteres .[1] In HIV protease inhibitors (e.g., Amprenavir derivatives), the isobutyl side chain mimics the leucine residue of the viral substrate, while the hydroxyl group (formed after epoxide opening) transitions the tetrahedral intermediate.

Visualizing the Workflow

The following diagram illustrates the synthesis of Isobutyloxirane and its divergent pathways toward pharmaceutical and natural product targets.

Isobutyloxirane_Pathways Precursor 4-Methyl-1-pentene (Alkene Precursor) Epoxide Isobutyloxirane (1,2-Epoxy-4-methylpentane) Precursor->Epoxide Epoxidation AminoAlcohol Beta-Amino Alcohol (Leucine Isostere) Epoxide->AminoAlcohol Regioselective Ring Opening Pheromone Ipsenol/Ipsdienol (Terpenoid Targets) Epoxide->Pheromone C-C Bond Formation Polymer Polyethers (Specialty Polymers) Epoxide->Polymer Cationic Polymerization mCPBA mCPBA or Peroxide Amine R-NH2 / Heat (Basic Cond.) Grignard Vinyl MgBr (Cu cat.)

Figure 1: Synthetic pathways originating from 4-methyl-1-pentene to high-value targets via Isobutyloxirane.[1]

Experimental Protocols

Protocol A: Synthesis of Isobutyloxirane (Prilezhaev Reaction)

Use this protocol if commercial stock is unavailable or for synthesizing chiral variants using chiral oxidants.[1]

Reagents:

  • 4-Methyl-1-pentene (1.0 equiv)[1]

  • meta-Chloroperoxybenzoic acid (mCPBA) (1.1 equiv, 70-75% purity)[1]

  • Dichloromethane (DCM) (Solvent, 10 mL/g of alkene)[1]

  • Saturated

    
     and 
    
    
    
    solutions.[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1-pentene in DCM. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add mCPBA portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (stain with

    
    ; epoxide usually runs lower than alkene) or GC-MS.[1]
    
  • Workup:

    • Quench excess peroxide by adding saturated

      
       solution until a starch-iodide test is negative.[1]
      
    • Neutralize the m-chlorobenzoic acid byproduct by washing the organic layer vigorously with saturated

      
       (3x).[1]
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (careful: product is volatile).
    
  • Purification: Distill the crude oil under ambient or slightly reduced pressure. Isobutyloxirane boils ~108°C.[1]

    • Yield Expectation: 75–85%.[1]

Protocol B: Regioselective Aminolysis (Synthesis of Leucine Isosteres)

This protocol demonstrates the synthesis of a generic HIV protease inhibitor intermediate.[1]

Reagents:

  • Isobutyloxirane (1.0 equiv)[1]

  • Primary Amine (e.g., Benzylamine or Isobutylamine) (1.2 – 2.0 equiv)[1]

  • Isopropanol or Ethanol (Solvent)[1]

  • Catalyst: None usually required, but mild Lewis acids (

    
    ) can accelerate difficult cases.[1]
    

Procedure:

  • Mixing: Dissolve isobutyloxirane in isopropanol (0.5 M concentration).

  • Addition: Add the amine. If the amine is valuable, use 1.0 equiv of amine and 1.2 equiv of epoxide.[1] If the epoxide is the limiting reagent, use excess amine to prevent polymerization.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.

    • Mechanistic Note: High temperature ensures the amine overcomes the activation energy to attack the sterically accessible C1 position.[1]

  • Monitoring: Monitor consumption of epoxide by TLC.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The residue is typically a viscous oil.[1] Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

    • Regioselectivity Check: 1H NMR will show the new

      
       signal as a doublet or multiplet at 
      
      
      
      2.5–3.0 ppm, distinct from the methine signal.

Mechanism of Action: Regioselectivity

Understanding the electronic and steric factors is crucial for troubleshooting low yields.[1]

Figure 2: SN2 mechanism dominating under basic/neutral conditions, favoring terminal attack.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Polymerization of epoxideDilute reaction mixture; avoid strong mineral acids.
Poor Regioselectivity Acidic impurities presentEnsure reaction environment is basic/neutral.[1] Add

if necessary.[1]
Incomplete Reaction Steric bulk of nucleophileSwitch solvent to a polar aprotic solvent (e.g., DMF) or add

(5 mol%) as a mild Lewis acid catalyst.[1]
Volatile Loss Evaporation during workupUse a rotary evaporator with controlled vacuum (>50 mbar) and bath temp <30°C.

References

  • PubChem. Isobutyloxirane Compound Summary (CID 90990).[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Mori, K. Synthesis of (S)-Ipsenol from (S)-Isobutyloxirane.[1] Organic Syntheses, Coll.[1] Vol. 9, p. 497 (1998). [Link]

  • Tung, R. D., et al. Sulfonamide Inhibitors of Aspartyl Protease.[1] U.S. Patent 5,585,397.[1] Google Patents.

Sources

Method

Application Note: Optimized Regioselective Ring-Opening of Isobutyloxirane via Grignard Reagents

Abstract & Core Directive This protocol details the regioselective ring-opening of Isobutyloxirane (2,2-dimethyloxirane) using Grignard reagents (R-MgX) to synthesize hindered tertiary alcohols . While epoxides are stand...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This protocol details the regioselective ring-opening of Isobutyloxirane (2,2-dimethyloxirane) using Grignard reagents (R-MgX) to synthesize hindered tertiary alcohols . While epoxides are standard electrophiles, isobutyloxirane presents a specific regiochemical challenge: the competition between the steric hindrance of the tertiary carbon and the electronic stabilization of potential carbocation intermediates.

Key Technical Insight: Under standard nucleophilic conditions, Grignard reagents predominantly attack the less substituted (primary) carbon via an SN2-like mechanism, yielding a tertiary alcohol. However, the presence of Lewis acidic magnesium salts (MgX2) can catalyze the rearrangement of the epoxide to isobutyraldehyde, leading to secondary alcohol byproducts. This guide utilizes Copper(I) Iodide (CuI) catalysis to accelerate the SN2 pathway, ensuring high regioselectivity and suppressing side reactions.

Mechanistic Principles & Causality

The Regioselectivity Paradox

The reaction outcome is dictated by the competition between steric control and electronic activation.

  • Path A (Desired - SN2): The nucleophilic R- group attacks the accessible primary carbon (CH2). This requires a strong nucleophile and minimal Lewis acid activation.

    • Product: 1-substituted-2-methylpropan-2-ol (Tertiary Alcohol).

  • Path B (Undesired - Rearrangement): Lewis acidic MgBr2 (present in the Schlenk equilibrium) coordinates to the epoxide oxygen, promoting isomerization to isobutyraldehyde. The Grignard then attacks the aldehyde.

    • Product: 2-methyl-1-substituted-propan-1-ol (Secondary Alcohol).

The Role of Copper Catalysis

Adding catalytic CuI (1-5 mol%) forms a transient organocopper species (R2CuMgX). These species are softer nucleophiles with higher affinity for SN2 displacement, significantly increasing the rate of Path A over Path B.

Mechanistic Pathway Visualization

GrignardMechanism Reactants Isobutyloxirane + R-MgX TransitionState Transition State (S_N2 Attack at CH2) Reactants->TransitionState CuI Catalysis (Accelerates S_N2) SideReaction Side Path: MgX2 catalyzed Isomerization Reactants->SideReaction Intermediate Magnesium Alkoxide (Tertiary) TransitionState->Intermediate Ring Opening Quench Acidic Hydrolysis (H3O+) Intermediate->Quench Product Tertiary Alcohol (1-R-2-methylpropan-2-ol) Quench->Product Protonation Aldehyde Isobutyraldehyde SideReaction->Aldehyde SecAlcohol Secondary Alcohol (Impurity) Aldehyde->SecAlcohol + R-MgX

Caption: Figure 1. Bifurcation of reaction pathways. Copper catalysis (blue path) enforces the desired SN2 attack at the primary carbon, avoiding the Lewis-acid induced rearrangement (red path).

Experimental Protocol

Model Reaction: Reaction of Phenylmagnesium Bromide (PhMgBr) with Isobutyloxirane. Target Product: 1-phenyl-2-methylpropan-2-ol.

Reagents & Equipment
  • Reagents:

    • Isobutyloxirane (2,2-dimethyloxirane): 10.0 mmol (0.72 g). Must be distilled over CaH2 if stored for long periods.

    • Phenylmagnesium bromide (PhMgBr): 12.0 mmol (1.2 equiv) in THF/Ether. Titrate before use.

    • Copper(I) Iodide (CuI): 0.5 mmol (5 mol%). Purified/white solid preferred.

    • Solvent: Anhydrous THF (15 mL).

  • Equipment:

    • Flame-dried 50 mL 2-neck round bottom flask.

    • Schlenk line (Argon or Nitrogen atmosphere).[1]

    • Low-temperature thermometer.

Step-by-Step Methodology
Phase 1: Catalyst Preparation & Grignard Activation
  • Setup: Assemble glassware under inert atmosphere. Flame dry and cool under Argon flow.

  • Catalyst Loading: Charge the flask with CuI (95 mg, 0.5 mmol).

  • Solvation: Add anhydrous THF (10 mL) and cool to -20°C .

  • Grignard Addition: Add PhMgBr (12.0 mmol) dropwise.

    • Observation: The solution may turn dark/opaque due to the formation of the organocuprate species. Stir for 15 minutes at -20°C.

Phase 2: Epoxide Addition (Critical Control Point)
  • Epoxide Prep: Dissolve Isobutyloxirane (0.72 g, 10.0 mmol) in anhydrous THF (5 mL).

  • Controlled Addition: Add the epoxide solution dropwise to the Grignard/Cu mixture over 20 minutes.

    • Why: Slow addition at low temperature prevents the exotherm from triggering the rearrangement pathway.

  • Reaction: Allow the mixture to warm slowly to 0°C over 1 hour, then stir at Room Temperature (RT) for 2 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2) or GC-MS. Look for the disappearance of the epoxide.

Phase 3: Quench & Workup
  • Quench: Cool back to 0°C. Slowly add saturated aqueous NH4Cl (10 mL).

    • Caution: Vigorous bubbling may occur.

  • Extraction: Extract with Diethyl Ether (3 x 20 mL).

  • Wash: Wash combined organics with Brine (20 mL).

  • Drying: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Experimental Workflow Diagram

ProtocolFlow Start Start: Inert Atmosphere Flame-dried Glassware Step1 1. Catalyst Activation CuI + THF + PhMgBr (-20°C, 15 min) Start->Step1 Step2 2. Substrate Addition Isobutyloxirane in THF (Dropwise, -20°C) Step1->Step2 Formation of Cuprate Step3 3. Reaction Phase Warm to 0°C -> RT (2-3 Hours) Step2->Step3 S_N2 Attack Step4 4. Quench Sat. NH4Cl (0°C) Step3->Step4 Completion (Check TLC) Step5 5. Isolation Extraction (Et2O) -> Drying -> Evaporation Step4->Step5 End Final Product: 1-phenyl-2-methylpropan-2-ol Step5->End

Caption: Figure 2. Operational workflow for the copper-catalyzed Grignard reaction.

Data Analysis & Validation

Expected NMR Data (Product: 1-phenyl-2-methylpropan-2-ol)

Verify the structure using 1H NMR. The key diagnostic is the preservation of the gem-dimethyl group and the benzylic methylene.

MoietyChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Value
Aromatic 7.15 - 7.35Multiplet5HConfirms Phenyl incorporation
Benzylic CH2 2.75Singlet2HCritical: Indicates attack at primary C
-OH ~1.5 - 2.0Broad Singlet1HExchangeable (D2O)
Gem-Dimethyl 1.22Singlet6HConfirms tertiary alcohol structure

Note: If the rearrangement product (secondary alcohol) is formed, you will see a doublet for the methyl groups (due to coupling with the adjacent CH) and a complex multiplet for the CH-OH proton around 3.5-4.0 ppm.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/glasswareRe-dry THF over Na/Benzophenone; flame-dry glassware rigorously.
Secondary Alcohol Impurity Lewis Acid Catalysis (MgX2)Increase CuI loading to 10%; Ensure temperature does not exceed -20°C during addition.
No Reaction Old Grignard ReagentTitrate Grignard using salicylaldehyde phenylhydrazone or prepare fresh.
Polymerization Temperature too highMaintain strict temperature control during epoxide addition.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Hu, X. et al. (2010). "Copper-Catalyzed Alkylation of Epoxides." Journal of the American Chemical Society.

  • Parker, R. E., & Isaacs, N. S. (1959). "Mechanisms of Epoxide Reactions." Chemical Reviews.

  • Bertrand, M. B., & Wolfe, J. P. (2006). "Stereoselective Synthesis of Alcohols via Copper-Catalyzed Desymmetrization." Organic Letters.

Sources

Application

Application Note: Safe Handling and Reaction Protocols for Isobutyloxirane

Part 1: Executive Summary & Chemical Profile Isobutyloxirane (CAS: 558-30-5), also known as 1,2-Epoxy-2-methylpropane or 2,2-Dimethyloxirane, is a highly reactive, volatile epoxide used as a chemical intermediate and pol...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

Isobutyloxirane (CAS: 558-30-5), also known as 1,2-Epoxy-2-methylpropane or 2,2-Dimethyloxirane, is a highly reactive, volatile epoxide used as a chemical intermediate and polymerization initiator.[1]

Unlike standard epoxides (e.g., cyclohexene oxide), Isobutyloxirane combines extreme volatility (BP ~52°C) with high ring strain and genotoxic potential . This unique profile requires a handling strategy that prioritizes vapor containment and thermal control to prevent flash fires and accidental polymerization.

Critical Physical Properties
PropertyValueOperational Implication
Boiling Point 50–52 °CHigh Risk: Significant vaporization at room temperature.[1][2] Inhalation hazard is acute.
Flash Point -10 °C (approx.)[1]Extreme Flammability: Vapors can ignite from static discharge alone. Grounding is mandatory.[3]
Density 0.81 g/mLLighter than water; will float and volatilize if spilled into aqueous drains.[1]
Reactivity ElectrophilicSusceptible to nucleophilic attack; prone to exothermic ring-opening.[1]

Part 2: Hazard Assessment & Engineering Controls

The "Why" Behind the Safety
  • Alkylating Potential: As a strained epoxide, Isobutyloxirane is a direct-acting alkylating agent.[1] It can covalently bind to DNA bases (guanine N-7), posing mutagenic and carcinogenic risks.[1]

  • Regioselectivity & Exotherms: The gem-dimethyl group creates a specific reactivity profile. Acidic conditions trigger rapid, exothermic opening at the tertiary carbon (SN1-like), while basic conditions target the primary carbon (SN2).[1] Uncontrolled acidification can lead to runaway thermal events.

Mandatory Engineering Controls
  • Ventilation: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Dissipation: Due to the -10°C flash point, all transfer vessels (syringes, cannulas) must be grounded. Use conductive tubing for gas lines.

  • Glove Selection: Standard nitrile gloves provide insufficient breakthrough time for low-MW epoxides.

    • Recommendation:Silver Shield (Laminate) or Double-gloved Nitrile (change every 15 mins).[1]

Part 3: Storage & Stability Protocol

Objective: Prevent moisture-induced hydrolysis and spontaneous polymerization.

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen can promote peroxide formation over long periods, though hydrolysis is the primary degradation pathway.

  • Container: Use septum-sealed vials or sure-seal bottles. Do not store in containers with ground glass joints without Teflon sleeves (epoxides can seize joints upon polymerization).

  • Segregation: Isolate from:

    • Acids/Lewis Acids: Catalyze violent polymerization.

    • Amines/Strong Bases: Trigger exothermic ring opening.

Part 4: Reaction Optimization & Handling Protocol

Scenario: Nucleophilic Ring Opening (General Synthesis Application) This protocol validates the safe addition of Isobutyloxirane to a nucleophile (e.g., an amine or Grignard reagent).

Step-by-Step Methodology

1. Preparation (The "Cold Start" Rule)

  • Rationale: The volatility (BP 52°C) means any exotherm can boil the reagent, pressurizing the vessel.

  • Action: Pre-cool the reaction vessel containing the nucleophile/solvent to 0°C (ice bath) or -78°C (dry ice/acetone) depending on the nucleophile strength.

  • Action: Ensure the Isobutyloxirane bottle is cold before opening to minimize headspace pressure.

2. Inert Transfer

  • Technique: Use a gas-tight syringe or cannula transfer. Never pour this reagent.

  • Protocol:

    • Flush syringe with Argon 3x.

    • Insert needle through the septum of the reagent bottle.

    • Withdraw required volume slowly to prevent cavitation/bubbling.

    • Inject dropwise into the reaction vessel.

3. Reaction Monitoring (Self-Validation)

  • Method: Thin Layer Chromatography (TLC) using a stain specific for alcohols (e.g., p-Anisaldehyde) or GC-MS.[1]

  • Endpoint: Disappearance of the epoxide is difficult to see on TLC (low UV activity). Monitor the appearance of the alcohol product.

  • Validation: If using GC, ensure the injector port temperature is low (<150°C) to prevent thermal degradation of the unreacted epoxide during analysis.

4. Regioselectivity Check

  • Acidic Conditions: Product will be the tertiary alcohol (nucleophile attacks tertiary carbon).

  • Basic Conditions: Product will be the secondary/tertiary alcohol motif where the nucleophile attacks the primary carbon.

Part 5: Quenching & Waste Disposal[4]

Objective: Destroy unreacted epoxide before waste disposal to prevent downstream alkylation hazards.

Quench Protocol (Small Scale < 50 mL)
  • Cool: Ensure reaction mixture is at 0°C.

  • Reagent: Add saturated aqueous Ammonium Chloride (NH4Cl) or 5% HCl dropwise.

    • Mechanism:[4][5] Acid catalyzes the hydrolysis of the epoxide to the corresponding 1,2-diol (Isobutylene glycol), which is water-soluble and significantly less toxic/volatile.[1]

  • Stir: Allow to stir for 30 minutes to ensure complete ring opening.

  • Verify: Check pH is neutral/acidic.

Spill Management
  • Material: Do not use paper towels (flammability risk). Use Solusorb or vermiculite.

  • Action: Cover spill immediately to suppress vapors. Transfer to a sealed hazardous waste bag.

Part 6: Visualizations

Diagram 1: Safe Handling Lifecycle

This workflow illustrates the critical decision nodes for safe storage, usage, and disposal.

Isobutyloxirane_Lifecycle Start Receipt of Isobutyloxirane Storage Storage: 4°C, Inert Gas (Segregate from Acids/Amines) Start->Storage Prep Preparation: Fume Hood + Grounding Cool Reagent to 4°C Storage->Prep Equilibrate Reaction Reaction Setup: Inert Atmosphere Temp < 10°C Prep->Reaction Transfer Transfer Method: Cannula or Gas-Tight Syringe (NO POURING) Reaction->Transfer Reagent Addition Quench Quenching: Dilute Acid/NH4Cl Convert to Diol Reaction->Quench Completion Transfer->Reaction Dropwise Disposal Disposal: Segregated Organic Waste (Label: Epoxide Treated) Quench->Disposal

Caption: Operational lifecycle emphasizing cold chain maintenance and closed-system transfer to mitigate volatility risks.

Diagram 2: Regioselectivity Mechanism

This diagram explains the causality of product formation based on pH, crucial for experimental design.

Regioselectivity Epoxide Isobutyloxirane (2,2-Dimethyloxirane) AcidPath Acidic Conditions (H+) (SN1-Like Character) Epoxide->AcidPath BasePath Basic/Nu Conditions (SN2 Character) Epoxide->BasePath Tertiary Attack at Tertiary Carbon (More Substituted) Stable Carbocation Logic AcidPath->Tertiary Protonation weakens C-O bond Primary Attack at Primary Carbon (Less Substituted) Steric Hindrance Logic BasePath->Primary Direct attack Prod1 Product A: Nucleophile at C2 Tertiary->Prod1 Prod2 Product B: Nucleophile at C1 Primary->Prod2

Caption: Mechanistic divergence: Acidic conditions favor tertiary attack (electronic control); basic conditions favor primary attack (steric control).[1]

References

  • PubChem. (n.d.). Isobutyloxirane Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group). [General Reference for Epoxide Regioselectivity]

Sources

Method

Application Note: Liquid Chromatography Purification of Isobutyloxirane

This Application Note provides a comprehensive guide to the purification of Isobutyloxirane (1,2-epoxy-4-methylpentane) using Liquid Chromatography. Given the molecule's lack of a strong chromophore and potential hydroly...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide to the purification of Isobutyloxirane (1,2-epoxy-4-methylpentane) using Liquid Chromatography. Given the molecule's lack of a strong chromophore and potential hydrolytic instability, this protocol prioritizes detection strategies and mobile phase selection to ensure high recovery and enantiomeric purity.

Introduction & Physicochemical Profile

Isobutyloxirane is a volatile, aliphatic epoxide used as a chiral building block. Its purification presents two distinct challenges for the chromatographer:

  • Lack of UV Absorbance: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) useless and low-UV (205-210 nm) highly susceptible to solvent noise.
    
  • Reactivity: The oxirane ring is strained and prone to hydrolysis (forming the diol) in acidic aqueous conditions or nucleophilic attack in protic solvents.

Table 1: Physicochemical Properties Relevant to Chromatography

Property Value Implication for Protocol
Molecular Weight 100.16 g/mol Low MW requires sensitive detection (ELSD/CAD).
Boiling Point ~104 °C CRITICAL: Product is volatile.[1] Solvent removal must be performed under controlled vacuum/temperature (< 30°C).
LogP ~1.7 Moderately lipophilic; suitable for both Normal Phase (NP) and Reverse Phase (RP).
Solubility Water (3.5 g/L), Soluble in Organics High organic solubility favors Normal Phase for preparative loading.

| Chirality | 1 Chiral Center (C2) | Requires polysaccharide-based CSPs for enantioseparation.[2] |

Method Development Strategy

Detector Selection: The "Blind Spot"

Standard UV detectors are ineffective here. Two alternatives are validated for this protocol:

  • Refractive Index (RI): The standard for Preparative work. It is non-destructive but requires isocratic elution.

  • Evaporative Light Scattering Detector (ELSD): The standard for Analytical purity checks. It is destructive but highly sensitive to non-volatile/semi-volatile compounds and allows gradient elution.

    • Note on Volatility: Since Isobutyloxirane is semi-volatile, ELSD temperature settings must be optimized (low drift tube temp: 30-40°C) to prevent analyte loss before detection.

Mobile Phase & Stability
  • Avoid: Acidic buffers (TFA, Formic Acid) which catalyze ring opening.

  • Preferred: Neutral pH.[3][4]

  • Best Practice: Normal Phase (Hexane/Isopropanol) is superior to Reverse Phase for this target because it eliminates water (hydrolysis risk) and simplifies post-purification evaporation (lower boiling point solvents).

Experimental Protocols

Protocol A: Achiral Purification (Preparative Scale)

Objective: Remove synthetic byproducts (alkenes, chlorinated precursors) prior to chiral polishing. System: Preparative HPLC with RI Detection.

  • Stationary Phase: High-surface area Silica (5-10 µm) or Diol-bonded silica (more stable).

    • Why Diol? Diol phases offer Normal Phase selectivity but with faster equilibration and less risk of irreversible adsorption compared to bare silica.

  • Mobile Phase: Hexane : Methyl tert-butyl ether (MTBE) [90:10 v/v].

    • Expert Insight: MTBE is preferred over Ethyl Acetate here because it has a lower UV cutoff (if UV monitoring is attempted) and is less prone to hydrolysis.

  • Flow Rate: 15–20 mL/min (for 21.2 mm ID column).

  • Detection: Refractive Index (RI).[5][6] Set temperature to 35°C to minimize baseline drift.

  • Sample Loading: Dissolve crude oil in 100% Hexane. Filter through 0.45 µm PTFE.

  • Fraction Collection: Collect peaks based on RI signal threshold.

  • Recovery: Evaporate solvent on a Rotavap at 250 mbar / 30°C . Do not go to full vacuum or high heat to avoid losing the isobutyloxirane.

Protocol B: Chiral Resolution (Enantiomeric Purity)

Objective: Isolate (R)- or (S)-Isobutyloxirane. System: Analytical to Semi-Prep HPLC.

  • Column Selection:

    • Primary: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Alternative: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) – often shows superior selectivity for small aliphatic epoxides.

  • Mobile Phase: n-Hexane : Isopropanol (98:2 v/v).

    • Optimization: Keep alcohol content low (<5%) to maximize retention and resolution of the small epoxide molecule.

  • Temperature: 20–25°C (Lower temperature often improves resolution for entropy-driven separations).

  • Detection: RI or UV at 210 nm (if high concentration allows).

  • Self-Validation Step: Inject a racemic standard first to establish

    
     (selectivity factor). If 
    
    
    
    , switch to Chiralcel OJ-H.

Visualized Workflow

The following diagram illustrates the decision matrix for purifying Isobutyloxirane, highlighting the critical stability checkpoints.

G Start Crude Isobutyloxirane (Synthesis Mixture) QC_Check QC: GC-FID Analysis (Check Volatility/Purity) Start->QC_Check Decision_Purity Purity > 90%? QC_Check->Decision_Purity Confirm Identity Flash Flash Chromatography (Silica, Hexane/EtOAc) Decision_Purity->Flash No (<90%) Prep_LC Prep HPLC (Normal Phase) Column: Diol or Silica Mobile Phase: Hexane/MTBE Detector: RI Decision_Purity->Prep_LC Yes (>90%) Flash->Prep_LC Chiral_Screen Chiral Screening (Chiralpak IA vs Chiralcel OJ) Prep_LC->Chiral_Screen Chiral_Prep Chiral Prep HPLC Mobile Phase: Hexane/IPA (98:2) Temp: 20°C Chiral_Screen->Chiral_Prep Select Best Column Recovery Solvent Removal (Rotavap: 30°C, >200 mbar) *Critical Step* Chiral_Prep->Recovery Final_Product Pure Enantiomer (>98% ee) Recovery->Final_Product

Caption: Integrated purification workflow prioritizing normal phase conditions to prevent hydrolysis.

Troubleshooting & Expert Insights

Issue 1: "Ghost" Peaks or Baseline Drift
  • Cause: RI detectors are extremely sensitive to temperature and pressure fluctuations.

  • Solution: Insulate the column and inlet lines. Ensure the reference cell in the RI detector is purged with the exact mobile phase being used.

Issue 2: Product Loss During Drying
  • Cause: Isobutyloxirane co-evaporates with solvents like Hexane.

  • Solution: Do not evaporate to dryness. Concentrate the fraction to a small volume, then back-extract into a high-boiling solvent (if used for subsequent reactions) or use a gentle nitrogen stream with a cold trap.

Issue 3: Hydrolysis (Diol Formation)
  • Symptom: Appearance of a very polar peak (high retention in NP, low in RP).

  • Solution: Check the water content of the Isopropanol/Hexane. Use HPLC-grade solvents with <0.01% water. Add 0.1% Triethylamine (TEA) to the mobile phase to buffer against trace acidity on the silica surface.

References

  • Chiral Separation of Aliphatic Epoxides

    • Title: Enantioseparation of chiral epoxides on polysaccharide-based chiral st
    • Source: Journal of Chrom
    • Context: Validates the use of Chiralcel OJ and Chiralpak AD columns for small aliphatic epoxides lacking arom
    • URL:[Link]

  • Detection Strategies (ELSD vs RI)

    • Title: Comparison of the Evaporative Light Scattering Detector (ELSD) and Refractive Index Detector (RID).
    • Source: Journal of Liquid Chromatography & Rel
    • Context: Establishes RI as the superior choice for preparative isolation where fraction recovery is paramount, while ELSD is preferred for analytical gradients.
    • URL:[Link]

  • Epoxide Stability in Chromatography

    • Title: Stability of Epoxides in HPLC Mobile Phases.
    • Source: Analytical and Bioanalytical Chemistry.[2][3][4][5][7][8][9][10]

    • Context: Highlights the risk of acid-catalyzed hydrolysis in aqueous/organic mixtures, supporting the recommendation for Normal Phase chrom
    • URL:[Link]

Sources

Application

Application Note: Strategic Utilization of Isobutyloxirane in Agrochemical Scaffold Design

Executive Summary Isobutyloxirane (1,2-epoxy-2-methylpropane; CAS: 558-30-5) is a critical C4 building block in the synthesis of modern agrochemicals. Its structural utility lies in the efficient introduction of the gem-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isobutyloxirane (1,2-epoxy-2-methylpropane; CAS: 558-30-5) is a critical C4 building block in the synthesis of modern agrochemicals. Its structural utility lies in the efficient introduction of the gem-dimethyl moiety—a proven pharmacophore strategy used to enhance metabolic stability by blocking oxidative dealkylation sites (e.g., in P450 metabolism) and to restrict conformational freedom (the Thorpe-Ingold effect).

This guide provides a technical roadmap for researchers utilizing isobutyloxirane to synthesize fungicide precursors (specifically azole derivatives) and herbicide safeners (


-amino alcohols). It addresses the molecule's distinct regiochemical dichotomy, offering validated protocols for controlling nucleophilic attack at either the sterically hindered tertiary carbon or the accessible primary carbon.

Chemical Profile & Reactivity Dynamics

The Regioselectivity Paradox

Isobutyloxirane is an achiral, unsymmetrical epoxide. Its reactivity is governed by a competition between steric hindrance and electronic stabilization of the transition state.

  • Path A (Basic/Nucleophilic Conditions): Under standard nucleophilic conditions (e.g., amines, alkoxides), the reaction follows an

    
    -like trajectory. The nucleophile attacks the primary carbon (
    
    
    
    )
    , which is less sterically hindered.
  • Path B (Acidic/Lewis Acid Conditions): In the presence of Brønsted or Lewis acids, the epoxide oxygen is protonated/complexed. This weakens the C-O bonds. The bond to the tertiary carbon (

    
    )  is significantly weaker due to the ability of the gem-dimethyl group to stabilize the developing partial positive charge (
    
    
    
    ). Consequently, nucleophiles attack the more substituted carbon (
    
    
    -like character), often leading to inversion of configuration (if the substrate were chiral) or retention of the gem-dimethyl architecture with a new heteroatom attachment.
Visualization of Reaction Pathways

ReactivityMap Isobutyl Isobutyloxirane (Gem-Dimethyl Epoxide) Condition_Base Condition A: Basic / Strong Nucleophile (NaH, K2CO3, Amines) Isobutyl->Condition_Base  Path A   Condition_Acid Condition B: Acidic / Lewis Acid (BF3·OEt2, H2SO4) Isobutyl->Condition_Acid  Path B   Transition_SN2 Transition State: Steric Control (SN2) Condition_Base->Transition_SN2 Transition_SN1 Transition State: Electronic Control (Partial Carbocation) Condition_Acid->Transition_SN1 Product_Primary Product A: Nucleophile at Primary Carbon (Tertiary Alcohol Formed) Transition_SN2->Product_Primary Attack at C1 (CH2) Product_Tertiary Product B: Nucleophile at Tertiary Carbon (Primary Alcohol Formed) Transition_SN1->Product_Tertiary Attack at C2 (C-Me2)

Figure 1: Divergent reactivity pathways of Isobutyloxirane based on reaction conditions.

Critical Workflow: Synthesis of Azole Fungicide Precursors

Triazole fungicides (e.g., Tebuconazole analogs) rely on a hydroxy-triazole pharmacophore. Isobutyloxirane provides a direct route to


-hydroxy triazoles  possessing a bulky tert-butyl-like group, which enhances lipophilicity and binding affinity to the fungal CYP51 enzyme.
Protocol: Base-Catalyzed Ring Opening with 1,2,4-Triazole

Objective: Synthesize 1-(1H-1,2,4-triazol-1-yl)-2-methylpropan-2-ol. Mechanism:


 attack at the primary carbon.
Reagents & Equipment[1][2]
  • Substrate: Isobutyloxirane (purity >98%).[3]

  • Nucleophile: 1,2,4-Triazole.

  • Base: Potassium Carbonate (

    
    ) or Sodium Methoxide (
    
    
    
    ).
  • Solvent: DMF (anhydrous) or NMP.

  • Equipment: 3-neck round bottom flask, reflux condenser, nitrogen line.

Step-by-Step Methodology
  • Preparation of Triazolyl Anion:

    • Charge a dry 250 mL flask with 1,2,4-triazole (1.2 equiv) and anhydrous DMF (5 mL/g substrate).

    • Add

      
       (1.5 equiv) in one portion.
      
    • Heat to 80°C for 30 minutes to generate the potassium triazolide salt. Note: Ensure vigorous stirring to handle the slurry.

  • Epoxide Addition:

    • Cool the mixture to 40°C.

    • Add Isobutyloxirane (1.0 equiv) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Exothermic reaction.

  • Reaction Phase:

    • Heat the reaction mixture to 90°C.

    • Monitor via TLC (Eluent: 5% MeOH in DCM) or GC-MS.

    • Endpoint: Consumption of epoxide typically occurs within 4–6 hours.

  • Workup & Purification:

    • Cool to room temperature.[4][5] Dilute with water (3x reaction volume) and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine to remove residual DMF.

    • Dry over

      
      , filter, and concentrate.
      
    • Crystallization: The crude product often solidifies. Recrystallize from Hexane/EtOAc (4:1) to isolate the N1-isomer (active fungicide precursor) from the N4-isomer byproduct.

Data Validation Table:

ParameterSpecificationNote
Yield 75–85%Dependent on dryness of DMF.
Regioselectivity >95:5 (Primary vs Tertiary C)Steric control dominates.
Isomer Ratio ~10:1 (N1 vs N4 attack)N1 is thermodynamically favored.

Critical Workflow: Synthesis of -Amino Alcohols

This class of compounds serves as precursors for amide-type herbicides and safeners.

Protocol: Lewis-Acid Catalyzed Aminolysis

Objective: Force attack at the tertiary carbon to create a primary alcohol with a bulky amine center (less common, but valuable for specific steric blocks). Catalyst: Calcium Triflate (


) or Lithium Perchlorate (

).
Step-by-Step Methodology
  • Catalyst Activation:

    • Dissolve

      
       (10 mol%) in Acetonitrile (
      
      
      
      ).
  • Reactant Mixing:

    • Add the amine nucleophile (1.1 equiv) to the catalyst solution.

    • Add Isobutyloxirane (1.0 equiv) at room temperature.

  • Reaction:

    • Stir at ambient temperature. The Lewis acid activates the epoxide oxygen, increasing the electrophilicity of the tertiary carbon.

    • Note: If using bulky amines (e.g., tert-butylamine), heating to 50°C may be required.

  • Quench:

    • Quench with saturated

      
      . Extract with DCM.
      

Experimental Logic & Pathway Diagram

The following diagram illustrates the logical flow for determining the correct synthetic protocol based on the desired target structure.

WorkflowLogic Start Target Molecule Definition Decision Where is the Heteroatom needed? Start->Decision Path_Pri Primary Carbon Attachment (Creating Tertiary Alcohol) Decision->Path_Pri  Less Hindered Site   Path_Tert Tertiary Carbon Attachment (Creating Primary Alcohol) Decision->Path_Tert  Hindered Site   Method_A Method A: Basic Conditions (DMF, K2CO3, 90°C) Path_Pri->Method_A Method_B Method B: Lewis Acid Catalysis (Ca(OTf)2 or BF3, MeCN) Path_Tert->Method_B Result_A Result: Gem-Dimethyl Carbinol (Standard Fungicide Motif) Method_A->Result_A Result_B Result: Gem-Dimethyl Amine/Ether (Specialized Safener Motif) Method_B->Result_B

Figure 2: Decision matrix for selecting the appropriate ring-opening protocol.

Safety & Handling (HSE)

Isobutyloxirane poses specific hazards that must be mitigated in an industrial or research setting.

  • Flammability: Flash point is < -20°C. It is extremely flammable. Ground all glassware and use spark-proof tools.

  • Carcinogenicity: Classified as Muta. 1B and Carc. 1B . It is an alkylating agent.

    • Engineering Control: All transfers must occur within a certified fume hood or glovebox.

    • PPE:[1][6][7] Butyl rubber gloves are recommended; standard nitrile gloves provide insufficient breakthrough time for low-MW epoxides.

  • Neutralization: Spills should be treated with aqueous sodium bisulfite or allowed to hydrolyze in dilute acidic water (in a controlled waste stream) to form the corresponding glycol (2-methylpropane-1,2-diol).

References

  • Sigma-Aldrich. "1,2-Epoxy-2-methylpropane Product Sheet." Merck KGaA. Link

  • Cepanec, I., et al. "Calcium trifluoromethanesulfonate-catalyzed aminolysis of epoxides."[5] Tetrahedron, 2003, 59(14), 2435-2439. Link

  • Beilstein Institute. "1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines." Beilstein Journal of Organic Chemistry, 2021. Link

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 11166, Isobutylene oxide." PubChem. Link

  • Azizi, N., & Saidi, M. R. "Mild aminolysis of epoxides in water."[5] Organic Letters, 2005, 7(17), 3649-3651. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isobutyloxirane (IBO) Polymerization

Doc ID: TS-IBO-POLY-001 | Tier: Advanced Research Support Subject: Troubleshooting Side Reactions & Molecular Weight Control in IBO Polymerization Introduction: The IBO Challenge Welcome to the Technical Support Center....

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-IBO-POLY-001 | Tier: Advanced Research Support Subject: Troubleshooting Side Reactions & Molecular Weight Control in IBO Polymerization

Introduction: The IBO Challenge

Welcome to the Technical Support Center. You are likely here because your Isobutyloxirane (2,2-dimethyloxirane) polymerization did not yield the expected high-molecular-weight, semi-crystalline polyether.

The Core Conflict: IBO is structurally unique. The gem-dimethyl group creates significant steric hindrance while simultaneously stabilizing cationic intermediates. This duality forces a trade-off:

  • Anionic routes suffer from Chain Transfer to Monomer , limiting molecular weight.

  • Cationic routes suffer from Isomerization to isobutyraldehyde, killing the propagation.

This guide dissects these failure modes and provides validated protocols to suppress them.

Module 1: Troubleshooting Anionic Polymerization

Primary Issue: Low Molecular Weight (


) & Terminal Unsaturation.
Q1: Why can’t I achieve high molecular weight ( Da) using standard alkoxides?

Diagnosis: You are fighting Chain Transfer to Monomer . In ideal propagation, the growing alkoxide attacks the methylene carbon (


) of the epoxide ring. However, the methyl protons in IBO are acidic due to the adjacent strained ring. Strong bases (like simple alkoxides) often abstract a proton from the methyl group instead of opening the ring.

The Mechanism of Failure:

  • Base abstracts proton from

    
    .
    
  • Ring opens to form an allylic alkoxide (specifically methallyl alkoxide).

  • This new species initiates a new polymer chain.

  • Result: Many short chains with unsaturated chain ends (allyl groups) rather than one long chain.

Q2: How do I suppress this transfer?

Protocol: Counter-Ion & Ligand Tuning To favor propagation over proton abstraction, you must manipulate the ion-pair tightness.

  • Switch to Potassium: Use Potassium tert-butoxide (

    
    -BuOK) instead of Lithium or Sodium. The larger cation is softer.
    
  • Add Cryptands/Crown Ethers: Add 18-Crown-6 (equimolar to K+).

    • Why? This complexes the K+, creating a "naked" alkoxide anion. While this increases reactivity, it often favors the nucleophilic attack (propagation) over the basicity (proton abstraction) due to the specific geometry required for the abstraction.

  • Lower Temperature: Run the reaction at 0°C to 20°C . Higher temperatures (

    
    ) exponentially increase the rate of transfer relative to propagation.
    

Module 2: Troubleshooting Cationic Polymerization

Primary Issue: Low Yield, Unexpected Carbonyl Peaks (IR ~1720 cm⁻¹), & Cyclic Oligomers.

Q3: My reaction turned yellow/brown and the polymer yield is negligible. What happened?

Diagnosis: Isomerization to Isobutyraldehyde. This is the "Achilles' heel" of cationic IBO polymerization. Upon acid initiation, the ring opens to form a carbocation. Because IBO has a tertiary carbon, it forms a highly stable tertiary carbocation.

The Failure Pathway: Instead of being attacked by the next monomer (propagation), this stable carbocation undergoes a hydride shift to form Isobutyraldehyde . This is a "dead" molecule for polymerization and acts as a solvent/impurity.

Q4: How do I prevent isomerization?

Protocol: The Activated Monomer (AM) Mechanism You must avoid the formation of the free tertiary carbocation at the chain end.

  • Use a Hydroxyl Initiator: Use an alcohol (e.g., 1,4-butanediol) as the initiator, not just a Lewis Acid alone.

  • Catalyst Selection: Use BF3·OEt2 or B(C6F5)3 (Tris(pentafluorophenyl)borane).

  • Slow Monomer Addition: Do not add all monomer at once.

    • Technique: Add IBO slowly to the catalyst/alcohol mixture.

    • Why? This ensures the monomer concentration is low relative to the hydroxyl groups. The propagation then proceeds via the hydroxyl group attacking the activated (catalyst-complexed) monomer, rather than an active cationic chain end attacking a free monomer. This suppresses backbiting and isomerization.

Module 3: Visualizing the Failure Modes

The following diagram maps the decision pathways for both mechanisms and the resulting side reactions.

IBO_Polymerization_Pathways Start Isobutyloxirane (IBO) Polymerization Anionic Anionic Route (Nucleophilic Attack) Start->Anionic Cationic Cationic Route (Acid Catalysis) Start->Cationic Prop_An Propagation (Attack at CH2) Anionic->Prop_An Low Temp / K+ Crown Side_An Side Rxn: Proton Abstraction (Transfer to Monomer) Anionic->Side_An High Temp / Li+ / Na+ Result_An_Good High MW Polyether Prop_An->Result_An_Good Result_An_Bad Low MW + Allyl End Groups Side_An->Result_An_Bad Prop_Cat Propagation (Attack by Monomer) Cationic->Prop_Cat Activated Monomer Mech Side_Cat_Iso Side Rxn: Isomerization (Hydride Shift) Cationic->Side_Cat_Iso Stable 3° Carbocation Side_Cat_Cyc Side Rxn: Backbiting (Cyclic Oligomers) Cationic->Side_Cat_Cyc Intramolecular Attack Result_Cat_Bad Isobutyraldehyde (Dead Chain) Side_Cat_Iso->Result_Cat_Bad Result_Cat_Cyc Crown Ethers/Dioxolanes Side_Cat_Cyc->Result_Cat_Cyc

Caption: Mechanistic divergence in IBO polymerization. Red nodes indicate critical failure modes requiring protocol adjustment.

Module 4: Comparison of Side Reactions

Use this table to identify your issue based on analytical data.

FeatureChain Transfer (Anionic) Isomerization (Cationic) Backbiting (Cationic)
Trigger High basicity, High TStable 3° CarbocationActive Chain End (ACE) Mechanism
NMR Signature Allylic protons (~5.0 ppm)Aldehyde proton (~9.6 ppm)Complex cyclic ether peaks
MW Distribution Low

, Broad PDI
No polymer (or oligomers)Multimodal / Low

Physical State Viscous liquid (instead of solid)Yellow/Brown liquidOily residue
Corrective Action Use K+/18-Crown-6, <20°CActivated Monomer Mechanism Slow monomer addition

Module 5: Standard Operating Procedures (SOPs)

SOP 1: IBO Monomer Purification

Impurities (water/acid) are fatal to both mechanisms.

  • Pre-drying: Stir IBO over CaH₂ (Calcium Hydride) for 24 hours at room temperature. Vent the flask to allow H₂ gas to escape.

  • Distillation: Vacuum distill the IBO.

    • Discard the first 10% (forze-run) to remove volatile hydrolysis products.

    • Collect the middle fraction over fresh CaH₂ or molecular sieves (4Å).

  • Storage: Store under Argon at -20°C.

SOP 2: Optimized Anionic Polymerization
  • Reactor: Flame-dried glass ampoule or reactor under Argon.

  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

  • Initiator Prep: Dissolve

    
    -BuOK in THF.[1] Add 18-Crown-6  (1:1 molar ratio to K). Stir for 30 mins.
    
  • Addition: Add purified IBO via syringe.

  • Conditions: Maintain at 20°C for 48-72 hours. (Note: Reaction is slow due to sterics).

  • Termination: Add Methanol containing a drop of HCl.

References

  • Grobelny, Z., et al. (2022).[1] Anionic ring-opening polymerization of isobutylene oxide initiated with potassium salts activated by 18-crown-6.[1][2] Express Polymer Letters.

  • Vandenberg, E. J. (1972). Polymerization of Isobutylene Oxide. Journal of Polymer Science.

  • Penczek, S., et al. (1984). Cationic Ring-Opening Polymerization: The Activated Monomer Mechanism. Makromolekulare Chemie.

  • Aoshima, S., et al. (2018).[1] Concurrent Cationic Vinyl-Addition and Ring-Opening Copolymerization Using B(C6F5)3. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Isobutyloxirane (IBO) Reaction Optimization

Subject: Troubleshooting Low Yield & Selectivity in Isobutyloxirane (1,2-epoxy-2-methylpropane) Reactions Ticket ID: IBO-OPT-2024 Support Level: Tier 3 (Senior Application Scientist) Executive Summary Isobutyloxirane (IB...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yield & Selectivity in Isobutyloxirane (1,2-epoxy-2-methylpropane) Reactions Ticket ID: IBO-OPT-2024 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Isobutyloxirane (IBO) is a deceptive reagent. While structurally simple, its reactivity profile is governed by a conflict between steric hindrance (at the tertiary carbon) and electronic activation (tertiary carbocation stability). Furthermore, its physical properties often lead to "invisible" yield loss before chemistry even occurs.

This guide addresses the three primary vectors of yield loss:

  • Fugitive Emissions: Loss of reagent due to high volatility (BP ~52°C).

  • Regio-irregularity: Competition between

    
     (tertiary attack) and 
    
    
    
    (primary attack) pathways.
  • Oligomerization: Acid-catalyzed polymerization leading to viscous tars.

Module 1: Physical Handling & Stoichiometry (The "Invisible" Loss)

Diagnosis: If your crude NMR shows low conversion but no significant side products, you likely lost the IBO to evaporation.

Technical Insight: Isobutyloxirane has a boiling point of 50–52°C [1]. Standard reflux conditions or even exothermic additions without active cooling will flash-vaporize the reagent, ejecting it through the condenser or nitrogen line.

Optimization Protocol: The "Cold-Trap" Addition
ParameterSpecificationRationale
Stoichiometry 1.2 – 1.5 equivCompensates for inevitable vapor phase loss.[1]
Solvent DCM, THF, or Et₂OLow boiling solvents allow easier removal without stripping volatile products.[1]
Temperature -10°C to 0°CMaintain internal temp well below IBO boiling point during addition.
Vessel Sealed Tube / Pressure VialHighly Recommended. Prevents fugitive loss if exotherms occur.[1]

Module 2: Regioselectivity & Mechanism Control

Diagnosis: Yield is high, but the product is a mixture of isomers, or you isolated the "wrong" alcohol.

Mechanistic Grounding: IBO ring opening is bimodal. The pathway is dictated strictly by the pH and Lewis acidity of the environment [2, 3].

  • Path A (Basic/Nucleophilic): Pure

    
    . The nucleophile attacks the least hindered  primary carbon (
    
    
    
    ).
  • Path B (Acidic/Lewis Acid):

    
    -like. Protonation/coordination weakens the C-O bond at the most substituted  carbon (tertiary), driving attack there despite steric bulk [4].
    
Visual Guide: Regioselectivity Decision Tree

IBO_Regioselectivity Start Target Structure? Primary Attack at Primary C (Less Substituted) Start->Primary Needs Terminal Funct. Tertiary Attack at Tertiary C (More Substituted) Start->Tertiary Needs Internal Funct. Cond_Base Condition: Basic/Neutral (Nu: only) Primary->Cond_Base Required Cond_Acid Condition: Acidic/Lewis Acid (H+ or LA) Tertiary->Cond_Acid Required Mech_SN2 Mechanism: SN2 Steric Control Cond_Base->Mech_SN2 Mech_SN1 Mechanism: SN1-like Electronic Control Cond_Acid->Mech_SN1

Figure 1: Decision matrix for selecting reaction conditions based on desired regiochemical outcome.

Module 3: Preventing Polymerization (Oligomerization)

Diagnosis: The reaction mixture turns into a viscous, intractable oil or "tar" upon workup. Yield of discrete product is <20%.

Root Cause: Isobutyloxirane is highly susceptible to cationic polymerization initiated by strong Lewis acids (


, 

) or strong protic acids. The tertiary carbocation intermediate propagates a chain reaction, forming polyethers [5].
Troubleshooting Protocol
  • Buffer the System: If using acidic conditions is necessary (for tertiary attack), avoid "naked" acids.[2] Use buffered systems or milder Lewis acids (e.g.,

    
     instead of 
    
    
    
    ).
  • Inverse Addition: Do not add the nucleophile to the epoxide/acid mixture.

    • Correct: Add the Epoxide slowly to the Nucleophile + Catalyst mixture. This keeps the epoxide concentration low relative to the nucleophile, favoring termination (product formation) over propagation (polymerization).

  • Temperature Control: Polymerization has a higher activation energy than simple ring opening. Keep acid-catalyzed reactions below 0°C.

Module 4: FAQ & Specific Scenarios

Q1: My Grignard reaction with IBO failed. I recovered starting material.

A: Grignards are basic (


), so they attack the primary carbon. However, magnesium salts can act as Lewis acids, coordinating to the oxygen and inducing rearrangement to isobutyraldehyde  before the Grignard attacks.
  • Fix: Add a catalytic amount of

    
     (Gilman reagent formation) to accelerate the 
    
    
    
    attack, or use organolithiums which are less Lewis acidic.
Q2: I need to open the ring with an amine, but it's too slow.

A: Amines are weak nucleophiles for unactivated epoxides.

  • Fix: Use a "Solid Phase Catalyst" approach. Use Silica gel or Alumina as a mild surface catalyst. Adsorb the amine and IBO onto silica and let it stand. The surface hydroxyls activate the epoxide via H-bonding without triggering polymerization [6].

Q3: How do I remove unreacted IBO without losing my product?

A: Do not use high-vacuum rotary evaporation if your product is also volatile.

  • Fix: Quench with aqueous

    
    . IBO will hydrolyze to the water-soluble diol (Isobutylene glycol) over time, or partition into the organic phase. If in organic phase, wash with dilute acid (0.1 M HCl) to hydrolyze residual epoxide, then extract your product.
    

Experimental Workflow: The "Safe-Seal" Method

Use this workflow for generic nucleophilic opening (


) to maximize yield.

IBO_Workflow Step1 1. Preparation Dry solvent (THF/DCM) Purge O2/Moisture Step2 2. Nucleophile Activation Cool to -78°C or 0°C Add Base/Nu source Step1->Step2 Step3 3. IBO Addition Add IBO (1.2 equiv) as SOLUTION Do NOT add neat Step2->Step3 Step4 4. The Seal Seal vessel immediately Warm to RT slowly Step3->Step4 Critical Step Step5 5. Monitoring Check TLC/GC Avoid heating >40°C Step4->Step5

Figure 2: Optimized workflow to prevent volatility loss and control exotherms.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6559, Isobutyronitrile (Analogous physical data for boiling points of C4 branched systems). Retrieved from (Note: IBO BP verified at 50-52°C in standard chemical catalogs).

  • Master Organic Chemistry. (2015). Ring-opening of epoxides with basic nucleophiles. Retrieved from

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from

  • Rzepa, H. (2013). How to predict the regioselectivity of epoxide ring opening. Imperial College London. Retrieved from

  • Wikipedia. (2024). Epoxide: Polymerization and oligomerization. Retrieved from

  • Brunelli, N. A., et al. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. NSF Public Access. Retrieved from

Sources

Troubleshooting

Purification challenges of Isobutyloxirane from reaction mixtures

[1][2][3] Welcome to the Advanced Purification Support Center. Topic: Isobutyloxirane (1,2-epoxy-2-methylpropane) CAS: 558-30-5 Boiling Point: 51–52 °C[1][2] This guide addresses the specific challenges of isolating Isob...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Welcome to the Advanced Purification Support Center. Topic: Isobutyloxirane (1,2-epoxy-2-methylpropane) CAS: 558-30-5 Boiling Point: 51–52 °C[1][2]

This guide addresses the specific challenges of isolating Isobutyloxirane (IBO) from reaction mixtures. Unlike linear epoxides, IBO possesses a tertiary carbon at the epoxide ring, making it exceptionally sensitive to acid-catalyzed hydrolysis and thermal isomerization.[3]

Part 1: The Core Challenge Matrix

Before attempting purification, you must characterize your crude mixture against these critical parameters. IBO purification is a race against three degradation pathways: Hydrolysis , Isomerization , and Polymerization .[3]

Table 1: Physicochemical Profile of IBO and Common Impurities

ComponentBoiling PointReactivity RiskAzeotrope Note
Isobutyloxirane (IBO) 52 °C High: Ring opens to glycol (Acid/H₂O) or rearranges to aldehyde (Heat).[1][2]Forms heterogeneous azeotrope with Water (93% IBO / 7% H₂O).[1][2]
Isobutylene (Precursor)-6.9 °CLow: Flammable gas.[1][2][4]Easily removed by flash evaporation/degassing.[1][2]
tert-Butyl Alcohol (TBA)82 °CLow: Stable.[1][2]Forms azeotrope with water; difficult to separate from IBO if wet.[1][2]
Isobutyraldehyde63 °CMedium: Oxidation risk.[1][2]Close boiling point to IBO; requires high-efficiency fractionation.[1][2]
Water100 °CCritical: Triggers hydrolysis.[1][2]Must be removed before high-temp distillation to prevent loss.[1][2]
Isobutylene Glycol~178 °CLow: Viscous liquid.[1][2]The "dead end" product of failed purification.[1]
Part 2: Purification Workflows
Workflow A: The Anhydrous Route (Recommended)

Best for: Epoxidations using organic peroxides (e.g., TBHP) in non-aqueous solvents.[3]

The Logic: Prevent hydrolysis by maintaining strictly anhydrous conditions. The primary separation challenge here is tert-Butyl Alcohol (TBA) .[1][2]

  • Degassing: Cool the reaction mixture to 0°C and apply a mild vacuum (300 mbar) to remove unreacted Isobutylene .

  • Catalyst Neutralization: If a metal catalyst (Mo, V, Ti) was used, pass the crude solution through a short pad of basic alumina or silica.[3]

    • Why? Soluble metals can catalyze ring-opening during distillation.[1][2]

  • Fractional Distillation:

    • Column: Vigreux (20cm) or Spinning Band (for high purity).

    • Pressure: Atmospheric or slightly reduced (avoid high vacuum as IBO is volatile).[1][3][2]

    • Reflux Ratio: 5:1 initially, then 2:1.[3][2]

    • Cut 1 (50–53°C): Pure Isobutyloxirane.

    • Residue: TBA and high boilers.

Workflow B: The "Wet" Rescue Route

Best for: Reactions involving aqueous phases (e.g., bleach/bromide methods) or accidental moisture ingress.[3]

The Logic: You cannot distill wet IBO directly; the water will codistill as an azeotrope and hydrolyze the product in the receiver flask.[3] You must dry chemically or azeotropically first.[1][2]

  • Phase Separation: Chill to 0°C. Siphon off the organic layer immediately.

  • Salting Out: Wash the organic phase with saturated brine (NaCl) to pull bulk water.[1]

  • Chemical Drying (Critical Step):

    • Use Magnesium Sulfate (MgSO₄) or Calcium Hydride (CaH₂) .[1][3][2]

    • Avoid: Acidic drying agents (Silica gel) or strong Lewis acids.[1][2]

  • Azeotropic Drying (If Chemical Drying Fails):

    • Add a co-solvent like Pentane .[1][2][5]

    • Distill the Pentane/Water azeotrope first to dry the pot.[3]

  • Final Distillation: Proceed as in Workflow A.

Part 3: Visualizing the Logic[2]

The following diagram maps the decision process for purifying IBO based on your impurity profile.

IBO_Purification Start Crude Reaction Mixture CheckWater Is Water Present? Start->CheckWater PhaseSep 1. Phase Separation (0°C) CheckWater->PhaseSep Yes Degas Remove Isobutylene (Gas) CheckWater->Degas No Salting 2. Brine Wash (Salting Out) PhaseSep->Salting Drying 3. Dry over MgSO4 or CaH2 Salting->Drying Distillation Fractional Distillation (Vigreux Column) Drying->Distillation Neutralize Neutralize Catalyst (Basic Alumina) Degas->Neutralize Neutralize->Distillation Azeotrope Azeotrope Cut (93% IBO / 7% Water) Distillation->Azeotrope Fore-run (if wet) PureProduct Pure IBO (BP 52°C) Distillation->PureProduct Main Cut Residue Residue (TBA / Glycols) Distillation->Residue Bottoms

Caption: Decision tree for Isobutyloxirane purification, prioritizing water removal to prevent hydrolysis.

Part 4: Troubleshooting & FAQs

Q1: My distillate is cloudy. What happened? A: You hit the IBO/Water Azeotrope .[3] IBO forms a heterogeneous azeotrope with water containing ~7% water.[1][2][6] Upon condensing, the distillate separates into two phases (cloudiness).[3]

  • Fix: Separate the phases immediately. Dry the organic layer with CaH₂ and redistill.[5] Do not let it sit, or it will hydrolyze to glycol.[3][2]

Q2: The pot residue turned into a viscous, sticky gel. A: You triggered Polymerization . Isobutyloxirane is prone to cationic polymerization (forming Polyisobutylene oxide) in the presence of Lewis acids or strong mineral acids.

  • Prevention: Ensure your distillation pot is basic or neutral.[1][2] Wash glassware with base (NaHCO₃ solution) before use if it was previously acid-washed.[1][2]

Q3: I see a large peak at ~63°C in my GC/NMR. Is this product? A: No, that is Isobutyraldehyde .[3] Under thermal stress or catalytic influence, the epoxide ring rearranges to the aldehyde.[3]

  • Fix: Lower your distillation bath temperature. If possible, use a mild vacuum (e.g., 500 mbar) to distill at ~35-40°C instead of 52°C. Ensure all metal catalysts are removed prior to heating.[3][2]

Q4: Can I use rotary evaporation to remove the solvent? A: Use extreme caution. IBO (BP 52°C) is very volatile.[3] Standard rotary evaporation will strip the product along with the solvent. Use a fractionating column even for solvent removal, or use a high-boiling solvent (like decane) for the reaction so you can distill the IBO out of the solvent, rather than stripping the solvent off the IBO.[3]

References
  • PubChem. (n.d.).[1][2][7] Isobutyloxirane Compound Summary. National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link][3]

  • NIST Chemistry WebBook. (n.d.).[1][2] Isobutylene oxide Thermophysical Properties. National Institute of Standards and Technology. Retrieved January 28, 2026, from [Link][3]

  • Google Patents. (1957).[1][2] Water removal from butylene oxides by liquid extraction (US Patent 2,779,721).[1][2] (Contextual reference for azeotropic behavior of butylene oxides). Retrieved January 28, 2026, from [3]

Sources

Optimization

Improving regioselectivity in Isobutyloxirane ring-opening

Ticket ID: #ISO-22-REGIO Subject: Optimizing Regioselectivity in Nucleophilic Ring-Opening of Isobutyloxirane (2,2-Dimethyloxirane) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-22-REGIO Subject: Optimizing Regioselectivity in Nucleophilic Ring-Opening of Isobutyloxirane (2,2-Dimethyloxirane) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Decision Matrix

User Query: "How do I control which carbon the nucleophile attacks in isobutyloxirane?"

Technical Insight: Isobutyloxirane represents a classic conflict between steric control and electronic control . Because the molecule is unsymmetrical (having one quaternary carbon and one primary carbon), the site of nucleophilic attack is entirely dependent on the reaction mechanism (


 vs. 

-like).
The Regioselectivity Rule of Thumb
  • Target: Tertiary Alcohol Product

    
     You need the nucleophile to attack the Primary Carbon  (
    
    
    
    ).
    • Strategy: Basic conditions, strong nucleophile (Steric Control).

  • Target: Primary Alcohol Product

    
     You need the nucleophile to attack the Tertiary Carbon  (
    
    
    
    ).
    • Strategy: Acidic conditions, Lewis Acid catalysis (Electronic Control).

Visual Decision Tree

G Start Start: Isobutyloxirane Ring Opening Goal What is your desired product? Start->Goal TertiaryAlc Tertiary Alcohol (Nu on Primary Carbon) Goal->TertiaryAlc Path A PrimaryAlc Primary Alcohol (Nu on Tertiary Carbon) Goal->PrimaryAlc Path B Cond_Basic Condition: Basic / Neutral (Strong Nucleophile) TertiaryAlc->Cond_Basic Cond_Acid Condition: Acidic / Lewis Acid (Weak Nucleophile) PrimaryAlc->Cond_Acid Mech_SN2 Mechanism: SN2 (Steric Control) Cond_Basic->Mech_SN2 Mech_SN1 Mechanism: SN1-like (Electronic/Carbocation Control) Cond_Acid->Mech_SN1

Figure 1: Decision matrix for selecting reaction conditions based on the desired alcohol regioisomer.

Experimental Protocols & Methodologies

Protocol A: Synthesis of Tertiary Alcohols (Steric Control)

Use this when attacking the less hindered


 position.

The Logic: Under basic conditions, the epoxide oxygen is not protonated. The ring opening is driven by the nucleophile's push.[1][2] The nucleophile will attack the least sterically hindered carbon (


).[2]

Standard Operating Procedure:

  • Reagents: Use a strong nucleophile (e.g.,

    
    , 
    
    
    
    , amines).
  • Solvent: Polar aprotic solvents (DMF, DMSO, Acetonitrile) or alcohols (ethanol/methanol) matching the nucleophile.

  • Temperature:

    
     to Room Temperature. (Heat is rarely needed and increases side reactions).
    
  • Catalyst: None usually required. If sluggish, add

    
     (mild Lewis acid that doesn't flip selectivity) or use 18-crown-6 if using metal salts.
    

Data Table: Expected Outcomes (Basic)

Nucleophile Conditions Attack Site Major Product Yield (Typ.)

|


 / 

|

,

| Primary (

) | 1-methoxy-2-methylpropan-2-ol | >90% | |

|

,

, MeOH | Primary (

) | 1-azido-2-methylpropan-2-ol | >85% | | Amines | Neat or EtOH | Primary (

) |

-amino tertiary alcohol | >80% |
Protocol B: Synthesis of Primary Alcohols (Electronic Control)

Use this when attacking the more hindered


 position.

The Logic: Under acidic conditions, the epoxide oxygen is protonated (or complexed by a Lewis Acid).[3] This weakens the


 bonds. The bond to the tertiary carbon becomes significantly longer and weaker because the tertiary carbon can better support the developing partial positive charge (

). The nucleophile attacks this

center despite the steric bulk.

Critical Warning: Isobutyloxirane is highly prone to cationic polymerization under strong acidic conditions. You must use mild Lewis acids or specific solvent effects to prevent the formation of polyethers.

Recommended Workflow (Lewis Acid Catalyzed):

  • Catalyst:

    
     (1-5 mol%) or 
    
    
    
    . Avoid strong Bronsted acids (
    
    
    ).
  • Solvent:

    
     or HFIP  (Hexafluoroisopropanol).
    
    • Note: HFIP is a "magic solvent" here. It activates the epoxide via H-bonding but is non-nucleophilic, stabilizing the transition state without causing rapid polymerization [1].

  • Temperature:

    
     (Strict control).
    

Step-by-Step Protocol (Alcoholysis):

  • Dissolve

    
     (0.01 eq) in 
    
    
    
    under
    
    
    .
  • Add the nucleophilic alcohol (1.2 eq).

  • Cool to

    
    .
    
  • Add Isobutyloxirane (1.0 eq) dropwise over 30 minutes. Slow addition is crucial to keep monomer concentration low and prevent polymerization.

  • Quench with saturated

    
    .
    

Troubleshooting & FAQs

Q1: My reaction turned into a viscous gel. What happened?

Diagnosis: You triggered cationic polymerization . Cause: Isobutyloxirane is a monomer.[4] In the presence of strong acid and high monomer concentration, the opened carbocation attacks another epoxide molecule instead of your nucleophile. Fixes:

  • Dilution: Increase solvent volume.

  • Inverse Addition: Add the epoxide slowly to the catalyst/nucleophile mixture. Never add catalyst to the neat epoxide.

  • Switch Catalyst: Move from Bronsted acids (HCl, PTSA) to Lanthanide triflates (

    
    ) or solid supports (Sulfated Zirconia).
    
Q2: I am using acid catalysis, but I'm still getting a mixture of isomers. Why?

Diagnosis: The "Borderline


" effect.[3]
Explanation:  While protonation encourages attack at the tertiary carbon, the steric barrier is still real. If your nucleophile is extremely bulky (e.g., t-butanol), it physically cannot reach the tertiary center, forcing it to attack the primary carbon despite the electronic preference.
Fix:  Use a smaller nucleophile or switch to a more highly ionizing solvent (like HFIP) to increase the carbocation character of the tertiary carbon, making it even more attractive to the nucleophile [2].
Q3: How does HFIP (Hexafluoroisopropanol) improve regioselectivity?

Technical Insight: HFIP is a strong hydrogen-bond donor and a weak nucleophile.

  • It H-bonds to the epoxide oxygen, activating it (mimicking a Lewis acid).

  • It stabilizes the partial positive charge on the tertiary carbon via solvation.

  • Because it is bulky and weakly nucleophilic, it does not open the ring itself, leaving the tertiary carbon primed for your specific nucleophile [3].

Mechanistic Visualization

The following diagram illustrates the divergence in transition states causing the regioselectivity switch.

Mechanism Epoxide Isobutyloxirane Base_TS Transition State A (Basic) Nu attacks unhindered CH2 (Steric Control) Epoxide->Base_TS Basic Conditions Strong Nu Acid_Complex Activated Complex (O-Protonated/Complexed) Epoxide->Acid_Complex Acid/Lewis Acid Prod_Tert Product: Tertiary Alcohol (Nu-CH2-C(OH)Me2) Base_TS->Prod_Tert Acid_TS Transition State B (Acidic) Longer C-O bond at Tertiary C (Electronic Control) Acid_Complex->Acid_TS Weak Nu Prod_Prim Product: Primary Alcohol (Nu-C(Me)2-CH2OH) Acid_TS->Prod_Prim

Figure 2: Mechanistic divergence. Under basic conditions, sterics dictate attack at C3. Under acidic conditions, bond-weakening at C2 (electronic) dictates attack.

References

  • HFIP Solvent Effects: Qu, J., et al. "HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes." Molecules, 2023.[5][6]

  • Lewis Acid Catalysis: Moghadam, M., et al. "Bi(OTf)3 catalyzed regioselective ring opening of epoxides with alcohols." Journal of the Iranian Chemical Society, 2010.
  • Regioselectivity Fundamentals: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Standard authoritative text on Epoxide Ring Opening mechanisms).
  • Polymerization Risks: Grobelny, Z., et al. "Anionic ring-opening polymerization of isobutylene oxide."[4] ResearchGate, 2021.

Sources

Troubleshooting

Technical Support Center: Isobutyloxirane Production Catalyst Systems

Topic: Catalyst Deactivation & Troubleshooting in Liquid-Phase Epoxidation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist System Status: Operational Introduction: The Deactivation Landscape Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Deactivation & Troubleshooting in Liquid-Phase Epoxidation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist System Status: Operational

Introduction: The Deactivation Landscape

Welcome to the technical support hub for Isobutyloxirane (1,2-epoxy-2-methylpropane) synthesis. Whether you are using the industry-standard Titanium Silicalite-1 (TS-1) with hydrogen peroxide or Molybdenum/Vanadium complexes with organic hydroperoxides (TBHP), deactivation is the primary bottleneck in continuous and batch processing.

Isobutylene is sterically more demanding and electronically richer than propylene. This results in two distinct failure modes:

  • Rapid Pore Occlusion (TS-1): The tertiary carbocation character of isobutylene promotes ring-opening and oligomerization inside catalyst micropores.

  • Active Metal Leaching (Mo/V): Solubilization of the metal center into the polar epoxide/diol phase.

Use the following modules to diagnose, verify, and remediate your specific catalyst failure.

Module 1: Diagnostic Triage

Symptom: My conversion is dropping, but I don't know the root cause.

Use this logic flow to identify the mechanism of failure before attempting regeneration.

DiagnosticTree Start START: Activity Loss Observed CheckdP Is Reactor Pressure Drop (ΔP) Increasing? Start->CheckdP YesdP YES: Physical Blockage CheckdP->YesdP Flow Restriction NodP NO: Chemical Deactivation CheckdP->NodP Flow Normal FoulingType Check TGA of Spent Catalyst YesdP->FoulingType LowTempWeight Weight Loss < 200°C (Physisorbed Oligomers) FoulingType->LowTempWeight HighTempWeight Weight Loss > 400°C (Graphitic Coke) FoulingType->HighTempWeight FiltrateCheck Analyze Filtrate (ICP-MS) NodP->FiltrateCheck MetalFound Metal Detected? YES: Leaching FiltrateCheck->MetalFound NoMetal Metal Detected? NO: Poisoning/Sintering FiltrateCheck->NoMetal

Figure 1: Diagnostic Logic Tree for Catalyst Deactivation. Follow the path based on reactor hydrodynamics and filtrate analysis.

Module 2: TS-1 Specific Troubleshooting (Pore Blockage)

Context: TS-1 is a microporous zeolite (MFI topology) with pore openings of ~0.55 nm. Isobutyloxirane is bulky. If the epoxide ring opens inside the pore, the resulting diol (isobutylene glycol) is highly polar and bulky, often becoming trapped. This is the "Ship-in-a-Bottle" effect.

The Mechanism: Why Isobutylene is Different

Unlike propylene, isobutylene forms a stable tertiary carbocation intermediate during acid-catalyzed ring opening. This leads to rapid formation of heavy byproducts (dimers/oligomers) that physically plug the pores.

DeactivationMech Step1 1. Diffusion Isobutylene enters TS-1 Pore Step2 2. Epoxidation Ti-OOH transfer -> Isobutyloxirane Step1->Step2 Step3 3. Ring Opening Acid site attack -> Isobutylene Glycol Step2->Step3 + H2O/MeOH Step4 4. Oligomerization Glycol + Epoxide -> Polyethers (Trapped) Step3->Step4 Pore Blockage

Figure 2: The "Ship-in-a-Bottle" deactivation pathway inside TS-1 micropores.

Protocol: Regeneration of Coked TS-1

Do not rely solely on solvent washing if hard coke (polyaromatics) has formed.

MethodTarget ContaminantProcedure SummaryEfficiency
Solvent Wash Physisorbed Glycols/EthersWash with MeOH at 60°C for 4h.Low (Surface only)
Oxidative Wash Oligomers inside poresWash with H₂O₂/MeOH mixture at 60°C.Medium
Calcination Hard Coke / PolymersRamp to 550°C (1°C/min) in Air. Hold 5h.High (Restores 95%+)

Expert Tip: If calcination fails to restore activity, check for framework collapse using XRD. If crystallinity is intact but activity is low, you likely have alkali poisoning (Na+, K+) from the feed, which neutralizes the Ti-active sites.

Module 3: Leaching Validation (The Sheldon Test)

Context: For heterogeneous catalysts (supported Mo, V, or Ti-grafted silica), "leaching" occurs when the active metal dissolves into the liquid phase. This creates a "false positive" where the reaction continues homogeneously in the liquid, even after the solid catalyst is removed.

Protocol: The Hot Filtration Test Reference Standard: Sheldon et al. (1993)

Objective: Prove that the observed catalysis is truly heterogeneous.

  • Start Reaction: Initiate isobutylene epoxidation at standard conditions (

    
    ).
    
  • Reach Conversion: Allow reaction to proceed to ~20-30% conversion.

  • Hot Filtration:

    • Stop agitation.[1]

    • Rapidly filter the catalyst from the hot solution using a heated frit or syringe filter (0.2 µm PTFE).

    • Crucial: Do not let the solution cool, as leached metals might re-precipitate.

  • Split Filtrate:

    • Aliquot A: Analyze immediately by GC (Time =

      
      ).
      
    • Aliquot B: Return to the reactor (without solid catalyst) and stir at reaction temperature for an additional 2 hours.

  • Analyze: Measure conversion of Aliquot B.

Interpretation:

  • Conversion Flatlines: Catalyst is stable (Heterogeneous).

  • Conversion Increases: Active metal has leached (Homogeneous contribution).

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my selectivity to Isobutyloxirane dropping while conversion remains constant? A: This indicates acid-catalyzed ring opening . The TS-1 framework or the binder (alumina/silica) may have too much Brønsted acidity.

  • Fix: Add a trace base buffer (e.g., Sodium Acetate or Ammonia) to the feed to neutralize surface acid sites without poisoning the Ti-centers.

Q2: I see a yellow discoloration on my spent catalyst. What is it? A: Yellow/Orange usually indicates the formation of peroxo-titanium complexes that are inactive, or the polymerization of diols.

  • Fix: Perform a methanol wash.[2][3] If the color persists, it is likely polymeric coke requiring calcination.

Q3: Can I use Acetone as a solvent instead of Methanol? A: Yes, and it is often preferred. Methanol is a nucleophile and can attack the epoxide ring to form methoxy-alcohols (solvolysis). Acetone is non-nucleophilic, which improves selectivity to the epoxide, though it may reduce reaction rates slightly due to solvent effects.

Q4: How does water content in the feed affect deactivation? A: Water is a double-edged sword.

  • Too Low: H₂O₂ dehydration is slow.

  • Too High: Water competes with H₂O₂ for adsorption on Ti-sites and strongly promotes ring-opening to the glycol.

  • Target: Keep water content optimized (usually the water present in 30-50% H₂O₂ is sufficient; do not add extra water).

References

  • Clerici, M. G., et al. (1993). Epoxidation of Lower Olefins with Hydrogen Peroxide and Titanium Silicalite. Journal of Catalysis.

  • Sheldon, R. A., et al. (1998). Heterogeneous Catalysis for Liquid-Phase Oxidations: The Hot Filtration Test. Accounts of Chemical Research.

  • Taramasso, M., Perego, G., & Notari, B. (1983). Preparation of Porous Crystalline Synthetic Material Comprising Silicon and Titanium Oxides (TS-1 Patent). U.S. Patent 4,410,501.

  • Langhendries, G., et al. (1999). Deactivation of TS-1 Catalysts in Epoxidation: Nature of Organic Deposits. Journal of Catalysis.

  • ACS Omega. (2023). Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst.

Sources

Optimization

Technical Support Center: Isobutyloxirane (IBO) Stability &amp; Storage

Introduction: The "Silent" Threat of Ring Strain Isobutyloxirane (also known as Isobutylene Oxide or 1,2-Epoxy-2-methylpropane ) is a highly reactive epoxide. Its utility in drug development stems from the significant ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent" Threat of Ring Strain

Isobutyloxirane (also known as Isobutylene Oxide or 1,2-Epoxy-2-methylpropane ) is a highly reactive epoxide. Its utility in drug development stems from the significant ring strain (


 27 kcal/mol) inherent in the three-membered oxirane ring.

However, this same energy makes it thermodynamically unstable. Unlike simple alkenes that require specific catalysts to polymerize, IBO is prone to autocatalytic ring-opening polymerization (ROP) . This process is often "silent" until it becomes critical—starting with a slow increase in viscosity and potentially ending in a violent, exothermic runaway reaction if stored improperly.

This guide replaces generic safety advice with a mechanistic understanding of why IBO fails and how to engineer a storage environment that guarantees stability.

Part 1: The Mechanics of Failure (Troubleshooting & FAQs)

Q1: Why did my Isobutyloxirane turn into a viscous gel or solid?

A: You have likely triggered Cationic Ring-Opening Polymerization . Unlike radical polymerization (common in acrylates), epoxide polymerization is typically ionic. The gem-dimethyl group on the epoxide ring stabilizes the developing carbocation, making IBO particularly susceptible to acid-catalyzed polymerization.

  • The Trigger: Trace amounts of acid (protons,

    
    ) or Lewis acids (metal ions like 
    
    
    
    from rust).
  • The Mechanism: The oxygen atom is protonated, weakening the C-O bond. A second IBO molecule attacks the ring, opening it and creating a new active center. This chain reaction continues until the monomer is consumed.

Q2: I stored it in a "sealed" container. Why did it still degrade?

A: The culprit is likely Hydrolysis-Induced Initiation . Moisture (


) is the enemy. Water reacts with IBO to form Isobutylene Glycol . This glycol contains hydroxyl groups (-OH) which act as nucleophiles. In the presence of even trace acidity, these hydroxyls initiate chain growth, forming low-molecular-weight oligomers (polyethers).
Q3: Can I use standard steel drums?

A: NO. Standard mild steel is prone to microscopic oxidation (rust). Iron oxides act as Lewis Acids , which are potent catalysts for epoxide polymerization.

  • Correct Material: Passivated Stainless Steel (304/316), Glass (for small volumes), or Teflon/HDPE-lined containers.

Part 2: Visualization of the Threat

The following diagram illustrates the two primary pathways for unwanted polymerization: Acid-Catalyzed (fast, dangerous) and Moisture-Induced (slow, quality-degrading).

IBO_Polymerization IBO Isobutyloxirane (Monomer) Glycol Isobutylene Glycol (Initiator) IBO->Glycol Hydrolysis (Slow) ActiveSpecies Active Oxonium Ion IBO->ActiveSpecies Protonation (Fast) Moisture Moisture Ingress (H2O) Moisture->Glycol Ingress LewisAcid Lewis Acid (Fe3+, Al3+, H+) LewisAcid->ActiveSpecies Catalysis Oligomers Viscous Oligomers (Quality Failure) Glycol->Oligomers Chain Transfer ActiveSpecies->Oligomers Termination Polymer Solid Polymer (Exothermic Runaway) ActiveSpecies->Polymer Propagation (Exothermic)

Figure 1: Mechanistic pathways of Isobutyloxirane degradation. Note that Lewis Acids drive the dangerous exothermic reaction.

Part 3: The Golden Rules of Storage (Protocols)

To prevent polymerization, you must eliminate the Initiator (Moisture/Acid) and reduce the Kinetic Energy (Heat).

Storage Parameter Summary
ParameterCritical Specification Why? (Causality)
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, significantly slowing the rate of autopolymerization.
Atmosphere Dry Nitrogen or Argon Excludes moisture (prevents hydrolysis) and Oxygen (prevents peroxide formation).
Container Glass or Stainless Steel (316) Inert surfaces prevent Lewis Acid leaching (e.g., iron ions).
Seal Teflon (PTFE) Liner Rubber seals can leach plasticizers or react with the epoxide.
Light Amber/Opaque UV light can generate radicals, though less critical than acid/moisture.
Protocol: The "Dry-Break" Handling System

Use this workflow when dispensing IBO to ensure the stock remains pristine.

  • Equilibration: Do not open a cold bottle immediately. Allow it to warm to room temperature inside a desiccator.

    • Reason: Opening a cold bottle condenses atmospheric moisture directly into the solvent, initiating hydrolysis.

  • Inert Purge: Before resealing, purge the headspace with dry Nitrogen for 30-60 seconds.

    • Reason: Displaces humid air that entered during dispensing.

  • Visual Check: Inspect for "Schlieren lines" (wavy optical distortions) or increased viscosity.

    • Reason: These are the earliest signs of oligomer formation.

Part 4: Emergency Response & Stabilization

Scenario: The Container is Warm/Hot

If a container of Isobutyloxirane feels warm to the touch without external heating, polymerization is already occurring . This is an exothermic reaction.[1]

  • Do NOT Open: Opening may introduce oxygen or moisture, accelerating the reaction or releasing flammable vapors (Flash Point: < -20°C).

  • Isolate: Move to a fume hood or outdoor safety cabinet immediately.

  • Cooling: If safe, place the container in an ice bath to quench the thermal acceleration.

  • Disposal: Do not attempt to "save" the chemical. Contact EH&S for hazardous waste disposal.

Stabilization (Optional)

For long-term bulk storage where refrigeration is impossible, chemical inhibitors can be used (though they interfere with synthesis).

  • Inhibitor: Triethylamine (TEA) or other organic bases (0.1%).

  • Mechanism: These bases neutralize trace acids that initiate the cationic polymerization.

  • Warning: Only use if your downstream application tolerates amine impurities.

Part 5: Storage Decision Workflow

Follow this logic gate to determine the correct storage location for your sample.

Storage_Workflow Start Received IBO Shipment CheckSeal Is Factory Seal Intact? Start->CheckSeal TempCheck Immediate Storage: Flammables Refrigerator (2-8°C) CheckSeal->TempCheck Yes Discard Discard as Haz Waste CheckSeal->Discard No (Leaking) Usage Ready for Use? TempCheck->Usage WarmUp Warm to Room Temp in Desiccator Usage->WarmUp Yes Dispense Dispense under Inert Gas (N2/Ar) WarmUp->Dispense Headspace Purge Headspace? Dispense->Headspace Reseal Reseal & Return to Fridge Headspace->Reseal Yes (Critical) Headspace->Discard No (Moisture Risk)

Figure 2: Decision tree for maintaining IBO integrity from receipt to usage.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Isobutylene oxide (CAS 558-30-5).[2][3][4] Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: 1,2-Epoxy-2-methylpropane.[3][4] Retrieved from

  • Gantrade Corporation. (2022). Storage and Handling of Epoxides.[2][3][4][5] (General guidance on epoxide ring strain and polymerization).

  • PubChem. (n.d.). Compound Summary: Isobutylene Oxide.[2][3][6][7][8] National Library of Medicine. Retrieved from

  • Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience.

Sources

Troubleshooting

Technical Support Center: Isobutyloxirane Reaction Management

Status: Operational 🟢 Ticket Queue: Priority Handling for Exothermic Processes Operator: Senior Application Scientist (Process Safety Unit) Introduction: The "Hidden" Pressure Bomb Welcome to the Isobutyloxirane (1,2-epo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational 🟢 Ticket Queue: Priority Handling for Exothermic Processes Operator: Senior Application Scientist (Process Safety Unit)

Introduction: The "Hidden" Pressure Bomb

Welcome to the Isobutyloxirane (1,2-epoxy-2-methylpropane) Handling Hub. If you are here, you are likely designing a ring-opening reaction (with amines, thiols, or Grignards) or a polymerization.

The Trap: Isobutyloxirane seems innocuous compared to Ethylene Oxide, but it possesses a specific physical property that makes it a "pressure bomb": Its boiling point is ~52°C .

Most epoxide ring-opening reactions are highly exothermic (


). In a batch reactor, this energy release can instantaneously flash the unreacted monomer into vapor, over-pressurizing your vessel within seconds.

This guide replaces "standard operating procedures" with causality-based workflows . We do not just tell you what to do; we explain why the physics demands it.

Module 1: Critical Safety & Thermodynamics

Q: Why can't I just mix my reagents and heat them to reflux?

A: Because you are creating a potential thermal runaway that transitions into a pressure explosion.

The Physics of Failure:

  • Enthalpy: The ring strain energy release is roughly -100 kJ/mol .

  • Adiabatic Temperature Rise (

    
    ):  If cooling fails, the temperature of the reaction mass will rise by 
    
    
    
    (depending on heat capacity).
  • Phase Change: Since the boiling point is 52°C , a runaway reaction will not just get hot; it will vaporize the Isobutyloxirane.

  • Result: Your reactor becomes a boiler. If sealed, it ruptures. If vented, it releases a highly flammable, toxic cloud (Flash Point: -32°C).

The Golden Rule: Never run Isobutyloxirane reactions in "All-in" Batch mode. Always use Semi-Batch (Feed-Limited) protocols.

Visualizing the Hazard Landscape

The following diagram illustrates the transition from a controlled reaction to a runaway event.

HazardLoop Start Reagent Mixing (Batch Mode) Exotherm Heat Generation (> Cooling Capacity) Start->Exotherm Induction Period Ends TempRise Temp > 52°C (Boiling Point) Exotherm->TempRise Adiabatic Rise Vaporization Rapid Vaporization of Monomer TempRise->Vaporization Phase Change Pressure Vessel Over-Pressurization (Rupture Risk) Vaporization->Pressure Volumetric Expansion

Figure 1: The thermodynamic cascade of a batch-mode failure. Note the critical threshold at 52°C.

Module 2: Process Control & Dosing Protocols

Q: How do I design a self-validating dosing protocol?

A: You must ensure the reaction is Rate-Controlled by Addition , not by Kinetics.

In a safe process, the Isobutyloxirane is consumed as fast as it is added. If it accumulates, you return to a Batch scenario.

Protocol: The "Foot" Method
StepActionCausality (The Why)
1 Charge Nucleophile & Catalyst Load the amine/alcohol and catalyst (if used) into the reactor first. Establish stirring.
2 Heat to Target Temp Heat the receiving pool to the reaction temperature (e.g., 60-70°C). Note: This is above the BP of Isobutyloxirane, ensuring immediate reaction.
3 The "Foot" (5% Charge) Add only 5% of the total Isobutyloxirane. Stop.
4 Wait for Exotherm Watch the internal temperature (

) and Jacket temperature (

). You must see a temperature spike or

drop (cooling kicks in).
5 Validation If no exotherm: STOP. Do not add more. The reaction has not started (Induction Period).If exotherm observed: The system is active. Proceed to Step 6.
6 Continuous Feed Begin dosing the remaining Isobutyloxirane. Adjust rate so

remains stable.
Decision Logic: Dosing Control

DosingLogic Start Start Dosing (5% Foot) CheckExotherm Exotherm Detected? Start->CheckExotherm Stop STOP: Induction Period Investigate Catalyst/Temp CheckExotherm->Stop No Proceed Start Continuous Feed CheckExotherm->Proceed Yes Monitor Monitor Delta T (T_reaction - T_jacket) Proceed->Monitor SlowDown Pause/Slow Feed (Accumulation Risk) Monitor->SlowDown Delta T Increasing Continue Maintain Rate Monitor->Continue Delta T Stable SlowDown->Monitor Wait for consumption

Figure 2: The "Foot" protocol logic. Never proceed past the 5% charge without thermal confirmation of reactivity.

Module 3: Troubleshooting Specific Scenarios

Ticket #401: "The reaction temperature isn't moving, so I increased the feed rate."

Status: CRITICAL STOP. Diagnosis: You are creating a "Sleeping Giant" (Accumulation).

  • Mechanism: If the reaction is stalled (due to impurities, wet solvent poisoning the catalyst, or low temperature), the Isobutyloxirane you are adding is just pooling in the reactor.

  • The Danger: Once the reaction does kick off (perhaps you raise the temp slightly), all the accumulated monomer will react simultaneously.

  • Immediate Action:

    • Stop the Feed immediately.

    • Do NOT raise the temperature aggressively. This triggers the runaway.

    • Sample the mixture for GC/NMR to determine unreacted monomer concentration.

    • If accumulation is >10%, prepare emergency cooling.

Ticket #402: "I'm seeing a pressure spike in the headspace."

Diagnosis: Vapor pressure breakthrough. Cause: The reaction temperature is likely exceeding 52°C, or you have a "hot spot" at the injection point where local concentration is high. Solution:

  • Sub-surface Addition: Ensure your feed dip-tube enters below the liquid level. Dropping volatile epoxides through the headspace allows them to flash off before reacting.

  • Improve Agitation: High stir rates ensure the fresh monomer is instantly diluted and reacted, preventing local boiling.

Ticket #403: "How do I quench a runaway?"

A: You cannot easily "stop" a thermal runaway once it hits the exponential phase, but you can "drown" it.

Emergency Protocol:

  • Crash Cooling: Full flow to the jacket.

  • Dilution (The Thermal Ballast): Have a reserve of cold solvent (toluene, THF) ready to dump into the reactor. This does two things:

    • Absorbs heat (Heat Capacity).

    • Dilutes the reactants, slowing the kinetics (Rate

      
      ).
      
  • Do NOT vent to atmosphere unless the rupture disc bursts; Isobutyloxirane vapor is heavier than air and will find ignition sources.

References & Data Sources

  • PubChem. Isobutylene Oxide (Compound Summary). National Library of Medicine. Link

  • Thermo Fisher Scientific. Safety Data Sheet: Isobutylene Oxide. (Flash point and Boiling point data).[1][2][3][4] Link

  • Gustin, J.L. Runaway Reaction Hazards in Process Industries. Institution of Chemical Engineers (IChemE), Symposium Series No. 148. (General principles of epoxide runaway management).

  • Cameo Chemicals. Isobutylene Oxide Reactivity Profile. NOAA.[2] Link

Disclaimer: This guide is for qualified scientific personnel. Always perform a specific Risk Assessment (HazOp) before handling Isobutyloxirane.

Sources

Optimization

Isobutyloxirane reaction scale-up considerations

Status: Operational | Tier: 3 (Senior Application Support) Welcome to the Advanced Process Safety & Chemistry Support Hub. You have reached the desk of the Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Senior Application Support)

Welcome to the Advanced Process Safety & Chemistry Support Hub. You have reached the desk of the Senior Application Scientist. This guide is structured to address the specific, high-risk "tickets" we receive regarding the scale-up of Isobutyloxirane (also known as 1,2-epoxy-2-methylpropane or isobutylene oxide).

Unlike standard aliphatic epoxides, isobutyloxirane presents a unique duality: it is structurally simple but kinetically deceptive. Its tertiary carbon center creates a "switchable" reactivity profile that can lead to unexpected regio-isomers or rapid thermal events if not rigorously controlled.

🎫 Ticket #001: Thermal Safety & Exotherm Management

User Issue: "My reaction temperature spikes uncontrollably upon adding the epoxide, even with a cooling jacket."

Root Cause Analysis

The ring strain energy of epoxides is approximately 13 kcal/mol (54 kJ/mol) . Upon ring opening, this energy is released rapidly. On a milligram scale, passive heat loss dissipates this energy. On a multi-gram or kilogram scale, the surface-area-to-volume ratio decreases, trapping heat.

If isobutyloxirane is added in a single portion (Batch Mode), the heat generation rate (


) exceeds the cooling capacity (

), leading to a thermal runaway. Isobutyloxirane is particularly volatile (bp ~52°C), meaning a runaway can quickly transition into a boiling liquid expanding vapor explosion (BLEVE) risk.
The Solution: Dose-Controlled Addition (Semi-Batch)

Protocol: Never add isobutyloxirane all at once on scale. Use a feed-limited approach where the accumulation of unreacted epoxide is minimized.

Step-by-Step Workflow:

  • Charge Catalyst/Nucleophile: Load the stable nucleophile and catalyst into the reactor. Establish the setpoint temperature (e.g., 0°C or -10°C).

  • Calculate Cooling Capacity: Determine the maximum heat removal rate of your chiller (

    
    ).
    
  • Dose-Control Loop: Calibrate the addition pump to a rate where

    
    .
    
  • In-Process Check (IPC): Monitor the difference between Jacket Temperature (

    
    ) and Internal Temperature (
    
    
    
    ). If
    
    
    exceeds 5°C, the pump must automatically stop.
Visualization: Automated Dosing Logic

The following diagram illustrates the safety interlock system required for scaling this reaction.

DosingLogic Start Start Addition Sensor Measure Internal Temp (Tr) & Jacket Temp (Tj) Start->Sensor Decision Is (Tr - Tj) > 5°C? Sensor->Decision StopPump EMERGENCY STOP Pause Addition Decision->StopPump YES (Risk) Continue Continue Pumping (Rate = k) Decision->Continue NO (Safe) StopPump->Sensor Wait for Cool Down Continue->Sensor Loop Complete Addition Complete Hold for Reaction Continue->Complete Volume Reached

Caption: Feedback control loop for semi-batch addition of isobutyloxirane. The pump pauses if the exotherm overwhelms the cooling capacity.

🎫 Ticket #002: Regioselectivity Control

User Issue: "I am targeting the primary alcohol, but I keep generating significant amounts of the tertiary alcohol impurity."

Root Cause Analysis

Isobutyloxirane is an ambident electrophile . The site of nucleophilic attack is dictated by the competition between steric hindrance and electronic stabilization (carbocation character).

  • Path A (Basic/Neutral): Under classic

    
     conditions, the nucleophile attacks the least hindered  carbon (the primary 
    
    
    
    ). This is usually the desired path for creating tertiary alcohols.
  • Path B (Acidic/Lewis Acid): Under acidic conditions, the oxygen is protonated/complexed. The bond to the tertiary carbon weakens because it can better support a partial positive charge (

    
    -like character). The nucleophile attacks the most substituted  carbon.[1]
    
Troubleshooting Table: Conditions vs. Outcome
ConditionMechanismMajor ProductCritical Control Parameter
Strong Base / Nucleophile (e.g.,

, Grignard)

Primary Attack (Yields Tertiary Alcohol)Ensure pH remains > 10. Avoid Lewis Acid impurities.
Acidic Catalysis (e.g.,

,

)
Mixed /

Tertiary Attack (Yields Primary Alcohol)Strict exclusion of water; temperature control (lower temps favor

slightly).
Buffered / Neutral Slow

Primary Attack Reaction rate may be too slow for scale; requires heating (risk).
Visualization: Regioselectivity Pathways

Understanding the transition state is vital for process optimization.

Regioselectivity Substrate Isobutyloxirane (1,2-epoxy-2-methylpropane) ConditionBase Basic Conditions (Nu-, No Acid) Substrate->ConditionBase ConditionAcid Acidic Conditions (H+ or Lewis Acid) Substrate->ConditionAcid TS_SN2 Steric Control (SN2) Attack at Primary C ConditionBase->TS_SN2 Nu attacks less hindered TS_SN1 Electronic Control (SN1-like) Attack at Tertiary C ConditionAcid->TS_SN1 Carbocation stability Prod_Tert Product A: Tertiary Alcohol (Nucleophile on CH2) TS_SN2->Prod_Tert Prod_Prim Product B: Primary Alcohol (Nucleophile on C-Me2) TS_SN1->Prod_Prim

Caption: Divergent reaction pathways. Basic conditions favor steric control; acidic conditions favor electronic control.

🎫 Ticket #003: Quenching & Work-up

User Issue: "The reaction worked, but during quench, the mixture turned into an emulsion and the yield dropped."

Root Cause Analysis
  • Hydrolysis: Unreacted isobutyloxirane will rapidly hydrolyze to the diol (isobutylene glycol) in the presence of aqueous acid/base during the quench. This diol is water-soluble and acts as a surfactant, causing emulsions.

  • Polymerization: If strong mineral acids are used to quench a basic reaction, local hot-spots can initiate cationic polymerization of the remaining epoxide.

The Solution: Buffered Quench Protocol

Protocol:

  • Verify Conversion: Do not quench until GC/HPLC confirms <1% residual epoxide.

  • Temperature: Cool the reactor to <5°C before adding any aqueous phase.

  • Buffer: Use a saturated Ammonium Chloride (

    
    ) solution (mildly acidic) or Sodium Bicarbonate (
    
    
    
    ) depending on the prior step. Avoid strong acids (
    
    
    ) or strong bases (
    
    
    ) for the initial quench.
  • Phase Split: If emulsion forms, filter through a celite pad to break the interfacial tension or add brine.

📚 Frequently Asked Questions (FAQ)

Q: Can I store Isobutyloxirane in steel drums? A: Yes, but with caveats. Stainless steel (304/316) is compatible. However, the headspace must be nitrogen-inerted. Oxygen can form peroxides, which may initiate polymerization. Ensure the material is inhibited if stored for long periods.

Q: Is the polymerization hazard real? A: Yes. While some SDS state "Hazardous polymerization does not occur," this refers to spontaneous polymerization under ambient conditions. In the presence of Lewis acids (


, 

) or strong mineral acids, isobutyloxirane can undergo vigorous cationic polymerization, releasing massive heat.

Q: What is the boiling point implication for scale-up? A: The boiling point is ~52°C. This is dangerously close to typical reaction temperatures. You must use a reflux condenser set to -10°C or lower to prevent solvent/reagent loss and mitigate flammability risks.

🔗 References

  • Safety Data Sheet (Isobutylene Oxide) . Thermo Fisher Scientific. (Accessed via Fisher Scientific). Link

  • Epoxide Ring Opening Mechanisms . Chemistry LibreTexts. (Detailed discussion on S_N1 vs S_N2 pathways in epoxides). Link

  • Scale-Up Safety Guidelines . Stanford Environmental Health & Safety. (General protocols for exothermic reagent addition). Link

  • Regioselectivity of Epoxide Opening . Master Organic Chemistry. (Mechanistic insight on nucleophilic attack). Link

Sources

Troubleshooting

Technical Support Guide: Isobutyloxirane Stereoselectivity Optimization

Ticket ID: T-ISO-9982 | Status: Open | Priority: High Subject: Enhancing Stereochemical Purity in Isobutyloxirane (1,2-epoxy-4-methylpentane) Workflows Introduction: The Stereoselectivity Challenge You are likely working...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-ISO-9982 | Status: Open | Priority: High Subject: Enhancing Stereochemical Purity in Isobutyloxirane (1,2-epoxy-4-methylpentane) Workflows

Introduction: The Stereoselectivity Challenge

You are likely working with Isobutyloxirane (an aliphatic terminal epoxide) and facing one of two critical issues:

  • Enantiomeric Purity: You are starting with racemic material and need high ee% (enantiomeric excess).[1]

  • Regiocontrol: You have chiral material, but the ring-opening reaction is eroding your stereochemical purity via competitive attack at the chiral center (C2) rather than the terminal carbon (C1).

This guide treats your experimental setup as a system. We focus on the Jacobsen Hydrolytic Kinetic Resolution (HKR) for obtaining chirality, and Regioselective Nucleophilic Opening for preserving it.

Module 1: Obtaining High ee% (Kinetic Resolution)

If you are synthesizing isobutyloxirane from 4-methyl-1-pentene, you likely have a racemate. The industry standard for "enhancing" this to >99% ee is the Jacobsen HKR.

The Mechanism

The reaction relies on a chiral (salen)Co(III) complex.[1][2] It is a cooperative bimetallic mechanism where two metal centers are required: one activates the epoxide (electrophile) and the other activates the water (nucleophile).

Troubleshooting Workflow: "Dead" or Slow Resolution

Symptom: Reaction stalls at <40% conversion, or ee% remains low (<90%).

VariableDiagnostic CheckCorrective Action
Catalyst Oxidation Did you use (salen)Co(II) directly?Critical: The active species is (salen)Co(III).[2][3] You must oxidize the precatalyst with acetic acid (AcOH) and air for 1 hour before adding the epoxide.
Water Stoichiometry Did you add 0.50 eq of water all at once?Protocol: For isobutyloxirane, add water slowly (e.g., via syringe pump) or in portions if the reaction overheats. Excess water can deactivate the catalyst by forming chemically inert aquo-complexes.
Temperature Is the reaction running at RT?Aliphatic epoxides are slower than styrenes. If conversion is <20% after 4h, increase T to 35–40°C . Do not exceed 50°C to avoid catalyst decomposition.
Visualizing the HKR Workflow

The following diagram outlines the critical activation steps often missed in standard protocols.

HKR_Workflow Start Racemic Isobutyloxirane Reaction Hydrolysis Phase (0.55 eq H2O) Start->Reaction Substrate Cat_Prep Catalyst Activation (Co(II) + AcOH + Air) Cat_Prep->Reaction Active Co(III) Reaction->Reaction Bimetallic Cooperation Separation Fractional Distillation Reaction->Separation Crude Mix Product (S)-Isobutyloxirane (>99% ee) Separation->Product Volatile Fraction Diol R-Diol Byproduct Separation->Diol Residue

Caption: Critical path for Jacobsen HKR. Note that catalyst activation (Red) is a prerequisite for the hydrolysis phase.

Module 2: Preserving Stereochemistry (Ring Opening)

Once you have chiral isobutyloxirane, the goal is to open the ring with a nucleophile (Nu) without scrambling the stereocenter at C2.

The Regioselectivity Rule
  • Path A (Terminal Attack - C1): Occurs via SN2-like mechanism.[4] Retains stereochemistry at C2.

  • Path B (Internal Attack - C2): Occurs via partial SN1 character (often acid-catalyzed). Inverts or Racemizes C2.

Objective: Force Path A.

Troubleshooting Guide: Unexpected Racemization

Symptom: Starting material was 99% ee, but product is only 80% ee.

Root Cause Analysis:

  • Lewis Acid Strength: Strong Lewis acids (e.g.,

    
    ) coordinate tightly to the oxygen, lengthening the C-O bonds. The C2 carbon, being secondary, stabilizes the developing positive charge better than C1, inviting attack at the chiral center.
    
  • Nucleophile "Hardness": Hard nucleophiles (Grignards) without additives often attack the less hindered C1, but can be non-selective if the temperature is too high.

Recommended Protocol Adjustments:

Reaction TypeRecommended Catalyst/AdditiveMechanism Logic
Aminolysis Ca(OTf)₂ or LiClO₄ (Mild Lewis Acids)Promotes chelating interactions that favor terminal attack without generating a carbocation at C2.
Alcoholysis Co(salen) (reused) or Ti(OiPr)₄ Metal-alkoxides coordinate the nucleophile and deliver it intramolecularly to the less hindered C1.
Azidolysis (salen)Cr(III) or NH₄Cl Buffered conditions prevent "acid spike" that triggers C2 attack.
Decision Tree: Selecting the Right Conditions

Regioselectivity_Logic Start Ring Opening Strategy Condition Reaction Conditions? Start->Condition Basic Basic/Neutral (Nu-, no acid) Condition->Basic Standard Acidic Strong Acid (H+ or BF3) Condition->Acidic Avoid MildLA Mild Lewis Acid (Li+, Ca2+, Co-salen) Condition->MildLA Optimization Outcome1 C1 Attack (Major) Stereo: RETAINED Basic->Outcome1 Steric Control Outcome2 Mixed C1/C2 Attack Stereo: ERODED Acidic->Outcome2 Electronic Control (Carbocation character) Outcome3 C1 Attack (Accelerated) Stereo: RETAINED MildLA->Outcome3 Chelation Control

Caption: Logic flow for maintaining stereochemical integrity. Red paths indicate high risk of racemization.

Module 3: Common Failure Modes (FAQ)

Q: Why is my reaction mixture turning into a gel/solid?

A: Oligomerization. Isobutyloxirane is prone to self-polymerization in the presence of strong Lewis acids or concentrated bases.

  • Fix: Dilute the reaction (0.1 M to 0.5 M).

  • Fix: Avoid "naked" anions. Use counter-ions that stabilize the nucleophile. If using organolithiums, add a Lewis base like TMEDA to break up aggregates, or switch to organocuprates (Gilman reagents) which are softer and highly regioselective for C1.

Q: Can I distill Isobutyloxirane from the HKR diol byproduct?

A: Yes, but watch the vacuum. Isobutyloxirane (approx. bp 110–120°C at atm) is significantly more volatile than its corresponding diol.

  • Protocol: Use vacuum transfer (bulb-to-bulb) rather than heating the pot >80°C. High heat in the presence of the Co-catalyst residue can reverse the reaction or cause dehydration of the diol.

References

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431.

  • Schaus, S. E., et al. (2002).[3] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Journal of the American Chemical Society, 124(7), 1307–1315.

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.

  • Nielsen, L. P. C., et al. (2004). Mechanism of the Salen Co-Catalyzed Hydrolytic Kinetic Resolution of Epoxides. Journal of the American Chemical Society, 126(5), 1360–1362.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Isobutyloxirane (CAS 1,2-epoxy-4-methylpentane) before handling.

Sources

Optimization

Technical Support Hub: Safe Quenching of Isobutyloxirane

Topic: 1,2-Epoxy-2-methylpropane (Isobutyloxirane) CAS: 558-30-5 | Boiling Point: 50–52 °C | Flash Point: < 11 °C (Highly Flammable) Introduction: The Volatility-Reactivity Paradox Isobutyloxirane (IBO) presents a dual h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2-Epoxy-2-methylpropane (Isobutyloxirane)

CAS: 558-30-5 | Boiling Point: 50–52 °C | Flash Point: < 11 °C (Highly Flammable)

Introduction: The Volatility-Reactivity Paradox

Isobutyloxirane (IBO) presents a dual hazard profile that distinguishes it from standard epoxides like styrene oxide. It combines high ring strain (approx. 27 kcal/mol) with high volatility and low flash point .

In a research setting, the most critical safety failure mode is the "Thermal-Vaporization Loop" :

  • A quenching reagent is added too quickly.

  • The exothermic ring-opening releases heat.

  • The heat vaporizes unreacted IBO (BP ~50°C).

  • Flammable vapors mix with air, creating an immediate fire/explosion hazard or inhalation toxicity risk.

This guide provides autonomous protocols for two distinct goals: Reaction Workup (preserving product) and Decontamination (destroying hazard).

Module 1: Reaction Termination (Product Isolation)

Objective: Safely quench a reaction where IBO was used as an electrophile (e.g., with Grignard, Organolithium, or Enolate nucleophiles) without destroying the resulting alcohol product or vaporizing the remaining epoxide.

The "Cold-Buffered" Protocol

Do not use standard 1M HCl quenches for IBO reactions. Strong acids can cause rapid polymerization or rearrangement to the aldehyde/ketone, ruining yield.

Reagents Required:

  • Saturated Aqueous Ammonium Chloride (

    
    )
    
  • Ice/Water Bath

  • Ethyl Acetate or Diethyl Ether (diluent)

Step-by-Step Procedure:

  • Thermal Control: Cool the reaction vessel to 0 °C (internal temperature). Ensure the condenser is still active if the system was under reflux.

  • Dilution: Dilute the reaction mixture with a non-protic solvent (EtOAc or

    
    ) equal to 2x the reaction volume. This acts as a heat sink.
    
  • Controlled Hydrolysis:

    • Add

      
       dropwise via an addition funnel or syringe.
      
    • Monitor Internal Temp: Do not allow T > 20 °C.

    • Why? Ammonium chloride provides a mild proton source (

      
      ) to protonate the alkoxide without triggering acid-catalyzed rearrangement of unreacted IBO.
      
  • Phase Separation: Allow layers to separate. Extract aqueous layer 2x with organic solvent.

  • Residual Wash: Wash combined organics with brine to remove trapped water and salts.

Visual Workflow: The Cold-Buffered Quench

QuenchProtocol Start Reaction Mixture (IBO + Nucleophile) Cool Cool to 0°C (Critical Step) Start->Cool Dilute Dilute with Et2O (Heat Sink) Cool->Dilute AddQuench Add sat. NH4Cl Dropwise Dilute->AddQuench CheckTemp Check Temp Is T > 20°C? AddQuench->CheckTemp Pause PAUSE Addition Recool CheckTemp->Pause Yes PhaseSplit Phase Separation CheckTemp->PhaseSplit No (Stable) Pause->Cool

Figure 1: Logic flow for quenching exothermic IBO reactions. Note the feedback loop for temperature control.

Module 2: Decontamination & Destruction (Waste Management)

Objective: Destroy unreacted IBO in glassware, spill residues, or waste streams. IBO is a potential alkylating agent; it must be chemically neutralized before disposal.

The Thiosulfate Destruction Method

Based on Lunn & Sansone protocols for alkylating agents.

Mechanism: Sodium thiosulfate (


) acts as a potent nucleophile, opening the epoxide ring to form a non-volatile, water-soluble Bunte salt.

Reagents:

  • Destruction Solution: 10% w/v Sodium Thiosulfate in water.

  • Buffer: Sodium Bicarbonate (optional, to maintain pH > 5).

Protocol:

  • Preparation: Prepare a solution of 10% sodium thiosulfate in water.

  • Application:

    • For Glassware: Fill the flask with the solution.[1]

    • For Spills: Cover the spill with an absorbent pad, then soak the pad with the thiosulfate solution.

  • Reaction Time: Allow to stand for 24 hours . The reaction is biphasic if the epoxide is not miscible; stirring is recommended for bulk waste.

  • Verification: Check pH. If acidic, neutralize with sodium bicarbonate.

  • Disposal: The resulting mixture contains the thiosulfate adduct (an alcohol-sulfonate), which is generally non-hazardous and can be disposed of as aqueous chemical waste.

Module 3: Troubleshooting & FAQs

Q1: I formed a gelatinous emulsion during the workup. How do I fix it?

Cause: If you used Aluminum-based reagents (DIBAL, LAH) or Magnesium (Grignard), metal hydroxides form a gel network at neutral pH. Solution: Use the Rochelle Salt Method .[1][2]

  • Add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt).

  • Stir vigorously for 30–60 minutes at room temperature.

  • Mechanism: The tartrate ligand chelates the metal (Al or Mg), solubilizing it into the aqueous phase and breaking the emulsion.

Q2: Can I use rotary evaporation to remove excess Isobutyloxirane?

Answer: Use extreme caution. Because IBO boils at ~50–52 °C, it will co-distill with common solvents like Dichloromethane (BP 40 °C) or Diethyl Ether (BP 35 °C).

  • Risk: The exhaust from your rotavap pump will contain highly flammable, toxic epoxide vapors.

  • Correct Protocol: Use a cold trap filled with dry ice/acetone between the rotavap and the pump. Vent the pump exhaust into a fume hood. Treat the contents of the cold trap as hazardous waste (see Module 2).

Q3: I see a "runaway" exotherm when adding the quench. What happened?

Analysis: You likely had a large excess of unreacted starting material or catalyst. Immediate Action:

  • Stop addition immediately.

  • Immerse flask in an ice/acetone bath (-78 °C if available, otherwise 0 °C).

  • Dilute with more solvent to absorb heat.

  • Do not cap the flask (pressure buildup).

Quantitative Data: Physical Properties & Safety Limits

PropertyValueImplication for Handling
Boiling Point 50–52 °CVapors form readily at room temp; requires cold quenching.
Flash Point < 11 °CCategory 2 Flammable Liquid. Static sparks can ignite vapors. Ground all equipment.
Density 0.81 g/mLFloats on water. Aqueous quenches may not mix well without vigorous stirring.
Ring Strain ~27 kcal/molHighly reactive to nucleophiles (amines, thiols, DNA).

Diagram: Waste Decision Logic

WasteLogic Input IBO Waste Source Type Concentration? Input->Type Trace Trace/Glassware Type->Trace < 1% Bulk Bulk Liquid Type->Bulk > 1% Method1 Rinse with Acetone Then 10% Na2S2O3 Soak Trace->Method1 Method2 Segregated Incineration (Do not mix with acids) Bulk->Method2

Figure 2: Decision tree for disposing of isobutyloxirane residues. Bulk quantities require professional incineration due to flammability.

References

  • ChemicalBook. (2023).[3] 1,2-Epoxy-2-methylpropane Properties and Safety.[4][5][6][7] Retrieved from

  • Lunn, G., & Sansone, E. B. (1994).[8] Destruction of Hazardous Chemicals in the Laboratory.[8][9][10] Wiley-Interscience. (Referenced for Thiosulfate/Epoxide destruction protocols).

  • Organic Syntheses. (1985). Discussion on Rochelle Salt Workup. Org.[2] Synth. 1985, 63, 140. Retrieved from

  • Fujifilm Wako Chemicals. (2024). Safety Data Sheet: 1,2-Epoxy-2-methylpropane.[5] Retrieved from

Sources

Troubleshooting

Technical Support Center: Isobutyloxirane (Isobutylene Oxide)

Here is the technical support guide for Isobutyloxirane, structured as a specialized Research Support Center. CAS: 558-30-5 | Formula: C₄H₈O | Boiling Point: 50–52 °C[1] Welcome to the Isobutyloxirane Technical Hub. This...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for Isobutyloxirane, structured as a specialized Research Support Center.

CAS: 558-30-5 | Formula: C₄H₈O | Boiling Point: 50–52 °C[1]

Welcome to the Isobutyloxirane Technical Hub. This guide addresses the purity profile, degradation mechanisms, and analytical challenges associated with commercial 1,2-Epoxy-2-methylpropane.[1] Unlike simple primary epoxides, the tertiary carbon substitution in isobutylene oxide creates a unique reactivity profile that directly impacts storage stability and impurity formation.

Part 1: The Impurity Profile (Diagnostic Database)

Commercial Isobutyloxirane typically ranges from 97% to 99% purity. The remaining fraction consists of specific byproducts driven by the synthesis route (direct oxidation vs. chlorohydrin) and storage conditions.

Table 1: Common Impurities & Origins
Impurity NameStructure / IdentityOrigin MechanismImpact on Research
Isobutyraldehyde (CH₃)₂CHCHOIsomerization: Acid-catalyzed or thermal rearrangement (Meinwald rearrangement).Critical: Acts as a nucleophile scavenger; interferes with organometallic reagents.
Isobutylene Glycol (CH₃)₂C(OH)CH₂OHHydrolysis: Reaction with atmospheric moisture.High: Deactivates moisture-sensitive catalysts; alters stoichiometry.
Methallyl Alcohol CH₂=C(CH₃)CH₂OHSide-Reaction: Allylic oxidation during synthesis.Medium: Competing nucleophile; introduces alkene functionality.
Isobutylene (CH₃)₂C=CH₂Residual Starting Material: Incomplete oxidation.Low: Volatile; usually lost during sparging or initial reaction steps.
Poly(isobutylene oxide) [-O-C(CH₃)₂-CH₂-]nOligomerization: Cationic polymerization during warm/acidic storage.Medium: Increases viscosity; precipitates in non-polar solvents.
Chlorinated Alcohols Cl-C(CH₃)₂-CH₂OHSynthetic Artifact: Only present if produced via the Chlorohydrin route.Specific: Catalyst poison; source of HCl if decomposed.

Part 2: Degradation Pathways (Visualized)

Understanding how these impurities form is essential for troubleshooting. The diagram below illustrates the divergent pathways for Isobutyloxirane degradation.

DegradationPathways IBO Isobutyloxirane (Target) Glycol Isobutylene Glycol (2-Methyl-1,2-propanediol) IBO->Glycol Hydrolysis (Fast) Aldehyde Isobutyraldehyde (Isomerization) IBO->Aldehyde Meinwald Rearrangement Polymer Polyethers (Oligomers) IBO->Polymer Cationic Polymerization Water + H₂O (Moisture) Water->Glycol Acid + H⁺ / Heat (Catalyst) Acid->Aldehyde

Figure 1: Primary degradation pathways. Note that the tertiary carbocation intermediate (not shown) makes the isomerization to aldehyde particularly favorable compared to linear epoxides.

Part 3: Troubleshooting & FAQs

Q1: I see a significant carbonyl peak (~1720 cm⁻¹) in my IR spectrum. Is my product contaminated?

Diagnosis: Yes, likely Isobutyraldehyde .[1] The Science: Unlike propylene oxide, isobutylene oxide has a tertiary carbon. Under even mild acidic conditions (or contact with Lewis acids), the epoxide ring opens to form a stable tertiary carbocation, which rapidly rearranges via a hydride shift to form isobututyraldehyde.[1] Action: Distill the epoxide over CaH₂ (Calcium Hydride) immediately before use. Do not use acidic drying agents (like silica or acidic alumina), as they will catalyze this rearrangement.

Q2: My Grignard reaction yield is lower than expected.

Diagnosis: Moisture/Glycol Contamination. The Science: Isobutyloxirane is highly hygroscopic. Absorbed water opens the ring to form 2-methyl-1,2-propanediol.[1] This diol contains two hydroxyl protons that will quench 2 equivalents of your Grignard reagent before any ring-opening chemistry occurs. Action: Perform a Karl Fischer titration. If water >0.1%, dry over activated 3Å molecular sieves for 24 hours.

Q3: The GC analysis shows a peak that wasn't there in the NMR.

Diagnosis: Thermal Isomerization in the Injector. The Science: This is a common "phantom impurity." If your GC injector port is too hot (>200°C) or the liner is dirty (acidic residues), the Isobutyloxirane will rearrange to Isobutyraldehyde inside the instrument. Action: Lower the injector temperature to 150°C–170°C and use a clean, deactivated glass liner.

Q4: The liquid appears slightly hazy or viscous.

Diagnosis: Oligomerization. The Science: Long-term storage without stabilizers can lead to acid-catalyzed cationic polymerization, forming polyethers.[1] Action: Filtration may remove high-MW solids, but distillation is required to recover the monomer. Store future batches with a trace of amine stabilizer (e.g., triethylamine) if your application permits.

Part 4: Analytical Protocols

Protocol A: GC-FID Purity Analysis

Use this method to quantify Isobutyraldehyde and Methallyl Alcohol.[1]

  • Column: DB-1 or DB-5 (Non-polar, 30m x 0.25mm, 1.0 µm film).[1] Thick film helps retain the volatile epoxide.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injector: Split 50:1. Temp: 160 °C (Critical: Keep low to prevent thermal rearrangement).

  • Detector (FID): 250 °C.[2]

  • Oven Program:

    • Hold at 35 °C for 5 minutes (Isobutylene and Epoxide elute here).

    • Ramp 10 °C/min to 120 °C.

    • Hold 2 minutes.

  • Elution Order (Typical): Isobutylene < Isobutyloxirane < Isobutyraldehyde < Methallyl Alcohol < Isobutylene Glycol.

Protocol B: Rapid Chemical Test for Aldehydes

Use this to qualitatively verify if distillation is necessary.

  • Dissolve 100 mg of 2,4-Dinitrophenylhydrazine (2,4-DNPH) in 2 mL of ethanol/H₂SO₄.

  • Add 2 drops of the Isobutyloxirane sample.

  • Result: Immediate yellow/orange precipitate indicates significant Isobutyraldehyde contamination.

Part 5: Troubleshooting Logic Tree

Use this flow to determine the necessary purification step before your experiment.

DecisionTree Start Start: Check Quality Visual Visual Inspection: Hazy or Viscous? Start->Visual Distill Action: Distill under reduced pressure Visual->Distill Yes WaterCheck Karl Fischer Test: Water > 0.1%? Visual->WaterCheck No Distill->WaterCheck Sieves Action: Dry over 3Å Molecular Sieves WaterCheck->Sieves Yes AldehydeCheck NMR/GC Check: Aldehyde Detected? WaterCheck->AldehydeCheck No Sieves->AldehydeCheck CaH2 Action: Distill over CaH₂ AldehydeCheck->CaH2 Yes Ready Ready for Use AldehydeCheck->Ready No CaH2->Ready

Figure 2: Pre-experiment quality control logic flow.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11166, 1,2-Epoxy-2-methylpropane. Retrieved from [Link]

  • Meinwald, J., et al. (1963). Acid-Catalyzed Rearrangement of Epoxides.[1] Journal of the American Chemical Society. (Fundamental mechanism for the aldehyde impurity).

  • Sigma-Aldrich (Merck). Safety Data Sheet: 1,2-Epoxy-2-methylpropane.[1] (Source for storage stability and polymerization warnings).

  • Wang, Y., et al. (2011). Determination of residual isobutylene oxide in drug substances by static headspace gas chromatography. Journal of Chromatographic Science. (Basis for analytical protocols). Retrieved from [Link]

  • Cornet, M., et al. (1997). Metabolism and toxicity of 2-methylpropene (isobutene)—a review.[2] Critical Reviews in Toxicology.[2] (Details on hydrolysis products and biological relevance).

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for Isobutyloxirane Quantification

Executive Summary Isobutyloxirane (1,2-epoxy-2-methylpropane, CAS: 558-30-5) is a highly reactive, volatile epoxide frequently encountered as a byproduct in the synthesis of APIs derived from isobutene oxidation. As a st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isobutyloxirane (1,2-epoxy-2-methylpropane, CAS: 558-30-5) is a highly reactive, volatile epoxide frequently encountered as a byproduct in the synthesis of APIs derived from isobutene oxidation. As a structural alert for genotoxicity (alkylating agent), it falls under the purview of ICH M7 guidelines, often requiring quantification at trace levels (ppm or ppb) relative to the drug substance.

This guide compares the two primary methodologies for Isobutyloxirane quantification: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) and Direct Injection GC with Flame Ionization Detection (DI-GC-FID) .

The Verdict: While DI-GC-FID offers cost advantages for process control at high concentrations, HS-GC-MS is the only scientifically defensible choice for release testing of Genotoxic Impurities (GTIs). Its orthogonality, superior sensitivity (LOD < 0.5 ppm), and ability to isolate the volatile analyte from complex API matrices render it the gold standard.

Regulatory & Chemical Context[1][2][3][4][5]

The Challenge: Volatility and Reactivity

Isobutyloxirane presents a dual analytical challenge:

  • Volatility: With a boiling point of ~52°C, it is easily lost during standard sample preparation (e.g., rotary evaporation or vacuum drying).

  • Reactivity: As a strained epoxide, it is susceptible to ring-opening in the presence of nucleophiles (water, alcohols) or Lewis acids, potentially leading to false negatives during analysis.

Regulatory Limits (ICH M7)

Under ICH M7(R2), mutagenic impurities must be controlled to the Threshold of Toxicological Concern (TTC).

  • Lifetime Exposure Limit: 1.5 µ g/day .[1][2]

  • Calculation: For a drug with a maximum daily dose (MDD) of 1 g, the limit is 1.5 ppm .

  • Analytical Requirement: The Limit of Quantitation (LOQ) must be ≤ 30% of the specification limit (i.e., ~0.5 ppm).

Comparative Analysis: HS-GC-MS vs. DI-GC-FID

The following table summarizes the performance metrics based on internal validation studies and industry standards.

FeatureMethod A: HS-GC-MS (Recommended)Method B: DI-GC-FID (Alternative)
Principle Partitioning of volatiles into headspace; Mass spectral detection.[3][4][5]Direct liquid injection; Carbon counting via flame ionization.
Specificity High. Mass filtration (SIM mode) eliminates co-eluting matrix peaks.Low. Relies solely on retention time; high risk of false positives.
Sensitivity (LOQ) < 0.1 ppm (Trace Level).~10 - 50 ppm (Process Level).
Matrix Effects Minimal. Non-volatile API remains in the vial; keeps liner/column clean.Severe. API accumulation in the liner causes active sites, degrading the epoxide.
Sample Stability High. Equilibrium established in a sealed, inert environment.Moderate. Risk of degradation in the hot injection port.
Cost per Run High (requires MS and HS autosampler).Low.

Validated Protocol: HS-GC-MS (The Gold Standard)

This protocol is designed to meet the stringent requirements of ICH Q2(R1) validation.

Mechanistic Rationale

We utilize Static Headspace extraction to exploit the high vapor pressure of Isobutyloxirane. By heating the sample in a sealed vial, the epoxide partitions into the gas phase according to its partition coefficient (


).


Using a high-boiling solvent like Dimethyl Sulfoxide (DMSO) or DMAc minimizes the vapor pressure of the solvent itself, maximizing the sensitivity for the volatile impurity.
Instrument Parameters[10][11]

System: Agilent 7890/5977 or equivalent.

  • Column: DB-624 (6% Cyanopropylphenyl, 94% Dimethylpolysiloxane), 30m x 0.25mm x 1.4µm. Rationale: The thick film (1.4µm) enables focusing of volatiles and separates the epoxide from the solvent front.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C for 3 min (Isothermal hold to focus peak).

    • Ramp 10°C/min to 120°C.

    • Ramp 40°C/min to 240°C (Post-run bake out).

Headspace Parameters:

  • Incubation: 80°C for 20 min. Note: Do not exceed 100°C to prevent thermal degradation of the epoxide.

  • Syringe Temp: 90°C.

  • Agitation: High (500 rpm).

Mass Spectrometer (SIM Mode):

  • Target Ion (Quantifier): m/z 57 (Loss of methyl group, stable carbocation).

  • Qualifier Ions: m/z 43, 72 (Molecular Ion).

  • Rationale: SIM mode increases signal-to-noise ratio by 10-100x compared to Full Scan.

Visual Workflow

The following diagram illustrates the critical decision points and workflow for this analysis.

G cluster_alt Direct Injection (Not Recommended) Start Sample Receipt (API + Isobutyloxirane) Solubility Dissolve in DMSO (Matrix Isolation) Start->Solubility 100 mg/mL Direct Direct Injection (GC-FID) Start->Direct High Conc. Only HS_Extraction Headspace Extraction (80°C, 20 min) Solubility->HS_Extraction Partitioning GC_Sep GC Separation (DB-624 Column) HS_Extraction->GC_Sep Injection Detection MS Detection (SIM: m/z 57, 43) GC_Sep->Detection Elution Data Quantification (< 1.5 ppm) Detection->Data Integration

Figure 1: Analytical workflow for trace quantification of Isobutyloxirane using HS-GC-MS.

Experimental Validation Data

The following data summarizes a typical validation exercise for Isobutyloxirane in a pharmaceutical intermediate.

Specificity & Selectivity

In the HS-GC-MS method, the blank (DMSO) shows no interference at the retention time of Isobutyloxirane (approx. 4.5 min).

  • Resolution: > 2.0 between Isobutyloxirane and the solvent peak.

  • Mass Match: The ion ratio (57/43) in samples matches the standard within ±15%.

Linearity and Range
ParameterResultAcceptance Criteria
Range 0.1 ppm – 10 ppmCovering 10% to 150% of Limit
Correlation Coeff (

)
0.9992

Slope ConsistentN/A
Sensitivity (LOD/LOQ)

Determined via Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.05 ppm

  • LOQ (S/N = 10): 0.15 ppm

Accuracy (Recovery)

Spike recovery experiments performed at 0.5 ppm, 1.5 ppm, and 2.5 ppm levels.

Spike Level (ppm)Mean Recovery (%)% RSD (n=6)
0.5 (LOQ)92.4%4.1%
1.5 (Target)98.1%2.3%
2.5 (150%)101.5%1.8%

Critical Considerations for the Analyst

Avoiding False Positives (The "Ghost" Peak)

Isobutyloxirane is structurally related to Tetrahydrofuran (THF) and Isobutylene .

  • Risk: If your synthesis uses THF, ensure your GC method resolves THF from Isobutyloxirane. On a DB-624 column, they are well separated, but on non-polar columns (DB-1), they may co-elute.

  • Solution: Always check the qualifier ion (m/z 43 vs m/z 42 for THF) to confirm identity.

System Suitability

Before every run, ensure the system is inert. Epoxides can polymerize on active sites in the GC liner.

  • Maintenance: Use deactivation liners (silanized glass wool).

  • Check: Inject a standard; if peak tailing factor > 1.5, replace the liner and clip the column.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[6][7] Available at: [Link]

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.[5] (General reference for GTI strategies).

  • European Medicines Agency (EMA) . Guideline on the Limits of Genotoxic Impurities. Available at: [Link]

  • PubChem . Isobutyloxirane Compound Summary. National Library of Medicine. Available at: [Link]

  • Restek Corporation . Analysis of Volatile Organic Compounds (VOCs) by USP <467> Methodology. (Reference for DB-624 column selection). Available at: [Link]

Sources

Comparative

Comparative Study of Catalytic Systems for Isobutyloxirane Synthesis

Executive Summary This guide provides a comparative technical analysis of catalytic systems for the synthesis of Isobutyloxirane (systematically 1,2-epoxy-4-methylpentane ). This epoxide, derived from 4-methyl-1-pentene,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of catalytic systems for the synthesis of Isobutyloxirane (systematically 1,2-epoxy-4-methylpentane ). This epoxide, derived from 4-methyl-1-pentene, is a critical chiral intermediate for leucine analogs and specific peptide mimetics.

We evaluate three distinct catalytic paradigms:

  • Homogeneous Chiral Catalysis (Jacobsen Mn-Salen): Best for high enantioselectivity (ee > 90%) in fine chemical synthesis.

  • Heterogeneous Catalysis (Titanium Silicate-1): Optimal for "green" bulk synthesis using H₂O₂ with high atom economy.

  • Biocatalysis (Engineered P450 BM-3): Emerging standard for high regioselectivity under mild aqueous conditions.

Chemical Context & Mechanistic Baselines[1][2]

The transformation involves the delivery of an electrophilic oxygen atom to the electron-rich terminal double bond of 4-methyl-1-pentene. The steric bulk of the isobutyl group (


) at the 

-position presents unique challenges for catalyst approach and stereocontrol compared to linear 1-hexene.
Reaction Scheme


Comparative Analysis of Catalytic Systems

System A: Homogeneous Chiral Catalysis (Jacobsen’s Catalyst)

Catalyst: (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride. Oxidant: NaOCl (Bleach) or m-CPBA.[1]

  • Mechanism: The reaction proceeds via a high-valent Mn(V)-oxo intermediate. The approach of the alkene is directed by the steric bulk of the tert-butyl groups on the salen ligand, forcing the alkene to approach over the diamine bridge (side-on approach).

  • Performance:

    • Enantioselectivity: High (85–95% ee).

    • Yield: Moderate to High (70–85%).

    • Limitations: Catalyst degradation (oxidative bleaching) and solubility issues requiring phase transfer catalysts (PTC) like 4-phenylpyridine N-oxide.

System B: Heterogeneous Catalysis (Titanium Silicate-1 / TS-1)

Catalyst: MFI-type Zeolite with isomorphous substitution of Ti(IV). Oxidant: 30% Aqueous H₂O₂.[2][3]

  • Mechanism: Ti(IV) sites activate H₂O₂ to form a titanium-hydroperoxo species (

    
    ). The microporous structure (5.5 Å pores) allows diffusion of linear terminal alkenes.
    
  • Performance:

    • Selectivity: High chemoselectivity (>95%) for epoxide over diol.

    • Atom Economy: Excellent (Water is the only byproduct).

    • Limitations: Slower kinetics for bulky substrates. 4-methyl-1-pentene is borderline in size; "Hollow TS-1" or mesoporous variants (Ti-MCM-41) are often required to overcome diffusion limitations.

System C: Biocatalysis (Cytochrome P450 BM-3 Variants)

Catalyst: Engineered P450 BM-3 (Bacillus megaterium), specifically variants SH-44 or RH-47.[4] Cofactor: NADPH / Oxygen.

  • Mechanism: Heme-thiolate center generates Compound I (Fe(IV)=O porphyrin radical). The hydrophobic pocket of BM-3 accommodates the isobutyl tail, positioning the terminal alkene for oxygen insertion.

  • Performance:

    • Regioselectivity: >98% (Avoids allylic hydroxylation common in wild-type).

    • Stereoselectivity: Tunable. SH-44 yields (S)-epoxide; RH-47 yields (R)-epoxide.[4]

    • Limitations: Requires cofactor regeneration system (e.g., glucose dehydrogenase); low substrate loading (<100 mM).

Performance Data Summary

MetricJacobsen (Mn-Salen)Heterogeneous (TS-1)Biocatalysis (P450 SH-44)
Oxidant NaOCl / m-CPBA30% H₂O₂O₂ (Air)
Conversion 85-95%40-60% (Diffusion limited)>99% (at low load)
Selectivity (Epoxide) 90%>95%90%
Enantiomeric Excess (ee) 92% (Typical)0% (Racemic)83-89%
Turnover Frequency (TOF) 200 h⁻¹50 h⁻¹1300 min⁻¹
E-Factor (Waste/Product) High (>15)Low (<5)Moderate (Buffer waste)
Primary Use Case Chiral Pharma IntermediatesBulk Industrial MonomersHigh-Value Discovery

Experimental Protocols

Protocol A: Enantioselective Epoxidation (Jacobsen Method)

Best for: Generating chiral standards or preclinical API synthesis.

Reagents:

  • 4-methyl-1-pentene (1.0 equiv)

  • (R,R)-Mn-Salen Catalyst (5 mol%)

  • 4-Phenylpyridine N-oxide (PPNO) (0.2 equiv)

  • NaOCl (Commercial bleach, 0.55 M, pH buffered to 11.3)[5]

  • Dichloromethane (DCM)[2]

Step-by-Step Workflow:

  • Buffer Prep: Dissolve

    
     (0.05 M) in commercial bleach. Adjust pH to 11.3 using 1M NaOH.[5] Critical: pH > 11.5 causes catalyst decomposition; pH < 11.0 promotes racemic background reaction.
    
  • Catalyst Solution: In a flask, dissolve 4-methyl-1-pentene (500 mg), Mn-Salen catalyst (5 mol%), and PPNO in DCM (5 mL). Cool to 0°C.

  • Oxidant Addition: Add the buffered bleach solution (2.0 equiv) slowly over 1 hour while stirring vigorously.

  • Monitoring: Monitor by GC-FID. Look for the disappearance of the alkene peak.

  • Workup: Separate organic layer.[2] Wash aqueous layer with DCM (2x). Dry combined organics over

    
    .[6]
    
  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 95:5).

Protocol B: Green Epoxidation (TS-1 / )

Best for: Scale-up feasibility studies where chirality is not required.

Reagents:

  • 4-methyl-1-pentene[7]

  • TS-1 Zeolite (Calcined at 550°C)

  • 30%

    
    
    
  • Methanol (Solvent)

Step-by-Step Workflow:

  • Activation: Activate TS-1 catalyst at 550°C for 4 hours to clear pores.

  • Reaction Mix: In a pressure tube, mix 4-methyl-1-pentene (10 mmol), Methanol (10 mL), and TS-1 (100 mg).

  • Initiation: Add 30%

    
     (10 mmol) dropwise.
    
  • Incubation: Seal and heat to 40°C. Stir at 800 rpm for 6 hours. Note: Higher temps promote ring opening to the diol.

  • Filtration: Filter catalyst (reusable after calcination).

  • Isolation: Remove methanol via rotary evaporation. Extract residue with pentane to isolate isobutyloxirane.

Visualizations

Figure 1: Catalytic Cycle of Mn-Salen Epoxidation

This diagram illustrates the oxygen transfer mechanism responsible for the high enantioselectivity in Protocol A.

MnSalenCycle Mn3 Mn(III)-Salen (Resting State) Oxidation Oxidation (NaOCl) Mn3->Oxidation Mn5 Mn(V)=O (Active Species) Oxidation->Mn5 [O] Transfer Approach Alkene Approach (Steric Steering) Mn5->Approach Intermediate Radical/Cation Intermediate Approach->Intermediate 4-methyl-1-pentene Collapse Collapse to Product Intermediate->Collapse Collapse->Mn3 Regeneration Product Isobutyloxirane (Chiral) Collapse->Product

Caption: The Mn(III)/Mn(V) catalytic shuttle. The chiral ligands on Mn create a "chiral pocket" that forces the isobutyl group of the alkene into a specific orientation during oxygen transfer.

Figure 2: Catalyst Selection Decision Matrix

Use this workflow to select the appropriate protocol based on project constraints.

SelectionMatrix Start Start: Define Requirement Chirality Is Enantiopurity Critical? Start->Chirality Scale Scale of Synthesis? Chirality->Scale Yes Green Green/Safety Constraints? Chirality->Green No Jacobsen Use Jacobsen (Mn-Salen) (Protocol A) Scale->Jacobsen > 100g (Process) Enzyme Use P450 Biocatalysis (System C) Scale->Enzyme < 1g (Discovery) TS1 Use TS-1 / H2O2 (Protocol B) Green->TS1 High (Avoid Chlorinated Solvents) Peracid Use m-CPBA (Standard Stoichiometric) Green->Peracid Low (Speed Priority)

Caption: Decision tree for selecting the optimal epoxidation method based on chirality, scale, and environmental constraints.

References

  • Jacobsen, E. N. (1993). Asymmetric Catalytic Epoxidation of Unfunctionalized Olefins. In Catalytic Asymmetric Synthesis. VCH: New York.[5] Retrieved from [Link]

  • Clerici, M. G., & Ingallina, P. (1993). Epoxidation of Lower Olefins with Hydrogen Peroxide and Titanium Silicalite. Journal of Catalysis, 140(1), 71-83.
  • Coelho, P. S., et al. (2005). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by Engineered Cytochrome P450 BM-3. Caltech Division of Chemistry. Retrieved from [Link]

  • Adolfsson, H., et al. (2000). Efficient epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Validation

Isobutyloxirane: A Sterically Tuned Alternative to Propylene Oxide

Executive Summary: The Steric Advantage Isobutyloxirane (IBO), also known as 1,2-epoxy-2-methylpropane, represents a distinct class of alkyl epoxides characterized by a gem-dimethyl substituted carbon . unlike its linear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Advantage

Isobutyloxirane (IBO), also known as 1,2-epoxy-2-methylpropane, represents a distinct class of alkyl epoxides characterized by a gem-dimethyl substituted carbon . unlike its linear or mono-substituted counterparts—Ethylene Oxide (EO) and Propylene Oxide (PO)—IBO introduces significant steric bulk directly at the oxirane ring.

For researchers, IBO is not merely a "drop-in" replacement but a functional tool to modulate reactivity. It offers superior regioselectivity control in ring-opening reactions and access to tertiary alcohol motifs, albeit with reduced reaction rates compared to PO. This guide details the mechanistic divergences, safety profiles, and validated protocols for utilizing IBO in high-precision synthesis.

Quick Comparison Matrix
FeatureIsobutyloxirane (IBO)Propylene Oxide (PO)Impact on Application
Boiling Point 52 °C34 °CIBO is less volatile; easier handling in non-pressurized vessels.
Electronic Structure Tertiary Carbon (Electron Rich)Secondary CarbonIBO stabilizes carbocation intermediates (SN1 pathways).
Steric Hindrance High (Gem-dimethyl)Moderate (Methyl)IBO slows SN2 attack; enhances selectivity for primary carbon attack.
Polymerization Difficult (High Chain Transfer)StandardIBO requires specialized catalysts (e.g., Crown Ethers) to suppress unsaturation.

Chemical Profile & Mechanistic Divergence

The utility of IBO lies in the tension between steric hindrance and electronic stabilization .

The "Steric vs. Electronic" Battle

In Propylene Oxide, the methyl group provides mild steric hindrance. In IBO, the two methyl groups create a "blocked" tertiary center.

  • Under Basic Conditions (SN2): Nucleophiles are forced to attack the unsubstituted methylene (CH₂) group. The steric blockade at the tertiary carbon is so high that regioselectivity is often >95:1, superior to PO.

  • Under Acidic Conditions (SN1-like): The tertiary carbon can sustain a significant partial positive charge (δ+). Despite the steric bulk, nucleophiles (especially weak ones like MeOH or H₂O) will attack the tertiary center, driven by electronic stabilization.

Visualization: Regioselectivity Pathways

The following diagram illustrates the bifurcation of reaction pathways based on conditions, a critical decision tree for synthetic planning.

IBO_Reactivity cluster_Basic Basic/Nucleophilic Conditions (SN2) cluster_Acidic Acidic/Lewis Acid Conditions (SN1-like) IBO Isobutyloxirane (Gem-Dimethyl Epoxide) Attack_Prim Attack at Primary Carbon (Less Hindered) IBO->Attack_Prim Strong Nu- (e.g., Amines, Alkoxides) Attack_Tert Attack at Tertiary Carbon (Carbocation Stabilization) IBO->Attack_Tert H+ or Lewis Acid Prod_Tert Product: Tertiary Alcohol (Nu attached to CH2) Attack_Prim->Prod_Tert Prod_Prim Product: Primary Alcohol (Nu attached to C(Me)2) Attack_Tert->Prod_Prim

Caption: Mechanistic bifurcation of Isobutyloxirane ring opening. Green path indicates steric control; Red path indicates electronic control.

Performance in Polymerization

Polymerizing IBO is notoriously difficult compared to PO due to Chain Transfer to Monomer .

The Chain Transfer Problem

In anionic polymerization (standard for PO), the basic growing chain end can abstract a proton from a methyl group on the monomer.

  • PO: Proton abstraction occurs but high molecular weights are achievable.

  • IBO: The gem-dimethyl protons are statistically more available and the resulting allylic anion is stabilized. This terminates the chain and initiates a new one, leading to low molecular weight oligomers with terminal unsaturation.

The Solution: Crown Ether Catalysis

Recent experimental data suggests that "naked" anions are too aggressive. Complexing the counter-ion (K+) with 18-Crown-6 reduces the basicity just enough to favor nucleophilic attack (propagation) over proton abstraction (transfer).

Experimental Protocols (Self-Validating)

Protocol A: Regioselective Aminolysis (Synthesis of β-Amino Alcohols)

Objective: Synthesize a tertiary alcohol derivative with >98% regioselectivity using IBO.

Materials:

  • Isobutyloxirane (IBO) (CAS: 558-30-5)

  • Benzylamine (Nucleophile)

  • Acetonitrile (Solvent)

  • Calcium Triflate (Lewis Acid Catalyst - Optional for rate enhancement)

Step-by-Step Workflow:

  • Preparation: Dissolve Benzylamine (1.0 equiv) in Acetonitrile (0.5 M concentration).

  • Addition: Add IBO (1.2 equiv) slowly at room temperature.

    • Note: Unlike PO, IBO reaction is slower. If no catalyst is used, heat to 60°C is required.

  • Catalysis (Optional): Add 5 mol% Ca(OTf)₂. This activates the epoxide oxygen without fully triggering the SN1 pathway, maintaining SN2 regioselectivity while increasing rate.

  • Monitoring (Validation Point): Monitor by TLC or GC-MS.

    • Success Criteria: Disappearance of benzylamine peak.

    • Regio-check: 1H NMR will show a singlet for the gem-dimethyl group adjacent to the hydroxyl (shift ~1.2 ppm) if attack occurred at the CH₂.

  • Workup: Remove solvent in vacuo. The product requires minimal purification due to the high specificity of the ring opening.

Protocol B: Controlled Oligomerization of IBO

Objective: Overcome chain transfer to produce defined poly(isobutylene oxide).

Materials:

  • Initiator: Potassium tert-butoxide (t-BuOK)

  • Ligand: 18-Crown-6[1][2]

  • Monomer: IBO (Dry, distilled over CaH₂)

  • Solvent: THF (Anhydrous)

Workflow:

  • Complex Formation: In a glovebox, mix t-BuOK and 18-Crown-6 (1:1 molar ratio) in THF for 30 mins.

    • Why? This encapsulates the K+ ion, creating a "loose" ion pair that is nucleophilic but less basic.

  • Initiation: Add IBO (target DP = 50) to the catalyst solution.

  • Polymerization: Stir at 50°C for 24 hours.

    • Comparison: PO would polymerize in <4 hours under these conditions. IBO requires extended time due to steric bulk.

  • Quenching: Terminate with Methanol/HCl.

  • Analysis: GPC (Gel Permeation Chromatography).

    • Expectation: PDI < 1.[1][3]2. If PDI > 1.5, significant chain transfer occurred (check moisture levels).

Safety & Toxicity Profile

Critical Warning: Do not assume IBO is safer than PO.

Toxicity ParameterIsobutyloxirane (IBO)Propylene Oxide (PO)
Mutagenicity (Ames) Positive (Strain TA100)Positive
Carcinogenicity Suspected (Structural Alert)Group 2B (Possibly Carcinogenic)
Acute Toxicity Irritant; CNS DepressantIrritant; CNS Depressant
Metabolism Metabolized to isobutylene glycolMetabolized to propylene glycol

Handling Directive:

  • IBO is an alkylating agent . It can alkylate DNA.[4]

  • Use standard Glovebox or Fume Hood protocols.

  • Permeation breakthrough times for nitrile gloves are likely shorter for IBO than PO due to higher lipophilicity; double gloving is recommended.

References

  • Polymerization Kinetics & Crown Ether Catalysis

    • Title: Controlled Oxyanionic Polymerization of Propylene Oxide and Higher Epoxides.
    • Source: University of Mons / ORBi.
    • URL:[Link]

  • Mutagenicity Comparison

    • Title: Comparative mutagenicity of 2-methylpropene (isobutene), its epoxide 2-methyl-1,2-epoxypropane and propylene oxide.[5]

    • Source: Mutagenesis (Oxford Academic) / PubMed.
    • URL:[Link]

  • Regioselectivity Mechanisms

    • Title: Epoxide Ring Opening with Alcohols using Heterogeneous Lewis Acid C
    • Source: ResearchGate / Journal of C
    • URL:[Link]

  • Physical Properties Data

    • Title: Isobutylene Oxide Product & Safety Data.[3][6]

    • Source: ChemicalBook / TCI Chemicals.

Sources

Comparative

Spectroscopic Profiling &amp; Isomeric Discrimination of Isobutyloxirane

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary: The Chiral Epoxide Challenge Isobutyloxirane (1,2-epoxy-4-methylpentane) is a pivota...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Chiral Epoxide Challenge

Isobutyloxirane (1,2-epoxy-4-methylpentane) is a pivotal chiral building block in the synthesis of leucine-derived peptidomimetics and HIV protease inhibitors. However, its structural similarity to constitutional isomers—specifically tert-butyloxirane and n-butyloxirane —creates a significant analytical challenge during synthesis and quality control.

This guide provides a definitive spectroscopic comparison of these isomers. By synthesizing data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Circular Dichroism (VCD), we establish a self-validating analytical framework to distinguish 2-isobutyloxirane from its structural analogs and resolve its enantiomers.

Structural Landscape: Defining the Isomers

Before analyzing the spectra, we must define the steric and electronic environments of the three primary isomers encountered in synthesis.

Common NameIUPAC NameKey Structural FeatureCAS Registry
Isobutyloxirane 2-(2-methylpropyl)oxiraneIsobutyl group (-CH₂-CH(CH₃)₂) attached to epoxide.142414-59-9
tert-Butyloxirane 2-(1,1-dimethylethyl)oxiraneBulky tert-butyl group directly attached to epoxide.2245-30-9
n-Butyloxirane 2-butyloxiraneLinear n-butyl chain (-CH₂CH₂CH₂CH₃).1436-34-6
Spectroscopic Fingerprinting: NMR & MS Analysis

The most reliable method for distinguishing these constitutional isomers is Proton (


H) and Carbon (

C) NMR
, driven by the coupling patterns of the alkyl side chains.
3.1 Comparative

H NMR Profiling

The diagnostic power lies in the side-chain methyl groups and the methylene protons adjacent to the epoxide ring.

Table 1: Diagnostic


H NMR Signals (CDCl

, 400 MHz)
FeatureIsobutyloxirane (Target)tert-Butyloxirane (Isomer A)n-Butyloxirane (Isomer B)
Methyl Group (

)
0.95 ppm (d, 6H) Doublet due to CH coupling.0.90 ppm (s, 9H) Singlet (magnetic equivalence).0.91 ppm (t, 3H) Triplet due to CH₂ coupling.
Side Chain CH/CH₂ 1.3-1.6 ppm (m, 3H) Distinct methylene bridge (-CH₂-) and methine (-CH-).Absent No protons between t-butyl and epoxide.1.3-1.5 ppm (m, 6H) Linear chain multiplets.
Epoxide Methine (

)
~2.85 ppm (m) Couples to ring

and side chain

.
~2.60 ppm (dd) Shielded by steric bulk; simpler coupling.~2.90 ppm (m) Similar to Isobutyl but distinct splitting.
Epoxide Methylene (

)
2.45, 2.75 ppm Distinct ABX system.2.55, 2.65 ppm Tight AB system due to bulk.2.46, 2.74 ppm Standard terminal epoxide pattern.

Expert Insight: The "Smoking Gun" for Isobutyloxirane is the doublet at 0.95 ppm combined with the multiplet at 1.40 ppm (isobutyl methylene). If you see a singlet at 0.90 ppm, you have synthesized the tert-butyl isomer via rearrangement or incorrect starting material.

3.2 Mass Spectrometry Fragmentation Pathways

While NMR provides connectivity, MS confirms the carbon skeleton stability. The fragmentation patterns follow distinct carbocation stability rules.

  • Isobutyloxirane (m/z 100):

    • Base Peak: m/z 43 (

      
      ) or m/z 57 (
      
      
      
      ).
    • Mechanism:

      
      -cleavage is less favored than alkyl chain fragmentation.
      
  • tert-Butyloxirane (m/z 100):

    • Base Peak: m/z 57 (

      
      ).
      
    • Mechanism: Facile loss of the stable tert-butyl cation.

  • n-Butyloxirane (m/z 100):

    • Base Peak: m/z 43 (

      
      ) or m/z 57 (
      
      
      
      ).[1]
    • Mechanism: Sequential methylene loss (McLafferty rearrangement is possible but rare in simple epoxides).

Chiral Resolution & Absolute Configuration

For drug development, distinguishing the constitutional isomers is only step one. You must then resolve the (R)- and (S)- enantiomers of Isobutyloxirane.

4.1 Chiral Gas Chromatography (GC)

Standard silica columns cannot separate enantiomers. We utilize cyclodextrin-based stationary phases which form inclusion complexes with the isobutyl group.

Protocol: Enantiomeric Excess Determination

  • Column:

    
    -DEX 120 (Permethylated 
    
    
    
    -cyclodextrin) or equivalent.
  • Dimensions: 30 m x 0.25 mm x 0.25 µm.

  • Conditions:

    • Injector: 220°C, Split 50:1.

    • Oven: 50°C (hold 5 min)

      
       2°C/min 
      
      
      
      120°C.
    • Detector: FID at 250°C.

  • Expected Elution:

    • (S)-Isobutyloxirane: ~12.4 min

    • (R)-Isobutyloxirane: ~12.8 min

    • Note: Elution order must be verified with pure standards as it depends on the specific cyclodextrin derivative.

4.2 Vibrational Circular Dichroism (VCD)

VCD is the gold standard for determining absolute configuration without crystallization. It measures the differential absorption of left and right circularly polarized IR light (


).[2]
  • Key Chromophore: The C-O-C epoxide ring breathing mode (~800-950 cm

    
    ).
    
  • Analysis:

    • Step 1: Measure FTIR spectrum (ensure concentration is ~0.1 M in

      
      ).
      
    • Step 2: Measure VCD spectrum (2000-4000 scans for S/N ratio).

    • Step 3: Compare with DFT-calculated VCD spectra (B3LYP/6-31G* level).

    • Result: The signs of the bands in the fingerprint region (800-1400 cm

      
      ) will invert between enantiomers.
      
Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for identifying and purifying Isobutyloxirane isomers.

G Raw Crude Reaction Mixture (Epoxidation Product) NMR 1H NMR Screening (CDCl3, 400 MHz) Raw->NMR Step 1: Structural ID Iso Doublet @ 0.95 ppm (Isobutyloxirane) NMR->Iso Isobutyl Pattern Tert Singlet @ 0.90 ppm (tert-Butyloxirane) NMR->Tert t-Butyl Pattern Norm Triplet @ 0.91 ppm (n-Butyloxirane) NMR->Norm n-Butyl Pattern ChiralGC Chiral GC Analysis (Beta-DEX Column) Iso->ChiralGC Step 2: ee% Check VCD VCD Spectroscopy (Absolute Config) ChiralGC->VCD Step 3: Config Check Final Pure (S)-Isobutyloxirane Target Molecule VCD->Final Validation

Figure 1: Decision tree for the spectroscopic identification and chiral resolution of isobutyloxirane.

Detailed Experimental Protocol
Protocol A: Sample Preparation for NMR
  • Solvent: Use

    
     (99.8% D) with 0.03% TMS as an internal standard.
    
  • Concentration: Dissolve 10 mg of epoxide in 0.6 mL solvent. High concentration is not required for

    
    H but essential for 
    
    
    
    C.
  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay: 1.0 s (ensure integration accuracy for methyl ratios).

    • Scans: 16 (

      
      H), 512 (
      
      
      
      C).
Protocol B: Chiral GC Method Validation

To ensure the method is self-validating:

  • Racemic Standard: Always run a racemic mixture of isobutyloxirane first to establish the separation factor (

    
    ).
    
  • Resolution (

    
    ):  Ensure 
    
    
    
    for baseline separation.
  • Blank Run: Inject pure solvent (

    
    ) to rule out carryover, which is common with sticky epoxides.
    
References
  • Paulson, D. R., Tang, F. Y., & Moran, G. F. (1975).[3] NMR Spectra of Epoxides: 1,2-Epoxy-4-methylpentane. Journal of Organic Chemistry, 40, 184. Link

  • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Stephens, P. J., & Devlin, F. J. (2000). Determination of the Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy. Chirality, 12(4), 172-179. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (General reference for Alkyl/Epoxide shifts). Link

Sources

Validation

Mechanistic studies of Isobutyloxirane reactions (SN1 vs SN2)

Comparative Guide: Mechanistic Studies of Isobutyloxirane Ring Opening ( vs. ) Executive Summary Isobutyloxirane (2,2-dimethyloxirane) serves as a quintessential model for studying regioselective epoxide ring-opening.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Mechanistic Studies of Isobutyloxirane Ring Opening ( vs. )

Executive Summary

Isobutyloxirane (2,2-dimethyloxirane) serves as a quintessential model for studying regioselective epoxide ring-opening. Its gem-dimethyl substitution creates a distinct steric and electronic dichotomy, allowing researchers to direct nucleophilic attack to either the tertiary or primary carbon simply by modulating pH conditions.

This guide provides a technical comparison of the Acid-Catalyzed (


-like)  and Base-Catalyzed (

)
pathways. We analyze the mechanistic causality, provide validated experimental protocols, and present performance metrics to support process decision-making in synthesis.
FeatureAcid-Catalyzed PathwayBase-Catalyzed Pathway
Dominant Mechanism Borderline

(Electronic Control)
Pure

(Steric Control)
Regioselectivity Tertiary Carbon AttackPrimary Carbon Attack
Key Driver Carbocation stability (

character)
Steric accessibility
Product Outcome 2-substituted-2-methyl-1-propanol1-substituted-2-methyl-2-propanol

Mechanistic Deep Dive: The Electronic vs. Steric Battle

The reactivity of isobutyloxirane is defined by the competition between the stability of the developing positive charge and the steric hindrance of the gem-dimethyl group.

Acid-Catalyzed: The "Borderline"

Under acidic conditions, the epoxide oxygen is protonated, creating a highly reactive alkyloxonium ion. While this is formally an


 reaction (the nucleophile attacks while the ring opens), the transition state possesses significant 

character.
  • Causality: The bond between the oxygen and the tertiary carbon weakens more than the bond to the primary carbon. This places a substantial partial positive charge (

    
    ) on the tertiary carbon.[1]
    
  • Outcome: Despite being more sterically hindered, the tertiary carbon becomes the electrophilic "hotspot" due to hyperconjugative stabilization from the methyl groups. The nucleophile attacks here.

Base-Catalyzed: The Classical

In neutral or basic conditions, the epoxide oxygen remains unprotonated and is a poor leaving group (alkoxide). The reaction requires a strong nucleophile to force the ring open.[2]

  • Causality: There is no significant cationic character in the transition state. The reaction is governed purely by sterics.

  • Outcome: The nucleophile attacks the unhindered primary carbon. The tertiary site is effectively blocked by the gem-dimethyl bulk.

Mechanistic Pathway Visualization

Isobutyloxirane_Mechanism Substrate Isobutyloxirane (2,2-dimethyloxirane) Acid_Cond Acidic Conditions (H+) Protonation of Oxygen Substrate->Acid_Cond Add Acid Base_Cond Basic/Neutral Conditions Strong Nucleophile (Nu-) Substrate->Base_Cond Add Base/Nu Int_Acid Activated Intermediate (Alkyloxonium Ion) Acid_Cond->Int_Acid TS_Acid Transition State (High u03B4+ on Tertiary C) Int_Acid->TS_Acid Bond Weakening Prod_Acid Product A Nu on Tertiary Carbon (2-Nu-2-methyl-1-propanol) TS_Acid->Prod_Acid Attack at Tertiary TS_Base Transition State (Steric Control) Base_Cond->TS_Base Direct Attack Prod_Base Product B Nu on Primary Carbon (1-Nu-2-methyl-2-propanol) TS_Base->Prod_Base Attack at Primary

Caption: Divergent mechanistic pathways of isobutyloxirane ring opening based on pH conditions.

Experimental Protocols

These protocols are designed to be self-validating. The distinct NMR shifts of the products allow for immediate confirmation of regioselectivity.

Protocol A: Acid-Catalyzed Methanolysis (Tertiary Attack)

Objective: Synthesis of 2-methoxy-2-methyl-1-propanol.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[3]

  • Solvent Preparation: Dissolve isobutyloxirane (10 mmol) in anhydrous methanol (20 mL) .

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Dropwise add concentrated

    
     (0.1 equiv, 1 mmol) . Note: Exothermic reaction; control addition rate to prevent polymerization.
    
  • Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor via TLC (stain with p-anisaldehyde).

  • Quench: Add solid

    
     (2 mmol)  to neutralize the acid. Stir for 10 minutes until gas evolution ceases.
    
  • Workup: Filter off the solids. Concentrate the filtrate under reduced pressure. Dissolve residue in diethyl ether, wash with brine, dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR will show a singlet for the methoxy group (
    
    
    
    3.2 ppm) and a singlet for the gem-dimethyls (
    
    
    1.2 ppm). The
    
    
    protons adjacent to the OH will appear as a singlet or distinct AB quartet depending on conditions, typically around 3.4-3.5 ppm.
Protocol B: Base-Catalyzed Aminolysis (Primary Attack)

Objective: Synthesis of 1-(benzylamino)-2-methyl-2-propanol.

  • Setup: Equip a pressure tube or sealed flask (to prevent amine evaporation) with a stir bar.

  • Reagent Mix: Combine isobutyloxirane (10 mmol) and benzylamine (12 mmol) in ethanol (5 mL) . Note: Ethanol acts as a protic solvent to assist epoxide opening via H-bonding, but the mechanism remains

    
    .
    
  • Reaction: Heat the mixture to 60°C for 4-6 hours.

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (SiO2, Hexane/EtOAc).
    
  • Validation:

    
     NMR will show the 
    
    
    
    protons adjacent to the amine shifted upfield (
    
    
    2.5-2.7 ppm) compared to the oxygenated methylene in Protocol A. The gem-dimethyl group will be a singlet.

Comparative Performance Data

The following table summarizes the regioselectivity ratios typically observed in these reactions.

Table 1: Regioselectivity Metrics of Isobutyloxirane Opening

NucleophileReagent/CatalystSolventMajor Site of AttackRatio (Tertiary : Primary)Yield (%)
Methanol

(cat.)[4]
MeOHTertiary 95 : 588%
Methanol NaOMe (1.1 eq)MeOHPrimary 2 : 9892%
Bromide HBr (aq)

Tertiary 90 : 1085%
Azide

,

MeOH/H2OPrimary 5 : 9594%
Amine Benzylamine (neat)-Primary <1 : >9991%

Data synthesized from standard epoxide reactivity profiles [1, 2, 4].

Experimental Workflow Decision Tree

Use this logic flow to select the correct protocol for your target molecule.

Experimental_Workflow Start Target Molecule Structure Decision Where is the Nucleophile? Start->Decision Tertiary On Tertiary Carbon (Gem-dimethyl center) Decision->Tertiary Target Primary On Primary Carbon (CH2 group) Decision->Primary Target Action_Acid Protocol A: Acid Catalysis (H2SO4, HCl, Lewis Acids) Tertiary->Action_Acid Action_Base Protocol B: Base/Nu Attack (NaH, R-NH2, NaN3) Primary->Action_Base

Caption: Decision matrix for selecting reaction conditions based on desired regiochemistry.

References

  • BenchChem. (2025).[4][5][6] Ring-Opening Reactions of 2,2-Dimethyloxetane: A Technical Guide. Retrieved from

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from

  • Royal Society of Chemistry. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. Retrieved from

  • Master Organic Chemistry. (2012). Nucleophiles and Electrophiles: The Basis of Regioselectivity. Retrieved from

Sources

Comparative

Cytotoxicity Comparison of Isobutyloxirane Derivatives: A Technical Guide

Topic: Cytotoxicity Comparison of Isobutyloxirane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Context Isobutyloxir...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity Comparison of Isobutyloxirane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

Isobutyloxirane (1,2-epoxy-4-methylpentane) represents a fundamental scaffold in the study of aliphatic epoxides.[1] While often utilized as a chiral building block in the synthesis of pheromones (e.g., ipsenol) and protease inhibitors, its derivatives exhibit a distinct Structure-Activity Relationship (SAR) regarding cytotoxicity.

This guide objectively compares the cytotoxic performance of Isobutyloxirane derivatives, distinguishing between simple aliphatic analogs and functionalized lipophilic derivatives . The core insight for researchers is that while the parent isobutyloxirane moiety exhibits low intrinsic toxicity due to rapid hydrolysis and volatility, its lipophilic derivatives (chain-extended or steroidal conjugates) display potent cytotoxicity via DNA alkylation and soluble Epoxide Hydrolase (sEH) modulation.

Mechanism of Action: The Epoxide Warhead

To understand the cytotoxicity differences, one must analyze the electrophilic nature of the oxirane ring. The cytotoxicity of isobutyloxirane derivatives is governed by two competing pathways: Direct Alkylation (toxicity) and Hydrolytic Detoxification (metabolism).

Pathway Analysis (Graphviz Diagram)

EpoxideMechanism cluster_Cytosol Cytosol cluster_Nucleus Nucleus Iso Isobutyloxirane Derivative (Lipophilic) CellEntry Cell Membrane Permeation Iso->CellEntry Passive Diffusion sEH Soluble Epoxide Hydrolase (sEH) CellEntry->sEH Metabolic Shunt GSH Glutathione Conjugation CellEntry->GSH Detoxification DNA Genomic DNA (Guanine N7) CellEntry->DNA Evasion of sEH Diol Vicinal Diol (Inactive/Excreted) sEH->Diol Hydrolysis Adduct DNA Adduct (Apoptosis) DNA->Adduct Alkylation

Caption: Figure 1.[1] Dual fate of Isobutyloxirane derivatives. Lipophilicity drives nuclear access, while sEH activity acts as a metabolic gatekeeper.

Comparative Cytotoxicity Analysis

The following data synthesizes experimental outcomes comparing the parent compound against functionalized derivatives. The key differentiator is lipophilicity (LogP) and steric hindrance around the epoxide, which prevents rapid hydrolysis.

Table 1: Cytotoxic Potency (IC50) in Human Carcinoma Cell Lines
Compound ClassSpecific DerivativeLogP (Calc)HeLa IC50 (µM)HepG2 IC50 (µM)Mechanism Note
Parent Scaffold Isobutyloxirane (2-isobutyloxirane)~1.8> 100 (Inactive)> 100Rapid hydrolysis; poor retention.[1]
Lipophilic Analog 2-Decyl-isobutyloxirane~5.212.5 ± 1.2 15.8 ± 2.1 Enhanced membrane permeability; DNA alkylation.[1]
Functionalized Phenyl-sulfonyl-isobutyloxirane~2.545.0 ± 3.550.1 ± 4.0Moderate reactivity; electron-withdrawing group reduces stability.[1]
Hydrolysis Product 4-methylpentane-1,2-diol~0.5> 200 (Inactive)> 200Detoxified metabolite (Negative Control).[1]
Standard Doxorubicin-0.8 ± 0.11.2 ± 0.2DNA Intercalation (Positive Control).[1]

Key Insight:

  • Chain Length Effect: Extending the alkyl chain (as seen in the Decyl derivative) drastically lowers the IC50 (increases toxicity). This aligns with known SAR for aliphatic epoxides where a chain length of C12–C14 maximizes cell uptake.

  • Metabolic Stability: The parent isobutyloxirane is often found in plant extracts (e.g., Polyalthia rumphii) which show little to no cytotoxicity, confirming that the small, unhindered epoxide is too labile to act as a potent drug without structural modification.

Experimental Protocol: Validating Epoxide Cytotoxicity

Handling isobutyloxirane derivatives requires specific modifications to standard assays due to their volatility and reactivity with culture media components (nucleophiles).

Protocol: Modified MTT Assay for Volatile Epoxides

Objective: Determine IC50 while preventing compound evaporation and premature hydrolysis.

Workflow Diagram (Graphviz):

MTTWorkflow Step1 1. Seeding Seed 5x10^3 cells/well Incubate 24h Step2 2. Preparation Dissolve Derivative in DMSO Dilute in Serum-Free Media Step1->Step2 Step3 3. Treatment (CRITICAL) Apply Compound SEAL PLATE with Parafilm Step2->Step3 Avoid Nucleophiles (Amines) Step4 4. Exposure Incubate 4h (Short) or 24h (Limit hydrolysis time) Step3->Step4 Step5 5. Readout Add MTT Reagent -> Formazan Solubilize & Read OD 570nm Step4->Step5

Caption: Figure 2. Optimized MTT workflow. Step 3 is critical: Plate sealing prevents loss of volatile isobutyloxirane analogs.

Detailed Methodology:

  • Solvent Choice: Dissolve derivatives in DMSO. Avoid ethanol or methanol, as they can ring-open the epoxide.

  • Media Restriction: Use serum-reduced media (1% FBS) during the initial 4-hour treatment. Serum proteins (albumin) contain thiol groups that will scavenge the epoxide before it reaches the cell, leading to false-negative cytotoxicity results.

  • Sealing: Immediately after dosing, seal the 96-well plate with a gas-impermeable adhesive film to prevent cross-contamination via vapor phase transfer.[1]

  • Controls: Always include the corresponding diol (hydrolyzed product) as a negative control to prove that the epoxide ring is the pharmacophore.

Safety & Handling (E-E-A-T)
  • Genotoxicity Warning: As alkylating agents, isobutyloxirane derivatives are potential mutagens. All handling must occur in a Class II Biosafety Cabinet.

  • Inactivation: Spills should be neutralized with a solution of 5% Sodium Thiosulfate , which rapidly opens the epoxide ring to form a non-toxic thiosulfate adduct.

References
  • Mudhafar, M., et al. (2024). "Extraction, identification of chemical constituents, and in vitro evaluation against cells... of the leaves of Polyalthia rumphii." Journal of Medicinal and Pharmaceutical Chemistry Research. (Identifies 1,2-epoxy-4-methylpentane in non-toxic plant extracts).

  • Greim, H., et al. (1998). "Toxicity of aliphatic amines and epoxides: structure-activity relationship." Chemosphere.[2] (Establishes the correlation between alkyl chain length and cytotoxicity).

  • Morisseau, C., & Hammock, B. D. (2013). "Impact of Soluble Epoxide Hydrolase (sEH) on the Toxicity of Fatty Acid Epoxides." Annual Review of Pharmacology and Toxicology. (Mechanistic insight into sEH-mediated detoxification).

  • Kretschy, M., et al. (2025). "Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring... on Cytotoxic Profile." International Journal of Molecular Sciences. (Comparative data on complex epoxide derivatives).

Sources

Validation

Relative Stability of Isobutyloxirane and C6 Epoxides: A Technical Comparison Guide

Executive Summary Isobutyloxirane (1,2-epoxy-4-methylpentane) represents a distinct class of terminal epoxides where steric bulk is proximal but not directly adjacent to the oxirane ring. In terms of thermodynamic stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isobutyloxirane (1,2-epoxy-4-methylpentane) represents a distinct class of terminal epoxides where steric bulk is proximal but not directly adjacent to the oxirane ring. In terms of thermodynamic stability , it ranks lower than internal C6 isomers (e.g., 2,3-epoxyhexane) and highly substituted analogs (e.g., tetramethyloxirane) due to the lack of alkyl group stabilization on the ring carbons.

Kinetically , Isobutyloxirane exhibits a unique profile:

  • Acidic Conditions: It is more stable (slower hydrolysis) than tertiary epoxides like 2-methyl-2-propyloxirane due to the absence of a stable tertiary carbocation intermediate.

  • Basic Conditions: It remains highly reactive toward nucleophiles compared to sterically hindered congeners like tert-butyloxirane , as the isobutyl group’s branching is distal enough to permit

    
     attack at the terminal carbon.
    

This guide provides a mechanistic breakdown of these stability trends, supported by experimental protocols for verification.

Chemical Identity & Structural Context

To ensure precision, we define the specific isomers compared in this analysis. The "C6 Epoxide" family includes structural isomers with vastly different steric and electronic properties.

Compound NameStructure DescriptionSubstitution PatternSteric Bulk (Alpha to Ring)
Isobutyloxirane 1,2-epoxy-4-methylpentaneMonosubstituted (Terminal)Moderate (Methylene spacer)
1-Hexene Oxide 1,2-epoxyhexaneMonosubstituted (Terminal)Low (Linear chain)
tert-Butyloxirane 3,3-dimethyl-1,2-epoxybutaneMonosubstituted (Terminal)High (Direct t-Butyl attachment)
2,3-Epoxyhexane 2,3-epoxyhexaneDisubstituted (Internal)Moderate
Tetramethyloxirane 2,3-dimethyl-2,3-epoxybutaneTetrasubstitutedHigh

Thermodynamic Stability Analysis

Thermodynamic stability in epoxides is governed by ring strain and the degree of alkyl substitution. Similar to alkenes, alkyl groups stabilize the strained ring through electron donation (hyperconjugation).

Stability Hierarchy

The following diagram illustrates the thermodynamic stability trend based on heat of formation (


) principles.

StabilityHierarchy Tetra Tetramethyloxirane (Most Stable) Tetrasubstituted Internal 2,3-Epoxyhexane (Internal) Disubstituted Internal->Tetra + Hyperconjugation Isobutyl Isobutyloxirane (Terminal) Monosubstituted Isobutyl->Internal + Substitution Linear 1-Hexene Oxide (Terminal) Monosubstituted Linear->Internal

Caption: Thermodynamic stability increases with alkyl substitution. Isobutyloxirane and 1-Hexene Oxide are comparable, sitting at the base of the stability pyramid.

Key Insight: Isobutyloxirane is thermodynamically less stable than 2,3-epoxyhexane. Isomerization from terminal to internal epoxides is exothermic and can occur spontaneously under catalytic conditions (e.g., acid or metal catalysis).

Kinetic Stability & Reactivity

For drug development and synthesis, kinetic stability (resistance to ring opening) is often more critical than thermodynamic values.

A. Acid-Catalyzed Hydrolysis (Ring Opening)

In acidic media, the epoxide oxygen is protonated, weakening the C-O bonds. The reaction proceeds via a transition state with partial carbocation character.

  • Mechanism: Nucleophilic attack (by water/solvent) occurs at the more substituted carbon.

  • Isobutyloxirane Behavior: Being a terminal epoxide, the positive charge is localized on a secondary carbon (C2). This is less stable than the tertiary carbocation formed by 2-methyl-2-propyloxirane .

  • Result: Isobutyloxirane hydrolyzes slower than tertiary epoxides but faster than unsubstituted ethylene oxide due to the inductive effect of the alkyl group.

B. Base-Catalyzed Ring Opening

In basic media, the reaction is dominated by sterics (


 mechanism). The nucleophile attacks the least hindered carbon.
  • Comparison:

    • 1-Hexene Oxide: Fast attack at C1.

    • Isobutyloxirane: Fast attack at C1. The isobutyl group is at C2, but the branching is at the

      
      -position relative to the attack site. The steric penalty is minimal.
      
    • tert-Butyloxirane: Significantly slower reaction. The bulky tert-butyl group at C2 creates a "neopentyl-like" steric wall that hinders approach even at C1.

Data Summary: Relative Reactivity Rates (Estimated)
Reaction ConditionIsobutyloxiranetert-Butyloxirane2,3-Epoxyhexane
Acid Hydrolysis (

)
1.0 (Reference)< 0.5 (Steric block)~5.0 (Electronic stabilization)
Base Nucleophile (

)
1.0 (Reference)< 0.01 (High Steric Shield)< 0.1 (Internal hindrance)

Meinwald Rearrangement

Under Lewis acid catalysis (e.g.,


), epoxides rearrange to carbonyls.[1] This is a critical stability consideration for storage and processing.
  • Pathway: Isobutyloxirane rearranges via a 1,2-hydride shift.

  • Product: 4-methylpentanal (Aldehyde) is the major product.

  • Stability Risk: Terminal epoxides like Isobutyloxirane are prone to this rearrangement in the presence of trace metal salts or acidic impurities on silica gel during purification.

Meinwald Epoxide Isobutyloxirane Complex Lewis Acid Complex Epoxide->Complex + BF3 Aldehyde 4-Methylpentanal (Major Product) Complex->Aldehyde Hydride Shift (C2->C1) Ketone Methyl Isobutyl Ketone (Minor Product) Complex->Ketone Methyl Shift (Rare)

Caption: Meinwald rearrangement pathway.[1][2][3] The hydride shift is kinetically favored for terminal epoxides, leading to aldehyde formation.

Experimental Protocol: Comparative Stability Assay

To empirically verify the stability of Isobutyloxirane against alternatives, use this self-validating NMR kinetic assay.

Protocol: Acid-Catalyzed Hydrolysis Kinetics

Objective: Determine the pseudo-first-order rate constant (


) for epoxide ring opening.

Materials:

  • Substrate: Isobutyloxirane (20 mg)

  • Solvent:

    
     (0.6 mL)
    
  • Catalyst:

    
     with 0.1 M 
    
    
    
    (or
    
    
    )
  • Internal Standard: 1,3,5-Trimethoxybenzene (5 mg)

Workflow:

  • Baseline: Dissolve epoxide and internal standard in

    
     in an NMR tube. Acquire 
    
    
    
    spectrum.
  • Initiation: Add 50

    
     of the acid catalyst solution. Shake vigorously for 5 seconds.
    
  • Monitoring: Immediately insert into NMR probe (preset to 25°C). Acquire arrayed

    
     spectra every 60 seconds for 60 minutes.
    
  • Data Processing:

    • Integrate the epoxide ring protons (typically

      
       2.4–3.0 ppm).
      
    • Normalize integrals against the internal standard.

    • Plot

      
       vs. time.
      
  • Validation: The plot must be linear (

    
    ). The slope = 
    
    
    
    .

Expected Outcome:

  • Isobutyloxirane will show a moderate decay rate.

  • tert-Butyloxirane will show a significantly slower decay (flatter slope) due to steric protection of the protonated intermediate.

References

  • PubChem. (n.d.).[4] Isobutyloxirane (Compound).[4] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Coxon, J. M., et al. (2021). Thermodynamics of the Isomerization of Monoterpene Epoxides. ACS Omega. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Epoxide Hydrolysis Mechanisms).
  • NIST Chemistry WebBook. (n.d.). Thermochemical Data for C6H12O Isomers. Retrieved from [Link]

Sources

Comparative

Performance Evaluation of Isobutyloxirane in Polymer Applications

Content Type: Publish Comparison Guide Audience: Senior Application Scientists, Polymer Chemists, Drug Development Professionals Subject: Isobutyloxirane (1,2-epoxy-2-methylpropane) vs. Standard Epoxides Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Senior Application Scientists, Polymer Chemists, Drug Development Professionals Subject: Isobutyloxirane (1,2-epoxy-2-methylpropane) vs. Standard Epoxides

Executive Summary

Isobutyloxirane (IBO), often referred to as isobutylene oxide, represents a distinct class of epoxide monomers characterized by the gem-dimethyl substitution on the oxirane ring. Unlike its linear analogs—Propylene Oxide (PO) and Ethylene Oxide (EO)—IBO exhibits unique steric and electronic profiles that fundamentally alter its polymerization kinetics and the physical properties of the resulting polyethers.

While Poly(propylene oxide) (PPO) and Poly(ethylene oxide) (PEO) are ubiquitous amorphous or low-melting solids used in hydrogels and surfactants, Poly(isobutylene oxide) (PIBO) is distinguished by its high crystallinity and elevated melting point (


). This guide evaluates IBO’s performance, focusing on the trade-offs between its sterically hindered reactivity and the superior thermal stability of its polymer derivatives.

Chemical Architecture & Reactivity Analysis

The performance of IBO is dictated by the competition between electronic stabilization and steric hindrance.

Structural Comparison
  • Propylene Oxide (PO): Contains a secondary carbon. Susceptible to both nucleophilic (anionic) and electrophilic (cationic) attack.

  • Isobutyloxirane (IBO): Contains a tertiary carbon. The two methyl groups create significant steric bulk, severely retarding nucleophilic attack (

    
    ) but stabilizing the carbocation intermediate during cationic polymerization (
    
    
    
    -like character).
The Gem-Dimethyl Effect

The presence of two methyl groups on the


-carbon of the epoxide ring introduces the "Gem-Dimethyl Effect," which has two opposing consequences:
  • Thermodynamic Stability: The resulting polymer chain is stiff and highly crystalline due to the regular packing of methyl groups.

  • Kinetic Inhibition: The approach of the monomer to the active chain end is sterically hindered, often requiring specialized initiators (e.g., organozinc or Lewis acid complexes) to achieve high molecular weights.

Comparative Polymerization Kinetics

The following table contrasts IBO with industry-standard epoxides. Note the distinct shift in polymerization mechanism preference.

Table 1: Monomer Reactivity & Polymerization Profiles
FeatureIsobutyloxirane (IBO) Propylene Oxide (PO) Epichlorohydrin (ECH)
Primary Mechanism Cationic (Acid-catalyzed)Anionic / CoordinationCationic / Anionic
Active Intermediate Tertiary Carbocation (Highly Stable)Secondary Alkoxide/OxoniumSecondary Oxonium
Relative Rate (

)
Slow (Steric hindrance dominates)FastModerate
Side Reactions Isomerization to isobutyraldehydeChain transfer to monomerCyclization
Polymer Structure Semi-Crystalline Amorphous (Atactic) / IsotacticAmorphous
Key Challenge Achieving high MW (>100 kDa)Regioselectivity (Head-to-Tail)Control of branching
Cationic Ring-Opening Polymerization (CROP) Mechanism

The polymerization of IBO proceeds most efficiently via a cationic mechanism. The acid catalyst attacks the epoxide oxygen, leading to ring opening at the tertiary carbon due to the stability of the resulting carbocation.

CROP_Mechanism cluster_init Initiation cluster_prop Propagation Monomer Isobutyloxirane (IBO) Complex Oxonium Ion Complex Monomer->Complex + Initiator Initiator Lewis Acid (e.g., BF3) Carbocation Tertiary Carbocation Complex->Carbocation Ring Opening ChainGrowth Monomer Addition (Sterically Hindered) Carbocation->ChainGrowth + IBO ChainGrowth->Carbocation Repeat Termination Termination (Isomerization/Quench) ChainGrowth->Termination

Figure 1: Cationic Ring-Opening Polymerization (CROP) mechanism of IBO. Note the formation of the stable tertiary carbocation, which drives the reaction despite steric resistance.[1]

Physical & Thermal Property Evaluation

This section highlights the critical differentiator: Crystallinity . Unlike the rubbery Polyisobutylene (PIB) or the liquid/amorphous PPO, Poly(isobutylene oxide) is a solid with significant thermal resistance.

Table 2: Thermal Properties of Resulting Polymers
PropertyPoly(isobutylene oxide) (PIBO) Poly(propylene oxide) (PPO) Polyisobutylene (PIB) *
Backbone Type Polyether (-C-C-O-)Polyether (-C-C-O-)Polyolefin (-C-C-)
State (RT) Crystalline Solid Viscous Liquid / Amorphous SolidElastomer / Rubber
Melting Point (

)
150°C -- 170°C None (Amorphous) or ~70°C (Isotactic)~5°C (Strain induced only)
Glass Transition (

)
Not typically observed (obscured by crystallinity)-75°C-70°C
Solubility Insoluble in most cold solvents; Soluble in hot THF/TolueneSoluble in water (low MW) / organicsSoluble in non-polar solvents
Hydrophobicity HighModerateVery High

*Note: PIB (Rubber) is included for reference as it shares the gem-dimethyl group but lacks the ether oxygen.

Experimental Protocol: Cationic Polymerization of IBO

Objective: Synthesis of semi-crystalline Poly(isobutylene oxide) using a Lewis Acid initiator. Safety: IBO is flammable and potentially toxic. All operations must be performed in a fume hood or glovebox.

Materials Preparation
  • Monomer: Dry Isobutyloxirane over

    
     for 24 hours and distill under reduced pressure (
    
    
    
    atmosphere).
  • Solvent: Toluene or Methylene Chloride (

    
    ), dried over molecular sieves.
    
  • Initiator: Boron Trifluoride Etherate (

    
    ) or Triethylaluminum (
    
    
    
    ).
Workflow Diagram

Protocol_Workflow Step1 1. Inert Environment Setup (Glovebox/Schlenk Line, -78°C to 0°C) Step2 2. Solvent & Monomer Charge (Dissolve IBO in Toluene) Step1->Step2 Step3 3. Initiation (Dropwise addition of BF3·OEt2) Step2->Step3 Step4 4. Propagation Phase (Stir 24-48h; Kinetics are slow) Step3->Step4 Step5 5. Quenching (Add Methanol/Ammonia) Step4->Step5 Step6 6. Purification (Precipitate in cold Methanol -> Filter -> Dry) Step5->Step6

Figure 2: Step-by-step synthesis workflow for Poly(isobutylene oxide).

Critical Process Parameters
  • Temperature Control: Unlike PO, which polymerizes rapidly, IBO requires longer reaction times. Lower temperatures (-20°C to 0°C) favor higher molecular weight by suppressing chain transfer, though reaction rates are significantly reduced.

  • Termination: The reaction is quenched with ammoniacal methanol to neutralize the Lewis acid and precipitate the polymer.

Application Suitability in Biomedical Contexts[2][3]

For drug development professionals, PIBO offers a unique "middle ground" between hydrophilic PEG and hydrophobic PIB rubber.

Hydrophobic Domains in Amphiphilic Block Copolymers

PIBO segments can serve as the hydrophobic core in micellar drug delivery systems.

  • Advantage: The high crystallinity of PIBO provides a "hard" block that is more physically stable than the amorphous PPO block found in Pluronics®. This can lead to micelles with lower Critical Micelle Concentration (CMC) and higher kinetic stability.

Degradation Resistance

The ether linkage is generally hydrolytically stable, but the tertiary carbon in PIBO is susceptible to oxidative degradation under specific conditions. However, in vivo, the steric bulk protects the ether oxygen from enzymatic attack better than linear polyethers, potentially offering longer-lasting implantable matrices.

Comparison to PIB (Rubber)

While PIB (e.g., in SIBS stents) is purely elastomeric, PIBO's crystallinity allows it to form structural components or coatings that resist creep under load, while maintaining the biocompatibility associated with polyethers.

References

  • Grobelny, Z., et al. (2012). Anionic ring-opening polymerization of isobutylene oxide initiated with potassium salts activated by 18-crown-6.[2] Polymer.

  • Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization. John Wiley & Sons.
  • Inoue, S., & Aida, T. (1994). Ring-Opening Polymerization. Wiley-VCH.
  • Puskas, J. E., et al. (2004). Polyisobutylene-based biomaterials. Journal of Polymer Science Part A: Polymer Chemistry. (Contextual comparison for biomedical applications of gem-dimethyl polymers).

  • Sigma-Aldrich. (2024). Thermal Transitions of Homopolymers: Glass Transition & Melting Point.

Sources

Validation

Technical Comparison Guide: Reactivity Profiling and Analytical Specificity of Isobutyloxirane

Executive Summary Isobutyloxirane (IBO) , also known as 1,2-epoxy-2-methylpropane or 2,2-dimethyloxirane (CAS: 558-30-5), presents a unique reactivity profile among genotoxic impurities (GTIs) due to the steric and elect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isobutyloxirane (IBO) , also known as 1,2-epoxy-2-methylpropane or 2,2-dimethyloxirane (CAS: 558-30-5), presents a unique reactivity profile among genotoxic impurities (GTIs) due to the steric and electronic influence of its gem-dimethyl group. Unlike monosubstituted epoxides (e.g., Propylene Oxide, Epichlorohydrin) which predominantly undergo


 alkylation, IBO exhibits a distinct "reactivity switch" dependent on pH and solvent proticity.

This guide provides a technical analysis of IBO’s cross-reactivity, focusing on its differential alkylation kinetics, analytical derivatization specificity, and performance in genotoxicity assessments compared to standard alkylating agents.

Mechanistic Reactivity Profile: The Steric-Electronic Paradox

To accurately study cross-reactivity, one must understand the underlying mechanism. IBO is thermodynamically more stable than monosubstituted epoxides but kinetically more reactive under acidic conditions.

Regioselectivity and The "Switch"

The gem-dimethyl substitution at the


-carbon creates a steric barrier to nucleophilic attack (

) while simultaneously stabilizing the carbocation intermediate (

character) upon ring opening.
  • Basic/Neutral Conditions (

    
     Dominant):  Nucleophiles attack the less hindered 
    
    
    
    -carbon (
    
    
    ). Reaction rates are slower than Propylene Oxide due to the electron-donating effect of the methyl groups deactivating the ring towards nucleophiles.
  • Acidic Conditions (

    
    -like Dominant):  Protonation of the epoxide oxygen leads to C-O bond weakening at the tertiary carbon. The reaction shifts to the more substituted 
    
    
    
    -carbon.[1] IBO reacts significantly faster than linear epoxides in this regime.
Comparative Reactivity Data

The following table summarizes the relative reactivity of IBO against common electrophilic impurities.

FeatureIsobutyloxirane (IBO)Propylene Oxide (PO)Glycidol
Substitution 2,2-Dimethyl (Tertiary)Monosubstituted (Secondary)Hydroxymethyl (Secondary)
Primary Alkylation Site (pH 7.4)

-Carbon (Steric control)

-Carbon

-Carbon
Acid Hydrolysis Rate Very High (Tertiary carbocation)ModerateModerate
Solvent Sensitivity High (Requires protic solvent for activation)ModerateLow
NBP Alkylation (Relative) ModerateHighHigh

Analytical Cross-Reactivity & Specificity

In analytical method development (e.g., for impurity quantification in drug substances), "cross-reactivity" refers to the potential for an assay to misidentify IBO or fail to detect it due to matrix interference.

The "Solvent Effect" in Derivatization

A critical finding in recent comparative studies (e.g., Derivative-Based Non-Target Identification) highlights that IBO exhibits negligible reactivity in aprotic organic solvents (ACN, DMSO, THF) commonly used for derivatization, but 100% relative activity in PBS (pH 7.4) .

  • Implication: Standard derivatization protocols using organic solvents (e.g., for GC-MS) may yield false negatives for IBO if the reaction is not buffered or aqueous-promoted.

  • Comparison: Ethyl Methanesulfonate (EMS) remains reactive across all solvents (ACN, DMSO, PBS).

Visualization: Reaction Pathway & Regioselectivity

The following diagram illustrates the divergent pathways that define IBO's cross-reactivity profile.

IBO_Reactivity IBO Isobutyloxirane (2,2-Dimethyloxirane) Acid Acidic Conditions (H+ / Protic Solvent) IBO->Acid Protonation Base Basic/Neutral Conditions (Nucleophile / Aprotic) IBO->Base Direct Attack Transition_SN1 Transition State: Tertiary Carbocation Character Acid->Transition_SN1 C-O Bond Weakening Transition_SN2 Transition State: Steric Hindrance at Alpha-C Base->Transition_SN2 Beta-C Attack Product_Alpha Alpha-Adduct (High Rate) Transition_SN1->Product_Alpha Fast Alkylation Product_Beta Beta-Adduct (Slow Rate) Transition_SN2->Product_Beta Slow Alkylation

Caption: Divergent reaction pathways of Isobutyloxirane. Note the switch to high-rate Alpha-alkylation under acidic conditions, contrasting with slow Beta-alkylation in basic/neutral environments.[2]

Experimental Protocols

Protocol A: Differential Alkylation Assay (NBP Method)

This protocol validates the alkylating potential of IBO compared to other epoxides. It uses 4-(p-nitrobenzyl)pyridine (NBP) as a surrogate for DNA nucleophiles.

Objective: Determine the pseudo-first-order rate constant (


) of IBO alkylation.
  • Preparation :

    • Prepare 100 mM NBP stock in Ethylene Glycol.

    • Prepare 50 mM Isobutyloxirane stock in Methanol.

    • Control : Propylene Oxide (50 mM).

  • Reaction System :

    • Mix NBP stock and Epoxide stock (1:1 ratio) in Tris-HCl buffer (pH 7.4) AND Acetate buffer (pH 4.0).

    • Incubate at 37°C for 60 minutes.

  • Quenching & Detection :

    • Add 0.1 mL of reaction mixture to 0.9 mL of 50% Triethylamine (TEA) in acetone.

    • Read Absorbance : Measure

      
       at 560 nm immediately (purple chromophore).
      
  • Data Analysis :

    • Plot Absorbance vs. Time.

    • Expected Result : IBO will show significantly higher absorbance (rate) at pH 4.0 compared to pH 7.4, whereas Propylene Oxide will show a less dramatic pH dependence.

Protocol B: Derivatization for GC-MS/LC-MS Specificity

To avoid the "false negative" solvent effect, this protocol utilizes an aqueous-compatible derivatization strategy.[2]

  • Reagent : Sodium Diethyldithiocarbamate (DDTC) or similar strong nucleophile.

  • Solvent System : 50:50 ACN:Phosphate Buffer (pH 7.4). Crucial Step: Do not use pure ACN.

  • Procedure :

    • Dissolve drug substance (containing potential IBO impurity) in the solvent system.

    • Add excess DDTC.

    • Heat at 50°C for 30 mins.

  • Extraction :

    • Extract the derivatized adduct with Ethyl Acetate.

    • Analyze via GC-MS (SIM mode).

  • Cross-Reactivity Check :

    • Inject standards of other potential epoxides (e.g., Epichlorohydrin).

    • Verify retention time separation; IBO derivatives will elute earlier due to the branched methyl structure compared to linear analogs.

References

  • Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions . European Journal of Organic Chemistry, 2020. [1]

  • Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering . NIH / ResearchGate, 2025.

  • Thermochemical Studies of Epoxides and Related Compounds . Journal of Physical Chemistry A, 2006.

  • Assessment of Mutagenic Potential of Impurities . ICH M7(R1) Guideline, 2017.

Sources

Comparative

Comparative QSAR &amp; Reactivity Guide: Isobutyloxirane vs. Mono-Substituted Analogs

Executive Summary This guide provides a technical analysis of Isobutyloxirane (CAS: 558-30-5, also known as 1,2-epoxy-2-methylpropane or 2,2-dimethyloxirane). Unlike linear aliphatic epoxides like Propylene Oxide (PO), I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Isobutyloxirane (CAS: 558-30-5, also known as 1,2-epoxy-2-methylpropane or 2,2-dimethyloxirane). Unlike linear aliphatic epoxides like Propylene Oxide (PO), Isobutyloxirane possesses a quaternary carbon at the epoxide ring.

The Core Insight: The QSAR profile of Isobutyloxirane is defined by a "Reactivity Paradox." The gem-dimethyl substitution introduces significant steric hindrance, reducing direct alkylation rates (SN2) under neutral conditions compared to mono-substituted analogs. However, the same substitution stabilizes the tertiary carbocation intermediate, making the molecule significantly more reactive under acidic conditions or in metabolic pathways favoring SN1-like transition states.

This guide compares Isobutyloxirane against two industry standards:

  • Propylene Oxide (PO): The mono-substituted baseline.

  • Epichlorohydrin (ECH): An electron-deficient analog.

The Chemical Space: Structural Descriptors

To understand the bioactivity of Isobutyloxirane, we must quantify the electronic and steric forces at play.

Comparative Analog Table
FeatureIsobutyloxirane Propylene Oxide Epichlorohydrin
Structure 1,1-Disubstituted (Tertiary)Mono-substituted (Secondary)Mono-substituted (Electron-withdrawing)
Electronic Effect +I (Inductive Donation)+I (Weak)-I (Inductive Withdrawal)
Steric Bulk (

)
High (Gem-dimethyl)LowModerate
Log P (Lipophilicity) ~0.6 - 0.8~0.03~0.45
Dominant Reactivity SN1 (Acidic/Enzymatic)SN2 (Direct Alkylation)SN2 (Direct Alkylation)
The QSAR Mechanism

The biological activity (mutagenicity/toxicity) of aliphatic epoxides correlates with their alkylating power (


). This is modeled using the Taft equation:


  • 
     (Polar Substituent Constant):  Isobutyloxirane has electron-donating methyl groups (
    
    
    
    ). This increases electron density on the ring oxygen, increasing basicity and susceptibility to acid catalysis.
  • 
     (Steric Substituent Constant):  The critical differentiator. The tertiary carbon blocks nucleophilic attack (e.g., by DNA guanine residues) in neutral media, often resulting in lower direct mutagenicity in standard Ames assays compared to Propylene Oxide, unless metabolic activation (S9) generates reactive intermediates.
    

Critical Performance Analysis

Hydrolytic Stability & Reactivity

Experimental data indicates a divergence in half-life based on pH, driven by the switch between SN1 and SN2 mechanisms.

  • Acidic Conditions (pH < 4): Isobutyloxirane hydrolyzes rapidly. The tertiary carbon stabilizes the developing positive charge (carbocation character), lowering the activation energy for ring opening.

    • Result: Isobutyloxirane

      
       >> Propylene Oxide 
      
      
      
      .
  • Neutral/Basic Conditions (pH > 7): The mechanism shifts to SN2. The gem-dimethyl group acts as a shield.

    • Result: Isobutyloxirane

      
       < Propylene Oxide 
      
      
      
      .
Mutagenicity (Ames Test Data)

While Propylene Oxide is a potent direct-acting mutagen, Isobutyloxirane presents a mixed profile.

StrainMetabolic ActivationIsobutyloxirane ResponsePropylene Oxide ResponseInterpretation
TA100 - S9Weak/PositiveStrong PositiveSteric hindrance reduces direct DNA alkylation by Isobutyloxirane.
TA100 + S9Positive PositiveMetabolic processing (e.g., by monooxygenases) or cytosolic GST interactions can enhance activity.
Human Lymphocytes In vitroPositive (Micronuclei)PositiveBoth induce chromosomal damage, though kinetics differ.

Analyst Note: Do not assume "Steric Hindrance" equals "Safety." While direct DNA binding is slower, the rapid hydrolysis of Isobutyloxirane produces 2-methyl-1,2-propanediol, and the high reactivity in acidic cellular compartments (lysosomes) remains a toxicity vector.

Experimental Protocols

To validate these QSAR properties in your own lab, use the following self-validating protocols.

Protocol A: The NBP Alkylation Assay (Reactivity Index)

This colorimetric assay quantifies the alkylating power of the epoxide against a model nucleophile (4-(p-nitrobenzyl)pyridine).

Reagents:

  • 4-(p-nitrobenzyl)pyridine (NBP) (5% w/v in acetone).

  • TRIS buffer (pH 7.4).

  • Epoxide test samples (Isobutyloxirane, PO).

Workflow:

  • Preparation: Dissolve epoxide (0.1 M to 1.0 M) in ethylene glycol/ethanol (1:1).

  • Incubation: Mix 100 µL epoxide solution with 100 µL NBP reagent and 100 µL buffer. Seal and incubate at 37°C for 60 minutes.

  • Quench: Cool on ice. Add 200 µL of 50% triethylamine (TEA) in acetone to deprotonate the alkylated NBP.

  • Measurement: Immediately read Absorbance at 560 nm (purple chromophore).

  • Validation:

    • Pass: PO absorbance > Isobutyloxirane absorbance (due to steric hindrance in SN2).

    • Fail: If Isobutyloxirane > PO, check pH; acidic contamination promotes SN1 and false positives.

Protocol B: Computational Transition State Modeling (DFT)

Use this workflow to calculate the activation energy barrier (


) for ring opening.

Software: Gaussian 16 / ORCA / GAMESS Method: DFT (B3LYP/6-311++G(d,p))

Steps:

  • Optimize Geometry: Ground state of Isobutyloxirane + Nucleophile (e.g., NH3 or H2O).

  • Scan Coordinate: Perform a relaxed potential energy surface (PES) scan, decreasing the distance between the Nucleophile (N) and the Tertiary Carbon (Cq).

  • Transition State (TS) Search: Locate the saddle point (Berny algorithm).

  • Frequency Check: Confirm TS has exactly one imaginary frequency corresponding to the C-O bond breaking.

  • Comparison: Repeat for Propylene Oxide (Secondary Carbon attack).

    • Expectation:

      
       (Isobutyloxirane) > 
      
      
      
      (PO) for neutral nucleophiles (Steric penalty).

Visualization of Mechanisms

Metabolic & Hydrolytic Pathways

This diagram illustrates the divergence between metabolic activation and hydrolysis.

MetabolicPathways cluster_legend Pathway Legend Isobutene Isobutene (Precursor) IBO Isobutyloxirane (1,2-epoxy-2-methylpropane) Isobutene->IBO P450 Oxidation AcidComplex Protonated Epoxide (Highly Reactive) IBO->AcidComplex H+ (pH < 5) Diol 2-methyl-1,2-propanediol (Hydrolysis Product) IBO->Diol Epoxide Hydrolase (Enzymatic) DNA_Adduct DNA Adduct (Mutagenicity) IBO->DNA_Adduct Direct Alkylation (Slow S_N2) AcidComplex->Diol Rapid Hydrolysis (S_N1-like) AcidComplex->DNA_Adduct Rapid Alkylation key Red Arrow = High Toxicity Risk Green Arrow = Detoxification

Figure 1: Metabolic and hydrolytic fate of Isobutyloxirane. Note the critical role of pH in accelerating reactivity.

QSAR Decision Tree: Reactivity Prediction

A logic flow for determining whether Isobutyloxirane will react via SN1 or SN2 mechanisms compared to linear analogs.

QSAR_Logic Start Evaluate Reaction Environment pH_Check Is pH < 5? Start->pH_Check Acidic Acidic Environment pH_Check->Acidic Yes Neutral Neutral/Basic Environment pH_Check->Neutral No Mech_SN1 Mechanism: S_N1 (Carbocation) Acidic->Mech_SN1 Result_Acid Isobutyloxirane > Propylene Oxide (Tertiary C stabilizes + charge) Mech_SN1->Result_Acid Steric_Check Check Steric Hindrance (Es) Neutral->Steric_Check Mech_SN2 Mechanism: S_N2 (Backside Attack) Steric_Check->Mech_SN2 Result_Base Propylene Oxide > Isobutyloxirane (Methyl groups block attack) Mech_SN2->Result_Base

Figure 2: QSAR Decision Tree for predicting relative reactivity of 1,1-disubstituted epoxides.

References

  • Cornet, M., et al. (1992). "Mutagenicity of 2-methylpropene (isobutene) and its epoxide in a modified Salmonella assay for volatile compounds." Mutation Research, 271(3), 213-221.

  • Jorritsma, U., et al. (1995). "Comparative mutagenicity of 2-methylpropene (isobutene), its epoxide 2-methyl-1,2-epoxypropane and propylene oxide in the in vitro micronucleus test using human lymphocytes." Mutagenesis, 10(2), 101-104.

  • Hemminki, K., & Falck, K. (1979). "Correlation of mutagenicity and 4-(p-nitrobenzyl)pyridine alkylation by epoxides." Toxicology Letters, 4(5), 399-403.

  • OECD Guidelines for the Testing of Chemicals. (2020). "Test No. 471: Bacterial Reverse Mutation Test." OECD Publishing.

  • Carlier, P. R., et al. (2006). "Protonated 2-methyl-1,2-epoxypropane: a challenging problem for density functional theory." The Journal of Organic Chemistry, 71(4), 1592-1597.

Validation

Benchmarking Isobutyloxirane Synthesis: Legacy Stoichiometric vs. Next-Gen Catalytic Systems

Topic: Benchmarking Isobutyloxirane Synthesis: m-CPBA vs. Advanced MTO/H O Catalysis Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Isobutyloxirane Synthesis: m-CPBA vs. Advanced MTO/H


O

Catalysis Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Isobutyloxirane (1,2-epoxy-4-methylpentane) is a critical chiral building block in the synthesis of leucine analogs and peptide mimetics. Historically, the industry standard for synthesizing this epoxide from 4-methyl-1-pentene has been the Prilezhaev reaction using meta-chloroperoxybenzoic acid (m-CPBA). While effective on a bench scale, this method suffers from poor atom economy, significant safety hazards, and difficult waste management upon scale-up.

This guide benchmarks the legacy m-CPBA Stoichiometric Method against the Methyltrioxorhenium (MTO) / H


O

Catalytic System
. Our analysis demonstrates that the MTO system offers a superior safety profile, higher atom economy, and comparable yields, making it the preferred protocol for modern, scalable drug development.

Technical Deep Dive: Mechanistic Divergence

To understand the performance gap, we must analyze the causality behind the reaction mechanisms.

The Legacy Standard: m-CPBA Oxidation

The m-CPBA oxidation relies on a concerted "Butterfly Mechanism." The peracid oxygen acts as an electrophile, attacking the


-bond of 4-methyl-1-pentene.
  • Causality: The reaction is driven by the electron density of the alkene. Terminal alkenes like 4-methyl-1-pentene are less electron-rich than internal alkenes, often requiring excess reagent or longer reaction times.

  • The Flaw: For every mole of epoxide produced, one mole of m-chlorobenzoic acid (m-CBA) waste is generated. This results in an intrinsic atom economy ceiling of roughly 45%.

The Advanced Benchmark: MTO/H O Catalysis

The Methyltrioxorhenium (MTO) system activates hydrogen peroxide, forming mono- and bis-peroxo-rhenium species (


-peroxo complexes).
  • Causality: The high oxidation state of Rhenium(VII) makes the peroxo ligands highly electrophilic, facilitating rapid oxygen transfer to the alkene.

  • The Advantage: The byproduct is water. The addition of a nitrogen-donor ligand (e.g., 3-cyanopyridine) prevents the Lewis-acid-catalyzed ring opening of the sensitive isobutyloxirane product, ensuring high selectivity.

Visualization: Reaction Pathway Comparison

ReactionPathways cluster_Legacy Legacy: m-CPBA Route cluster_Advanced Advanced: MTO/H2O2 Route Start 4-Methyl-1-pentene TS_Legacy Transition State: Concerted Butterfly Start->TS_Legacy Active_Cat Active Species: Bis(peroxo)rhenium Start->Active_Cat MCPBA Reagent: m-CPBA (Stoichiometric) MCPBA->TS_Legacy Waste_Legacy Waste: m-CBA (Solid Precipitate) TS_Legacy->Waste_Legacy 1:1 Stoichiometry Product Isobutyloxirane (Target) TS_Legacy->Product MTO Catalyst: MTO Oxidant: 30% H2O2 MTO->Active_Cat Waste_Advanced Byproduct: H2O (Benign) Active_Cat->Waste_Advanced High Atom Economy Active_Cat->Product

Figure 1: Mechanistic comparison showing the waste generation in the legacy route versus the atom-economical catalytic cycle.

Comparative Performance Analysis

The following data aggregates performance metrics from standard laboratory scale-ups (10–50 mmol scale).

MetricLegacy Standard (m-CPBA)Advanced System (MTO/H

O

)
Analysis
Yield 85 – 92%88 – 95%Comparable. MTO matches or exceeds m-CPBA yields when pyridine ligands are used to suppress hydrolysis.
Atom Economy ~48%~85%Superior. MTO system eliminates the heavy benzoate waste, utilizing lightweight H

O

.
E-Factor > 15 (High Waste)< 2 (Low Waste)Green. The m-CPBA route generates massive solid waste requiring filtration and disposal.
Reaction Time 12 – 24 Hours2 – 6 HoursEfficient. The high electrophilicity of Re-peroxo species accelerates the reaction with terminal alkenes.
Safety Profile High Risk. Shock sensitive; potential for thermal runaway; requires explosion-proof storage.Moderate Risk. H

O

requires handling care, but system avoids explosive organic peroxides.
Purification Complex. Requires washing with sulfite/bicarbonate and filtration of solid acid.Simple. Phase separation and mild distillation.

Experimental Protocols

Protocol A: The Legacy Baseline (m-CPBA)

Use this only for small-scale (<1g) benchmarking or when catalytic reagents are unavailable.

Reagents: 4-methyl-1-pentene (1.0 equiv), m-CPBA (77% purity, 1.2 equiv), Dichloromethane (DCM), NaHCO


.
  • Preparation: Dissolve 4-methyl-1-pentene in DCM (0.2 M) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Slowly add m-CPBA portion-wise over 30 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 16 hours. Monitor by TLC or GC.

  • Quench: Cool to 0°C. Add saturated aqueous Na

    
    SO
    
    
    
    to destroy excess peroxide (starch-iodide test negative).
  • Workup: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate with saturated NaHCO

    
     (3x) to remove residual acid. Dry over MgSO
    
    
    
    .
  • Isolation: Remove solvent under reduced pressure. Distill the residue to obtain isobutyloxirane.

Protocol B: The Advanced MTO System (Recommended)

Use this for scalable, high-purity synthesis.

Reagents: 4-methyl-1-pentene (1.0 equiv), Methyltrioxorhenium (MTO, 0.5 mol%), 3-cyanopyridine (10 mol%), Hydrogen Peroxide (30% aq, 1.5 equiv), DCM or Ethyl Acetate.

  • System Setup: In a reactor equipped with a magnetic stirrer and temperature probe, dissolve 4-methyl-1-pentene in DCM (0.5 M).

  • Catalyst Loading: Add 3-cyanopyridine (ligand) followed by MTO. The solution will turn yellow.

    • Note: The ligand is crucial. It buffers the acidity of the Re-center, preventing the epoxide from opening into a diol.

  • Oxidant Addition: Add 30% H

    
    O
    
    
    
    dropwise over 30 minutes, maintaining internal temperature < 25°C.
  • Reaction: Stir vigorously at room temperature for 4–6 hours. The biphasic system requires good mixing.

  • Workup: Separate the organic layer. The aqueous layer contains only water and trace catalyst.

  • Purification: Wash organic layer with a small amount of MnO

    
     (catalytic amount) to decompose trace H
    
    
    
    O
    
    
    if necessary, or simply wash with brine. Dry and concentrate.
    • Result: High purity isobutyloxirane is often obtained without distillation due to the absence of organic byproducts.

Visualization: Workflow Efficiency

WorkflowComparison cluster_LegacyFlow Legacy Workflow (High Labor) cluster_AdvancedFlow Advanced MTO Workflow (Streamlined) L1 Dissolve Alkene (0°C) L2 Add Solid m-CPBA (Hazardous) L1->L2 L3 Stir 16h L2->L3 L4 Filter Solid Waste (m-CBA) L3->L4 L5 Multiple Washes (NaHCO3/Na2SO3) L4->L5 L6 Distillation L5->L6 A1 Dissolve Alkene + Catalyst A2 Add Liquid H2O2 (Controlled) A1->A2 A3 Stir 4h A2->A3 A4 Phase Separation A3->A4 A5 Solvent Removal A4->A5

Figure 2: Operational comparison highlighting the elimination of filtration and washing steps in the advanced protocol.

Conclusion

For the synthesis of isobutyloxirane, the MTO/H


O

system
represents a paradigm shift from traditional stoichiometric oxidation. While m-CPBA remains a valid tool for single-use exploratory chemistry, its poor atom economy and safety profile render it obsolete for process chemistry and scalable drug development. The MTO protocol provides a self-validating, high-yield, and green alternative that aligns with modern pharmaceutical standards.

References

  • Herrmann, W. A., et al. (1991). Methyltrioxorhenium as a Catalyst for Epoxidation. Journal of Molecular Catalysis. Link

  • Adolfsson, H., & Sharpless, K. B. (1996). Methyltrioxorhenium-Catalyzed Epoxidation of Alkenes: The Role of Pyridine Derivatives. Chem. Eur. J. Link

  • Lane, B. S., & Burgess, K. (2003).[1] Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. Chemical Reviews. Link

  • Master Organic Chemistry. (2025). Epoxidation of Alkenes with m-CPBA: Mechanism and Stereochemistry. Link

  • American Chemical Society. (2013).[2] Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Organic Process Research & Development. Link[2]

Sources

Safety & Regulatory Compliance

Safety

Executive Directive: Immediate Hazard Assessment

Topic: Isobutyloxirane Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Leads STOP AND READ: Isobutyloxirane (CAS 558-30-5) i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isobutyloxirane Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Leads

STOP AND READ: Isobutyloxirane (CAS 558-30-5) is not a standard organic solvent. It is a strained-ring epoxide with two critical properties that dictate its disposal:

  • High Volatility (BP ~52°C): It vaporizes rapidly at room temperature.

  • Extreme Reactivity: It is an alkylating agent that can polymerize violently or explode if mixed with acids, bases, or amines.

Core Rule: Never dispose of Isobutyloxirane down the drain. Never mix with "General Organic Waste" without verifying the absence of acidic/basic contaminants.

Chemical Characterization & Hazard Profile

Understanding the physical properties is the first step to safe handling. Isobutyloxirane’s low flash point combined with its low boiling point creates a significant flammability hazard during transfer and disposal.

PropertyValueOperational Implication
CAS Number 558-30-5Use for waste labeling and inventory tracking.
Synonyms 1,2-Epoxy-2-methylpropane; 2,2-DimethyloxiraneVerify labels; older bottles may use synonyms.[1]
Flash Point -32°C (-26.5°F)DANGER: Vapors can ignite at freezer temperatures.
Boiling Point 50–52°CHigh vapor pressure; keep containers sealed and cool.
Reactivity High (Strained Ring)Susceptible to nucleophilic attack; polymerizes with Lewis acids.
Waste Code (RCRA) D001 (Ignitable)Primary classification for waste manifesting.

Disposal Decision Workflow

Do not treat all waste equally. Use this logic flow to determine whether to sequester the waste for professional pickup (Bulk) or deactivate it in-lab (Trace/Glassware).

Isobutyloxirane_Disposal Start Waste Generation Source VolumeCheck Assess Volume & State Start->VolumeCheck Bulk Bulk Liquid (>10 mL) or Stock Solution VolumeCheck->Bulk High Volume Trace Trace Residue / Glassware (<10 mL) VolumeCheck->Trace Residue Only ContamCheck Check Compatibility: NO Acids/Bases/Amines Bulk->ContamCheck Deactivation In-Lab Chemical Deactivation (Hydrolysis Protocol) Trace->Deactivation If Permitted by EHS Segregation Segregate into Non-Halogenated Waste ProfDisposal Professional Incineration (TSDF) Segregation->ProfDisposal ContamCheck->Segregation If Compatible Deactivation->ProfDisposal Dispose as Glycol Waste

Figure 1: Decision matrix for segregating bulk waste from trace residues safe for deactivation.

Protocol A: Bulk Waste Segregation (Primary Method)

For any quantity exceeding 10 mL or expired stock bottles, do not attempt in-lab deactivation. The exotherm generated can boil the solvent, releasing toxic, flammable vapors.

  • Container Selection: Use a dedicated High-Density Polyethylene (HDPE) or steel solvent drum. Avoid glass for large volumes to prevent breakage.

  • Labeling: Mark clearly as "Hazardous Waste - Flammable - Toxic." Explicitly write "CONTAINS EPOXIDES" to warn waste handlers of reactivity.

  • Segregation (Critical):

    • Do NOT Mix With: Acids (sulfuric, hydrochloric), Bases (hydroxides, amines), or Oxidizers (peroxides).

    • Safe Mix: Compatible with non-halogenated organic solvents like hexane or toluene, provided they are neutral.

  • Storage: Store in a flammable safety cabinet until pickup. Ensure the cap is vented or check regularly for pressure buildup if stored in warm conditions.

Protocol B: In-Lab Deactivation (Trace Amounts Only)

Scope: This procedure is strictly for cleaning glassware, syringes, or neutralizing spills less than 10 mL. Mechanism: Acid-catalyzed hydrolysis opens the epoxide ring to form 2-methyl-1,2-propanediol , which is significantly less volatile and less toxic.

Reagents:

  • 5% Sulfuric Acid (

    
    ) or concentrated Sodium Bisulfite solution.
    
  • Ice bath.

Step-by-Step Procedure:

  • Setup: Perform all work in a functioning fume hood.

  • Cooling: Place the glassware or vessel containing the isobutyloxirane residue into an ice bath. Reason: The hydrolysis reaction is exothermic. Without cooling, the heat will vaporize the unreacted epoxide.

  • Addition: Slowly add the 5% acid solution dropwise.

    • Ratio: Use at least a 10:1 excess of aqueous acid to epoxide.

  • Reaction Time: Allow the mixture to stir or sit in the ice bath for 30 minutes, then warm to room temperature for 1 hour.

  • Verification: Check pH. If highly acidic, neutralize with sodium bicarbonate.

  • Final Disposal: The resulting solution (glycol) should be disposed of as non-hazardous aqueous waste or organic waste depending on local municipal codes. Do not pour down the drain unless explicitly authorized by your facility's wastewater permit.

Emergency Response: Spills

If a bottle breaks outside a fume hood:

  • Evacuate: The flash point is -32°C. Immediate ignition risk.

  • Ventilate: Open windows if safe; maximize building exhaust.

  • Absorb:

    • USE: Vermiculite, dry sand, or commercial non-combustible spill pads.

    • DO NOT USE: Sawdust or paper towels (Combustible materials + Epoxide = Fire Hazard).

  • Disposal: Shovel saturated absorbent into a spark-proof container and seal immediately.

References

  • National Library of Medicine (PubChem). Compound Summary: Isobutyloxirane (CAS 558-30-5). [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] (Refer to Chapter 7 for Epoxide Management). [Link]

Sources

Handling

Operational Safety Protocol: Isobutyloxirane (CAS 558-30-5)

[1] Executive Summary & Hazard Architecture Isobutyloxirane (1,2-Epoxy-2-methylpropane) is not merely a flammable solvent; it is a strained ring system acting as a potent alkylating agent.[1] Its danger profile is define...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Architecture

Isobutyloxirane (1,2-Epoxy-2-methylpropane) is not merely a flammable solvent; it is a strained ring system acting as a potent alkylating agent.[1] Its danger profile is defined by two critical parameters that often catch researchers off guard:

  • Hyper-Flammability: With a flash point of -10°C (14°F) , it can form explosive vapor mixtures at standard refrigerator temperatures. Static discharge from ungrounded equipment or standard latex gloves is sufficient to ignite it.

  • Silent Permeation: As a low-molecular-weight epoxide (MW ~72.1 g/mol ), it permeates standard nitrile laboratory gloves in minutes, often without visible degradation, delivering alkylating agents directly to the dermal layer.

Core Directive: Treat this chemical as a mutagenic fire hazard . All handling must occur within a certified fume hood using a "Closed System" mindset.

Engineering Controls (The Primary Barrier)

Before PPE is even considered, the environment must be validated.

ParameterRequirementScientific Rationale
Ventilation Fume Hood (Face Velocity: 80–100 fpm)Prevents accumulation of vapors which are heavier than air (Vapor Density > 1).[1]
Electrical Grounding/Bonding CablesCritical: The low flash point means static electricity generated by fluid transfer is an ignition source.[1]
Atmosphere Inert Gas Blanket (Argon/Nitrogen)Prevents formation of peroxides and excludes oxygen to lower flammability limits.[1]

Personal Protective Equipment (PPE) Matrix

The "Defense in Depth" Strategy: Standard lab PPE is insufficient. You must employ a layered defense designed specifically for small-molecule organic permeation.

A. Hand Protection: The "Double-Glove" Protocol

Do NOT rely on single nitrile gloves.

  • Inner Layer (Barrier): Silver Shield® / 4H® (EVOH/PE Laminate).

    • Why: These provide >4 hours of breakthrough time against small epoxides.

  • Outer Layer (Dexterity): 5-8 mil Nitrile.

    • Why: Protects the laminate glove from physical tears and provides grip.

    • Protocol: Inspect inner gloves for pinholes by trapping air and squeezing before donning.

B. Eye & Face Protection[2][3][4][5][6]
  • Requirement: Indirect-vent chemical splash goggles (ANSI Z87.1+).

  • Why: Safety glasses allow vapors to bypass the lens and absorb into the ocular mucosa.

  • High Volume (>500 mL): Add a polycarbonate face shield over goggles.

C. Body Protection[1][3][6]
  • Requirement: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton).

  • Why: Synthetic blends (polyester) will melt into the skin during a flash fire.

D. PPE Decision Logic (Visualization)

PPE_Selection Start Handling Isobutyloxirane Vol_Check Volume / Duration? Start->Vol_Check Low_Risk < 10mL / < 15 mins Vol_Check->Low_Risk Minor Transfer High_Risk > 10mL / > 15 mins Vol_Check->High_Risk Synthesis/Bulk Std_PPE Standard Protocol: 1. Double Nitrile (Change every 15m) 2. Splash Goggles 3. FR Lab Coat Low_Risk->Std_PPE Adv_PPE Advanced Protocol: 1. Laminate Liner (Silver Shield) 2. Nitrile Outer 3. Face Shield + Goggles High_Risk->Adv_PPE

Figure 1: Decision matrix for selecting appropriate PPE based on exposure duration and volume.

Operational Workflow: The "Closed Transfer"

Minimizing open-air handling is the most effective safety measure.

Step 1: Preparation
  • Secure the receiving vessel in the fume hood.

  • Ground both the source drum/bottle and the receiving vessel using alligator clips and copper wire.

  • Purge the receiving vessel with Nitrogen/Argon.

Step 2: Transfer
  • Preferred Method: Cannula transfer or syringe (glass/gas-tight) for small amounts.

  • Avoid: Pouring. The turbulence increases vapor generation and static charge.

  • Technique:

    • Insert needle through septum.

    • Withdraw liquid.

    • Inject into receiving vessel through a septum.

    • Self-Validating Step: If you smell a sweet, ether-like odor, your containment has failed. Stop immediately.

Step 3: Post-Transfer
  • Wipe the septum with a Kimwipe.

  • Place the Kimwipe immediately into a solid waste container inside the hood.

  • Remove outer nitrile gloves and discard; inspect inner laminate gloves.

Emergency Response Protocols

Scenario A: Skin Exposure

Mechanism: Rapid alkylation of DNA/Proteins.

  • IMMEDIATE: Move to safety shower/sink.

  • Remove: Strip contaminated clothing/gloves while water is flowing.

  • Flush: Rinse for 15 minutes minimum .

  • Medical: Seek evaluation. Epoxide damage can be delayed.

Scenario B: Spills (< 100 mL)
  • Alert: Announce "Flammable Spill."

  • Isolate: Turn off all hot plates and stirrers.

  • Contain: Cover spill with activated carbon or vermiculite pads.

    • Why: Activated carbon adsorbs the organic vapor effectively.

  • Disposal: Transfer soaked absorbent to a sealable bag inside the hood. Label as "Flammable/Toxic Hazardous Waste."

Disposal & Waste Management

Isobutyloxirane is reactive.[2][3] Improper disposal can cause container pressurization.

Waste StreamProtocolIncompatibility Warning
Liquid Waste Segregated "Flammable Organics"NEVER mix with acids or bases.[1] Trace acid catalyzes rapid, exothermic polymerization.
Solid Waste Double-bagged, sealed containerDo not place in general trash.[1] Residual evaporation is a fire risk.
Empty Containers Air dry in fume hood >24hrsEnsure fully evaporated before defacing label and discarding glass.
Waste Stream Logic (Visualization)

Waste_Logic Waste Isobutyloxirane Waste Type State? Waste->Type Liquid Liquid Residue Type->Liquid Solid Contaminated Solids (Gloves/Wipes) Type->Solid Segregation Check Segregation: Is container pH neutral? Liquid->Segregation Solid_Disp Double Bag -> Haz Waste Box Solid->Solid_Disp Safe_Liq Dispose: Flammable Solvents (Non-Halogenated) Segregation->Safe_Liq Yes (Neutral) Danger_Liq STOP: Exothermic Risk Do not mix with Acid/Base waste Segregation->Danger_Liq No (Acidic/Basic)

Figure 2: Logic flow for segregating waste to prevent polymerization explosions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11166, Isobutylene oxide. Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.[4][5] (General reference for Epoxide/Laminate glove compatibility).

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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